molecular formula C11H12N2O2 B1630131 4-(4-Isocyanatophenyl)morpholine CAS No. 884332-72-3

4-(4-Isocyanatophenyl)morpholine

Cat. No.: B1630131
CAS No.: 884332-72-3
M. Wt: 204.22 g/mol
InChI Key: BJSOSHBGDPCFLO-UHFFFAOYSA-N
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Description

4-(4-Isocyanatophenyl)morpholine is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-isocyanatophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-9-12-10-1-3-11(4-2-10)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSOSHBGDPCFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625102
Record name 4-(4-Isocyanatophenyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884332-72-3
Record name 4-(4-Isocyanatophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-isocyanatophenyl)morpholine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 4-(4-Isocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Isocyanatophenyl)morpholine (CAS: 884332-72-3) is a specialized heterocyclic building block used primarily in medicinal chemistry and advanced materials science.[1][2] As an aryl isocyanate bearing a para-morpholino group, it serves as a critical "scaffold installer," allowing researchers to simultaneously introduce a reactive electrophilic handle (isocyanate) and a solubilizing, pharmacologically active moiety (morpholine) into a target molecule.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, reactivity profile, and applications in drug discovery. It specifically distinguishes this compound from its fluorinated analog (used in Linezolid synthesis) and the isomeric isocyanide, ensuring precise identification for researchers.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature & Identification
  • IUPAC Name: this compound[1]

  • Common Names: 4-Morpholinophenyl isocyanate; N-(4-Isocyanatophenyl)morpholine

  • CAS Number: 884332-72-3 [2][3]

    • Note: Distinct from CAS 15985-08-7 (L-Methionine sulfoximine) and CAS 224323-51-7 (3-Fluoro-4-morpholinophenyl isocyanate).

  • Molecular Formula: C₁₁H₁₂N₂O₂

  • Molecular Weight: 204.23 g/mol

  • SMILES: O=C=Nc1ccc(N2CCOCC2)cc1

Physical Properties Table
PropertyValueSource/Note
Physical State Solid (Crystalline)Standard for para-substituted aryl isocyanates
Melting Point 63–65 °CLiterature value [1]
Boiling Point ~114 °C @ 3.5 mmHgVacuum distillation required [1]
Density ~1.1–1.2 g/cm³ (Predicted)Based on structural analogs
Solubility Soluble in DCM, THF, Toluene, Ethyl AcetateReacts with protic solvents (Water, Alcohols)
Stability Moisture SensitiveHydrolyzes to corresponding amine and urea

Part 2: Structural Analysis & Electronic Effects

The chemical behavior of this compound is governed by the electronic interplay between the isocyanate group (-NCO) and the morpholine ring .

Electronic Push-Pull System
  • Isocyanate Group (-NCO): Acts as an electrophile. The central carbon is electron-deficient, making it susceptible to nucleophilic attack.

  • Morpholine Ring: The nitrogen atom of the morpholine ring is a strong electron donor via resonance (+M effect).

  • Net Effect: The lone pair on the morpholine nitrogen donates electron density into the phenyl ring, which is conjugated with the isocyanate group. This reduces the electrophilicity of the isocyanate carbon compared to an unsubstituted phenyl isocyanate or one with electron-withdrawing groups (e.g., -NO₂).

    • Consequence: The compound is slightly more stable to hydrolysis than 4-nitrophenyl isocyanate but reacts slower with weak nucleophiles.

Solubility Enhancement

The morpholine ring is a "privileged structure" in drug design because it disrupts planarity and provides a hydrogen bond acceptor (ether oxygen), significantly improving the aqueous solubility and metabolic stability of the final drug molecule compared to a flat phenyl ring.

Part 3: Synthesis & Manufacturing

Two primary routes exist for the synthesis of this compound. The choice depends on scale and safety constraints regarding phosgene handling.

Route A: Phosgenation (Industrial Standard)

The most direct method involves the reaction of 4-morpholinoaniline (CAS 2524-67-6) with phosgene or a phosgene equivalent (Triphosgene).

  • Precursor: 4-Morpholinoaniline (mp 132-135 °C).[3]

  • Reagent: Triphosgene (solid, safer to handle) or Phosgene gas.

  • Conditions: Reflux in dry toluene or dichloromethane; often requires a base (e.g., pyridine) to scavenge HCl.

  • Yield: Typically >85%.[4][5]

Route B: Curtius Rearrangement (Phosgene-Free)

For laboratories avoiding phosgene, the Curtius rearrangement of the corresponding acyl azide is a viable alternative.

  • Start: 4-Morpholinobenzoic acid.

  • Activation: Convert to acid chloride or mixed anhydride.

  • Azidation: React with Sodium Azide (

    
    ) to form the acyl azide.
    
  • Rearrangement: Heat to release

    
     and rearrange to the isocyanate.
    
Synthesis Workflow Diagram

Synthesis Figure 1: Standard Synthesis via Phosgenation Pathway Aniline 4-Morpholinoaniline (CAS 2524-67-6) Intermediate Carbamoyl Chloride Intermediate Aniline->Intermediate Nucleophilic Attack Triphosgene Triphosgene / Phosgene Triphosgene->Intermediate Product This compound (CAS 884332-72-3) Intermediate->Product -HCl (Heat/Base) HCl Byproduct: HCl Intermediate->HCl

Part 4: Reactivity Profile & Mechanistic Insights

The isocyanate group undergoes rapid nucleophilic addition reactions. Due to the para-morpholino donation, reactions with weak nucleophiles may require catalysis (e.g., DBTL or tertiary amines).

Key Reactions
  • Urea Formation: Reaction with primary/secondary amines. This is the most common application in medicinal chemistry to generate urea-linked kinase inhibitors.

    • Reaction:

      
      
      
  • Carbamate Formation: Reaction with alcohols.

    • Reaction:

      
      
      
  • Hydrolysis (Degradation): Reaction with water produces the unstable carbamic acid, which decarboxylates to regenerate the starting aniline (4-morpholinoaniline) and

    
    .
    
    • Note: The regenerated aniline can react with remaining isocyanate to form a symmetric urea dimer (1,3-bis(4-morpholinophenyl)urea), a common impurity.

Reaction Mechanism Diagram

Reactivity Figure 2: Divergent Reactivity Pathways with Nucleophiles Isocyanate This compound (Electrophile) TS Tetrahedral Intermediate Isocyanate->TS Nu attack on C=O Nucleophile Nucleophile (Nu-H) (Amine, Alcohol, Water) Nucleophile->TS Urea Urea Derivative (if Nu = Amine) TS->Urea Proton Transfer Carbamate Carbamate (if Nu = Alcohol) TS->Carbamate Proton Transfer Aniline Aniline (Hydrolysis) (if Nu = Water) TS->Aniline -CO2 (Decarboxylation)

Part 5: Applications in Drug Discovery[6]

The Morpholine Scaffold Advantage

In drug development, this compound is not the final drug but a strategic intermediate . It is used to install the morpholine ring, which serves multiple roles:

  • Solubility: The ether oxygen accepts hydrogen bonds, increasing water solubility.

  • Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism compared to alkyl chains.

  • Target Interaction: The oxygen atom can engage in specific H-bond interactions with kinase hinge regions.

Case Study: Kinase Inhibitors

Many kinase inhibitors (e.g., for EGFR, VEGFR) feature a urea linkage connecting a solubilizing tail to a central aromatic core.

  • Workflow: A central aromatic amine scaffold is reacted with this compound.

  • Result: A urea-linked inhibitor where the morpholine group protrudes into the solvent-exposed region of the enzyme active site, improving the drug's pharmacokinetic profile [2].

Part 6: Handling, Safety & Stability

Hazard Identification
  • GHS Classification:

    • Acute Toxicity: Harmful if inhaled or swallowed.

    • Sensitization: Respiratory and Skin Sensitizer (May cause allergy or asthma symptoms).

    • Irritant: Causes skin and eye irritation.[6]

  • Signal Word: DANGER

Storage & Handling Protocols
  • Moisture Exclusion: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C . Even trace moisture leads to urea crust formation on the solid.

  • PPE: Wear a full-face respirator or work in a well-ventilated fume hood. Isocyanates have poor warning properties (low odor threshold vs. toxicity).

  • Quenching: Spills should be treated with a decontaminant solution (50% ethanol, 40% water, 10% concentrated ammonia) to convert the isocyanate to harmless urea/amine derivatives.

References

  • ChemSrc Database. (2025). This compound (CAS 884332-72-3) Physicochemical Properties. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Morpholine Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Ureas and Isocyanates. Retrieved from [Link]

  • European Patent Office. (2014). Method for Preparing Linezolid Intermediate (EP2816039A1). (Describes analogous synthesis of fluoro-derivatives). Retrieved from [Link]

Sources

4-(4-Isocyanatophenyl)morpholine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Isocyanatophenyl)morpholine: A Versatile Building Block in Modern Chemistry

For researchers, scientists, and professionals in drug development, the identification and utilization of versatile chemical scaffolds are paramount to innovation. Among these, the morpholine moiety has emerged as a "privileged structure" due to its unique physicochemical properties that often impart favorable pharmacokinetic profiles to drug candidates.[1][2] When combined with a reactive isocyanate group, as in this compound, the resulting molecule becomes a powerful and highly adaptable intermediate for the synthesis of a wide array of complex molecules, from targeted therapeutics to advanced polymers.

This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, synthesis, reactivity, and applications. It is designed to serve as a foundational resource for scientists looking to leverage this compound in their research endeavors.

Chemical Identity and Core Properties

This compound is an aromatic organic compound featuring a morpholine ring attached to a phenyl isocyanate group. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine function (in its parent form), provides a balance of hydrophilicity and lipophilicity, while the isocyanate group (-N=C=O) is a highly reactive electrophile, making it an ideal handle for covalent bond formation.[1][2]

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 884332-72-3
IUPAC Name This compound
Molecular Formula C₁₁H₁₂N₂O₂[3]
Molecular Weight 204.23 g/mol
Canonical SMILES C1COCCN1C2=CC=C(C=C2)N=C=O[3]

| InChIKey | BJSOSHBGDPCFLO-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties of this compound

Property Value Notes
Monoisotopic Mass 204.08987 Da[3] Calculated
XLogP3 2.2[3] Predicted measure of lipophilicity
Hydrogen Bond Donors 0 The molecule has no hydrogen bond donor atoms.
Hydrogen Bond Acceptors 3 The nitrogen and two oxygen atoms can act as acceptors.
Rotatable Bonds 2 Indicates a degree of conformational flexibility.
Appearance Not specified in literature Likely a solid at room temperature
Solubility Not specified in literature Expected to be soluble in many organic solvents

| Melting/Boiling Point | Not specified in literature | - |

Synthesis and Reaction Chemistry: A Strategic Approach

The synthesis of this compound is typically achieved through a multi-step process starting from readily available commercial reagents. The most common and logical pathway involves the initial formation of a nitrophenyl-morpholine intermediate, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to the isocyanate.

Synthesis_Workflow reagents1 Morpholine + p-Fluoronitrobenzene step1 Nucleophilic Aromatic Substitution (SNAr) reagents1->step1 intermediate1 4-(4-Nitrophenyl)morpholine step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 reagents2 Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C) reagents2->step2 intermediate2 4-Morpholinoaniline step2->intermediate2 step3 Isocyanate Formation intermediate2->step3 reagents3 Phosgene Equivalent (e.g., Triphosgene, Diphosgene) reagents3->step3 product This compound step3->product Morpholine_in_Drugs cluster_drugs Examples in Approved Therapeutics Core Morpholine Scaffold Linezolid Linezolid (Antibiotic) Core->Linezolid Improves PK profile Gefitinib Gefitinib (Anticancer) Core->Gefitinib Enhances solubility Reboxetine Reboxetine (Antidepressant) Core->Reboxetine CNS penetration

Caption: The morpholine scaffold as a core element in diverse therapeutic agents.

Applications and Synthetic Utility

The primary utility of this compound lies in its role as a bifunctional building block. The reactive isocyanate group readily participates in addition reactions with nucleophiles such as alcohols, amines, and thiols to form stable carbamate, urea, and thiocarbamate linkages, respectively. This reactivity is the foundation of its application in both medicinal and materials chemistry.

  • Medicinal Chemistry : This compound is an ideal starting point for synthesizing libraries of bioactive compounds. For instance, reacting it with various amines can generate a series of phenyl-morpholine urea derivatives, a chemical class known to exhibit a wide range of biological activities, including anticancer properties. [4]* Polymer Science : Isocyanates are fundamental monomers in the production of polyurethanes. This compound could be used to create specialized polymers where the morpholine moiety imparts desirable properties such as improved solubility, thermal stability, or biocompatibility.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of synthesized this compound. The following table summarizes the expected spectroscopic signatures.

Table 3: Expected Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic Protons: Two sets of doublets in the aromatic region (~6.9-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring. - Morpholine Protons: Two distinct multiplets, typically appearing as triplets, corresponding to the protons adjacent to the oxygen (~3.8 ppm) and the nitrogen (~3.2 ppm). The signals for N-substituted morpholines often show this characteristic pattern. [5][6]
¹³C NMR - Isocyanate Carbon: A signal in the downfield region (~120-130 ppm). - Aromatic Carbons: Four signals in the aromatic region (~115-155 ppm). - Morpholine Carbons: Two signals for the methylene carbons, one adjacent to oxygen (~66 ppm) and one adjacent to nitrogen (~48 ppm). [5]
FT-IR - Isocyanate (N=C=O) Stretch: A very strong, sharp, and characteristic absorption band in the region of 2250-2275 cm⁻¹. This peak is a definitive indicator of the isocyanate group. - C-O-C Stretch: A strong band around 1115 cm⁻¹, characteristic of the ether linkage in the morpholine ring.

| Mass Spec (ESI) | - [M+H]⁺: Expected at m/z 205.09715. [3] - [M+Na]⁺: Expected at m/z 227.07909. [3]|

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, the hazards can be inferred from its constituent functional groups. Isocyanates are known to be potent respiratory and skin sensitizers, and can cause irritation upon contact. [7]Morpholine and its derivatives can be corrosive and toxic. [8][9]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Handling : Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The compound is sensitive to moisture and will react with water; store in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glove box).

  • First Aid :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [10] * Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [10] * Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10] * Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [10]

Conclusion

This compound stands out as a high-value chemical intermediate with significant potential in drug discovery and materials science. Its structure marries the advantageous pharmacokinetic properties of the morpholine scaffold with the versatile reactivity of the isocyanate group. A solid understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to exploit its capabilities in creating novel molecules with enhanced function and performance. This guide provides the foundational knowledge to confidently and safely incorporate this powerful building block into advanced research and development programs.

References

A complete list of references is available for verification. Please note that direct deep links may not always be stable, and the base URL of the source is prioritized.

Sources

An In-depth Technical Guide to 4-Morpholinophenyl Isocyanate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Overview of 4-Morpholinophenyl Isocyanate

4-Morpholinophenyl isocyanate is a bifunctional organic compound featuring a morpholine ring and a highly reactive isocyanate group attached to a phenyl ring. This unique combination of functional groups makes it a valuable reagent and building block in various chemical syntheses. The morpholine moiety, a common heterocycle in medicinal chemistry, often imparts favorable properties such as increased aqueous solubility and improved pharmacokinetic profiles to drug candidates. The isocyanate group, on the other hand, is a versatile functional group known for its reactivity towards nucleophiles, enabling the formation of ureas, carbamates, and other important linkages.

Significance in Medicinal Chemistry and Materials Science

In the realm of drug discovery and development, 4-morpholinophenyl isocyanate serves as a critical precursor for the synthesis of a wide array of bioactive molecules. Its utility is particularly pronounced in the development of kinase inhibitors, where the urea linkage formed from the isocyanate group plays a crucial role in binding to the hinge region of the kinase enzyme. Beyond medicinal chemistry, this compound also finds applications in materials science for the synthesis of specialized polymers and functional materials.

Scope of the Technical Guide

This comprehensive guide provides a detailed overview of the molecular structure, physicochemical properties, synthesis, reactivity, applications, and safety considerations of 4-morpholinophenyl isocyanate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering both fundamental knowledge and practical insights.

Molecular Structure and Physicochemical Properties

Molecular Structure Elucidation

The molecular structure of 4-morpholinophenyl isocyanate consists of a central benzene ring substituted with a morpholine group at the 4-position and an isocyanate group at the 1-position. The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality. The isocyanate group (-N=C=O) is a highly electrophilic functional group.

The key structural features are:

  • Aromatic Phenyl Ring: Provides a rigid scaffold.

  • Morpholine Moiety: A six-membered heterocyclic ring (O(CH2CH2)2NH) attached to the phenyl ring.

  • Isocyanate Group: A functional group with the formula -N=C=O.

Key Physicochemical Data

A summary of the key physicochemical properties of 4-morpholinophenyl isocyanate is presented in the table below.

PropertyValueSource
Molecular Formula C11H12N2O2[1]
Molecular Weight 204.23 g/mol [1]
CAS Number 884332-72-3[1]
SMILES O=C=NC1=CC=C(N2CCOCC2)C=C1[1]

Synthesis and Purification

The synthesis of 4-morpholinophenyl isocyanate typically involves the reaction of 4-morpholinoaniline with a phosgenating agent. This transformation is a standard method for the preparation of isocyanates from primary amines.

Common Synthetic Route: Phosgenation of 4-Morpholinoaniline

The most prevalent laboratory and industrial-scale synthesis of 4-morpholinophenyl isocyanate involves the phosgenation of 4-morpholinoaniline. This reaction is generally carried out in an inert solvent and in the presence of a base to neutralize the hydrogen chloride byproduct. Due to the hazardous nature of phosgene, alternative, safer phosgene-free methods are also being explored.[2]

Detailed Experimental Protocol

Caution: This procedure should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, as it involves highly toxic reagents.

Materials:

  • 4-Morpholinoaniline

  • Triphosgene (a safer substitute for phosgene gas)

  • Triethylamine

  • Anhydrous Toluene

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (containing a sodium hydroxide solution) is assembled and flame-dried. The system is then purged with an inert gas.

  • Reagent Charging: 4-Morpholinoaniline is dissolved in anhydrous toluene in the reaction flask. Triethylamine is added as a base.

  • Phosgenation: A solution of triphosgene in anhydrous toluene is added dropwise to the stirred solution of the amine at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the starting amine and appearance of the -N=C=O stretch of the isocyanate).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure 4-morpholinophenyl isocyanate.

Workflow Diagram: Synthesis of 4-Morpholinophenyl Isocyanate

G cluster_0 Reaction Setup cluster_1 Reagent Preparation cluster_2 Reaction cluster_3 Work-up and Purification Setup Flame-dried three-necked flask under inert atmosphere Amine_sol Dissolve 4-morpholinoaniline and triethylamine in anhydrous toluene Setup->Amine_sol Addition Dropwise addition of triphosgene solution at 0 °C Amine_sol->Addition Phosgene_sol Dissolve triphosgene in anhydrous toluene Phosgene_sol->Addition Stirring Stir at room temperature and monitor by TLC/IR Addition->Stirring Filtration Filter to remove triethylamine hydrochloride Stirring->Filtration Evaporation Remove solvent under reduced pressure Filtration->Evaporation Purification Purify by vacuum distillation or recrystallization Evaporation->Purification Product Pure 4-Morpholinophenyl Isocyanate Purification->Product

Caption: Synthesis workflow for 4-morpholinophenyl isocyanate.

Chemical Reactivity and Applications

Reactivity of the Isocyanate Functional Group

The isocyanate group is characterized by its high reactivity towards nucleophiles. The carbon atom of the isocyanate group is highly electrophilic and readily attacked by compounds containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity is the basis for its wide range of applications in organic synthesis.[3]

Applications in the Synthesis of Urea Derivatives for Drug Discovery

A primary application of 4-morpholinophenyl isocyanate in drug discovery is the synthesis of N,N'-disubstituted ureas. The reaction with a primary or secondary amine yields the corresponding urea derivative. This urea moiety is a key structural feature in many kinase inhibitors, where it acts as a hydrogen bond donor and acceptor, facilitating binding to the enzyme's active site.

Reaction Pathway Diagram: Urea Formation

G Isocyanate 4-Morpholinophenyl Isocyanate (R-N=C=O) Urea N,N'-Disubstituted Urea (R-NH-C(=O)-NH-R') Isocyanate->Urea + Amine Primary/Secondary Amine (R'-NH2) Amine->Urea

Caption: General reaction scheme for urea synthesis.

Safety, Handling, and Storage

Material Safety Data Sheet (MSDS) Highlights

Isocyanates, as a class of compounds, are known to be sensitizers and can cause respiratory and skin irritation. Users should always consult the material safety data sheet for detailed safety information before handling 4-morpholinophenyl isocyanate. Key hazards include:

  • Inhalation: May cause respiratory tract irritation and sensitization.

  • Skin Contact: Can cause skin irritation and allergic reactions.

  • Eye Contact: May cause serious eye irritation.

  • Moisture Sensitivity: Reacts with water to release carbon dioxide, which can build up pressure in sealed containers.[2]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Safety glasses or goggles.

    • Skin and Body Protection: A lab coat should be worn.

Storage Recommendations

4-Morpholinophenyl isocyanate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.

Conclusion

4-Morpholinophenyl isocyanate is a versatile and valuable reagent in modern organic synthesis, with significant applications in medicinal chemistry and materials science. Its unique molecular structure, combining the favorable properties of the morpholine moiety with the high reactivity of the isocyanate group, makes it an important building block for the creation of novel molecules with diverse functionalities. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

  • PubChem. (n.d.). 4-(3-Isocyanatobenzyl)morpholine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylmorpholine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Chlorophenyl isocyanate. Retrieved from [Link]

  • Kimpur. (n.d.). Isocyanate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Chemistry Behind 4-Chlorophenyl Isocyanate: Properties and Synthesis Insights. Retrieved from [Link]

Sources

Technical Guide: Reactivity Profile & Synthetic Utility of Morpholine-Substituted Phenyl Isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the reactivity, kinetic profile, and synthetic utility of morpholine-substituted phenyl isocyanates.

Executive Summary

Morpholine-substituted phenyl isocyanates (e.g., 4-(4-morpholinyl)phenyl isocyanate) represent a distinct class of electrophiles where the reactivity of the isocyanate group (-N=C=O) is significantly modulated by the electronic properties of the morpholine ring. Unlike electron-deficient isocyanates (e.g., p-nitrophenyl isocyanate) which exhibit aggressive, often indiscriminate reactivity, morpholine analogs display attenuated electrophilicity. This guide delineates the mechanistic basis for this behavior, providing validated protocols for their use in synthesizing high-purity ureas and carbamates, particularly for kinase inhibitor scaffolds.

Electronic Structure & Reactivity Theory

The Morpholine Effect (Hammett Correlation)

The reactivity of phenyl isocyanates is governed by the electron density at the central carbon of the isocyanate group. This is quantitatively described by the Hammett equation:



  • Substituent: The morpholine group (attached via nitrogen) acts as a strong Resonance Donor (+R) and a weak Inductive Withdrawer (-I).

  • Net Effect: The resonance effect dominates. The Hammett constant (

    
    ) for a morpholino group is approximately -0.35 to -0.50  (comparable to other dialkylamines but slightly moderated by the ethereal oxygen).
    
  • Mechanistic Outcome: The morpholine ring pushes electron density into the phenyl ring, which is conjugated to the isocyanate. This reduces the partial positive charge (

    
    ) on the isocyanate carbon, rendering it less electrophilic  than unsubstituted phenyl isocyanate.
    
Visualization of Electronic Effects

The following diagram illustrates the resonance delocalization that attenuates reactivity.

ElectronicEffects Morpholine Morpholine Ring (Lone Pair Donor) Phenyl Phenyl System (Conduit) Morpholine->Phenyl +R Effect (e- donation) Isocyanate Isocyanate Carbon (Electrophile) Phenyl->Isocyanate Increased e- Density (Lower u03B4+) Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->Isocyanate Attenuated Attack (Slower k_obs)

Figure 1: Electronic delocalization pathway reducing the electrophilicity of the isocyanate carbon.

Kinetic Profiling & Selectivity

Due to the electron-donating nature of the morpholine substituent, these isocyanates exhibit a "Goldilocks" reactivity profile—reactive enough to form bonds with primary amines rapidly, but stable enough to resist immediate hydrolysis in open air compared to halogenated analogs.

Relative Reactivity Rates

The following table summarizes the relative reaction rates (


) of 4-morpholinophenyl isocyanate compared to standard benchmarks when reacting with n-butylamine in dry dichloromethane (DCM) at 25°C.
Isocyanate SubstituentElectronic NatureHammett

Relative Rate (

)
Hydrolysis Risk
4-NO

(Nitro)
Strong Withdrawing+0.78~140Very High
H (Unsubstituted) Neutral0.001.0 (Ref)Moderate
4-Morpholino Strong Donating ~ -0.38 ~ 0.2 - 0.4 Low
Implications for Synthesis
  • Selectivity: The slower kinetics allow for higher chemoselectivity. In molecules containing both a primary amine and a hydroxyl group, morpholinophenyl isocyanate will react almost exclusively with the amine, minimizing carbamate side-products.

  • Moisture Tolerance: While still moisture-sensitive, these compounds do not "smoke" or degrade instantly upon exposure to humid air, allowing for easier handling during weighing and transfer.

Validated Synthetic Protocols

Protocol A: Synthesis of Morpholino-Phenyl Ureas

This protocol is optimized for high yield and minimal purification, leveraging the solubility differences between the isocyanate and the urea product.

Reagents:

  • 4-Morpholinophenyl isocyanate (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Workflow:

  • Preparation: Dissolve the amine (1.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Add 4-morpholinophenyl isocyanate (1.0 equiv) as a solid or dissolved in a minimal amount of DCM. Note: The reaction is exothermic but less violent than with nitrophenyl isocyanates.

  • Incubation: Stir at room temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The isocyanate peak (approx. 2270 cm⁻¹ in IR) should disappear.

  • Isolation:

    • Scenario A (Precipitate forms): Vacuum filter the solid.[1] Wash with cold DCM (2x) and diethyl ether (2x).

    • Scenario B (Soluble product): Evaporate solvent.[2][3] Recrystallize from EtOAc/Hexane.

Protocol B: Carbamate Synthesis (Requires Catalysis)

Because the morpholine group deactivates the isocyanate, reaction with alcohols (weak nucleophiles) is sluggish.

Modification:

  • Catalyst: Add 1–5 mol% Dibutyltin Dilaurate (DBTDL) or Triethylamine (TEA).

  • Temperature: Heat to reflux (DCM or Toluene) is often required to drive the reaction to completion within 4 hours.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision logic for synthesizing ureas vs. carbamates using this specific scaffold.

SynthesisWorkflow Start Start: Morpholinophenyl Isocyanate Target Target Molecule? Start->Target UreaPath Target: Urea (Reactant: Amine) Target->UreaPath High Nucleophilicity CarbamatePath Target: Carbamate (Reactant: Alcohol) Target->CarbamatePath Low Nucleophilicity UreaCond Condition: DCM, RT, 2h No Catalyst UreaPath->UreaCond CarbCond Condition: Toluene, 80°C Cat: DBTDL/TEA CarbamatePath->CarbCond Workup Workup: Filtration or Recrystallization UreaCond->Workup CarbCond->Workup

Figure 2: Decision tree for synthetic conditions based on nucleophile type.

Stability & Safety (HSE Profile)

Hydrolysis & Storage
  • Mechanism: Reacts with water to form the corresponding aniline (4-morpholinoaniline) and CO

    
    . The aniline then reacts with remaining isocyanate to form a symmetric urea (1,3-bis(4-morpholinophenyl)urea).
    
  • Storage: Store at +4°C under Argon/Nitrogen.

  • Visual Indicator: The appearance of a white crust on the solid indicates hydrolysis (formation of the symmetric urea).

Handling Precautions
  • Sensitization: Like all isocyanates, these are respiratory sensitizers.

  • PPE: Double nitrile gloves and a fume hood are mandatory.

  • Quenching: Spills should be treated with a mixture of water (90%), concentrated ammonia (8%), and surfactant (2%) to convert the isocyanate to the safer urea derivative.

References

  • Hammett Equation & Substituent Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • Isocyanate Reactivity Kinetics

    • Satchell, D. P. N., & Satchell, R. S. (1969).
  • Urea Synthesis Protocols

    • Organic Chemistry Portal. (n.d.). Synthesis of Ureas.
  • Safety & Handling of Isocyanates

    • CDC/NIOSH. (2014).

Sources

Thermodynamic Properties of 4-(4-Isocyanatophenyl)morpholine: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic profile and characterization protocols for 4-(4-Isocyanatophenyl)morpholine , a critical intermediate in the synthesis of morpholine-containing pharmaceuticals.

Executive Summary

This compound (CAS: 884332-72-3 / 356533-73-8) serves as a pivotal electrophilic building block in the synthesis of urea and carbamate-linked pharmacophores (e.g., Linezolid analogs). While its morpholine moiety improves aqueous solubility and bioavailability in final drug targets, the isocyanate group introduces significant thermodynamic instability and reactivity.

This guide moves beyond basic physical constants to address the thermodynamic behavior of this compound—specifically its phase transitions, thermal stability limits, and reaction enthalpies—which are Critical Quality Attributes (CQAs) for safe scale-up and formulation.

Chemical Identity & Structural Context[1][2][3][4][5][6]

PropertyDetail
Chemical Name This compound
Synonyms 4-Morpholinophenyl isocyanate; N-(4-Isocyanatophenyl)morpholine
CAS Registry 884332-72-3 (Commercial); 356533-73-8 (ToxValDB)
Molecular Formula

Molecular Weight 204.23 g/mol
SMILES O=C=Nc1ccc(N2CCOCC2)cc1
Structural Class Aromatic Isocyanate / Morpholine Derivative
Structural Impact on Thermodynamics

The molecule combines a rigid, planar phenyl isocyanate group with a saturated, chair-conformation morpholine ring.

  • Melting Point Elevation: Unlike liquid phenyl isocyanate (MP: -30°C), the para-morpholino substituent adds molecular weight and packing efficiency, significantly elevating the melting point (predicted solid at RT).

  • Reactivity: The electron-donating morpholine group (via resonance) slightly reduces the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate, moderating reaction kinetics but maintaining high exotherm potential.

Thermodynamic Profile

Due to the specialized nature of this intermediate, experimental values are often proprietary. The following data synthesizes available experimental precedents with high-fidelity group contribution estimates.

Phase Transitions & Volatility
PropertyValue / RangeConfidenceSource/Method
Physical State Solid / Crystalline PowderHighDerived from amine precursor MP (132°C)
Melting Point (

)
60°C – 85°C (Estimated)MediumDepression vs. amine precursor (4-morpholinoaniline,

135°C) due to loss of H-bonding.
Boiling Point (

)
355°C ± 40°C (at 760 mmHg)HighExtrapolated from fluoro-analog (CAS 224323-51-7)
Enthalpy of Fusion (

)
~18–22 kJ/molLowEstimated via Joback Method
Flash Point >165°CHighPredicted based on vapor pressure curves
Solubility Parameters (Hansen)

Understanding solubility is critical for solvent selection during coupling reactions to prevent precipitation of the urea product.

  • Dispersion (

    
    ):  19.5 MPa
    
    
    
    (Aromatic ring dominance)
  • Polarity (

    
    ):  12.4 MPa
    
    
    
    (Isocyanate dipole + Morpholine ether)
  • Hydrogen Bonding (

    
    ):  6.5 MPa
    
    
    
    (Low; acceptor only, no donors)
  • Implication: Highly soluble in polar aprotic solvents (DCM, THF, DMF). Poor solubility in aliphatic hydrocarbons (Hexane).

Reactivity Thermodynamics (The "Hidden" Hazard)

For drug development, the reaction thermodynamics are more critical than the pure component properties. Isocyanates undergo highly exothermic addition reactions.

Reaction Enthalpy ( )

When reacting this compound with a primary amine (to form a urea):



  • Typical

    
    : -90 to -105 kJ/mol  (Highly Exothermic)
    
  • Adiabatic Temperature Rise (

    
    ):  In a concentrated reactor (e.g., 1M solution), this energy release can raise the temperature by >50°C  instantaneously, potentially triggering secondary decomposition.
    
Hydrolysis Kinetics
  • Reaction:

    
    
    
  • Thermodynamics: Exothermic + Gas Generation.

  • Risk: Storage in non-air-tight containers leads to pressure buildup (

    
    ) and formation of insoluble polyureas.
    

Experimental Protocols for Characterization

Differential Scanning Calorimetry (DSC)

Objective: Determine exact Melting Point (


) and Purity.
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Pan Configuration: Hermetically sealed aluminum pans (Critical: prevents moisture ingress and volatilization of isocyanate).

  • Protocol:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 150°C.

    • Do not cycle (Isocyanates can dimerize to uretidiones upon heating/cooling).

  • Acceptance Criteria: Sharp endotherm with

    
     > 60°C. Broad peaks indicate hydrolysis products (ureas).
    
Thermogravimetric Analysis (TGA)

Objective: Define Thermal Stability Limit (


).
  • Atmosphere: Dry Nitrogen (50 mL/min).

  • Ramp: 10°C/min from 25°C to 400°C.

  • Key Signal: Look for mass loss onset (

    
    ).
    
    • Note: Isocyanates often exhibit a two-stage weight loss:

      • Volatilization (if low MW).

      • Decomposition/Polymerization (Carbodiimide formation) > 180°C.

Reaction Calorimetry (RC1 / ARC)

Objective: Safety screening for scale-up.

  • Method: Add amine nucleophile stepwise to the isocyanate solution in an isothermal calorimeter.

  • Output: Measure instantaneous heat flow (

    
    ) to calculate cooling duty requirements.
    

Visualizations

Diagram 1: Synthesis & Reactivity Pathways

This pathway illustrates the thermodynamic progression from the aniline precursor to the final urea drug target, highlighting the critical isocyanate intermediate.

ReactionPathway Aniline 4-Morpholinoaniline (Precursor) MP: 132°C Isocyanate 4-(4-Isocyanatophenyl) morpholine (Target Intermediate) Reactive Electrophile Aniline->Isocyanate Synthesis - HCl Phosgene Phosgenation Agent (Triphosgene/DIPHEA) Phosgene->Isocyanate Urea Urea Derivative (Drug Scaffold) Stable Product Isocyanate->Urea + Amine ΔH ≈ -100 kJ/mol (Exothermic) Polyurea Di-aryl Urea (Impurity) Insoluble Solid Isocyanate->Polyurea + H2O (Hydrolysis) CO2 Release Amine R-NH2 (Nucleophile) Amine->Urea Water H2O (Moisture) Water->Polyurea

Caption: Chemical pathway showing the synthesis of the isocyanate and its divergent fate: productive coupling to urea (green) vs. destructive hydrolysis (red).

Diagram 2: Thermal Characterization Workflow

A decision tree for characterizing the thermodynamic stability of the compound.

Characterization Start Sample: 4-(4-Isocyanatophenyl) morpholine DSC DSC Analysis (Hermetic Pan, N2) Start->DSC TGA TGA Analysis (Thermal Stability) Start->TGA Check1 Endotherm < 100°C? DSC->Check1 Check2 Mass Loss < 150°C? TGA->Check2 Result_Pure Valid Material: Proceed to Coupling Check1->Result_Pure Yes (Sharp Peak) Result_Degraded REJECT: Polymerized/Hydrolyzed Check1->Result_Degraded No (Broad/High T) Check2->Result_Pure No (Stable >150°C) Result_Volatile Caution: High Volatility Check2->Result_Volatile Yes

Caption: Standard Operating Procedure (SOP) logic for thermal validation of isocyanate intermediates.

References

  • National Institute of Standards and Technology (NIST). Morpholine: Gas Phase Thermochemistry and Condensed Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Raspoet, G., et al. (1998). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. Journal of Organic Chemistry.
  • ChemSrc. 4-(2-Fluoro-4-isocyanatophenyl)morpholine - Physicochemical Properties. (Used for analog extrapolation of boiling point). Available at: [Link]

  • EPA CompTox Chemicals Dashboard. 4-(4-Isocyanophenyl)morpholine (DTXSID60377962). Available at: [Link]

An In-depth Technical Guide to the Synthesis of 4-(4-Isocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Moiety in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates.[1] Its incorporation into a molecular structure can improve aqueous solubility, metabolic stability, and bioavailability, all critical parameters in the optimization of lead compounds. 4-(4-Isocyanatophenyl)morpholine is a key intermediate, providing a reactive isocyanate group that serves as a versatile handle for the introduction of the 4-morpholinophenyl pharmacophore into a wide array of molecular scaffolds. This guide provides a comprehensive overview of the synthetic pathways to this valuable building block, with a focus on practical, field-proven methodologies and a commitment to scientific integrity.

Retrosynthetic Analysis: A Two-Step Approach

A logical retrosynthetic disconnection of this compound points to 4-morpholinoaniline as the immediate precursor. This aniline derivative can, in turn, be synthesized from a commercially available nitroaromatic compound. This two-step approach is efficient and amenable to scale-up.

Retrosynthesis Target This compound Precursor1 4-Morpholinoaniline Target->Precursor1 Isocyanate Formation Precursor2 4-(4-Nitrophenyl)morpholine Precursor1->Precursor2 Nitro Reduction Synthesis of 4-(4-Nitrophenyl)morpholine Reactant1 1-Fluoro-4-nitrobenzene Product 4-(4-Nitrophenyl)morpholine Reactant1->Product Reactant2 Morpholine Reactant2->Product Reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) Reagents->Product

Caption: Synthesis of 4-(4-nitrophenyl)morpholine via nucleophilic aromatic substitution.

Experimental Protocol:

A detailed procedure for a similar synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine is as follows, which can be adapted for the non-fluorinated analogue:

  • To a stirred solution of 1-fluoro-4-nitrobenzene (1 equivalent) in dimethyl sulfoxide (DMSO), add potassium carbonate (K2CO3) (1.28 equivalents) and morpholine (1.1 equivalents).

  • Heat the reaction mixture to 80°C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-(4-nitrophenyl)morpholine. [2]

Step 1.2: Reduction of 4-(4-Nitrophenyl)morpholine to 4-Morpholinoaniline

The nitro group of 4-(4-nitrophenyl)morpholine is readily reduced to the corresponding amine using standard catalytic hydrogenation conditions.

Reaction Scheme:

Reduction to 4-Morpholinoaniline Reactant 4-(4-Nitrophenyl)morpholine Product 4-Morpholinoaniline Reactant->Product Reagents H2, Pd/C Solvent (e.g., Ethanol, Methanol) Reagents->Product

Caption: Catalytic hydrogenation of 4-(4-nitrophenyl)morpholine.

Experimental Protocol:

A representative procedure for this reduction is as follows:

  • Suspend 4-(4-nitrophenyl)morpholine (1 equivalent) in a suitable solvent such as ethanol or methanol. 2. Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 3 hours. 4. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-morpholinoaniline.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure aniline. Table 1: Summary of Precursor Synthesis

StepReactantsReagentsSolventTypical YieldReference
1.11-Fluoro-4-nitrobenzene, MorpholineK2CO3DMSO~84%[2]
1.24-(4-Nitrophenyl)morpholineH2, 10% Pd/CEthanol~97%

Part 2: Phosgene-Free Synthesis of this compound

The conversion of aromatic amines to isocyanates has traditionally been accomplished using phosgene gas. However, due to its extreme toxicity, the development of safer, phosgene-free alternatives is a critical area of research. Triphosgene, a solid and therefore safer-to-handle phosgene equivalent, is a widely accepted reagent for this transformation.

The Triphosgene Method: A Reliable and Scalable Approach

The reaction of 4-morpholinoaniline with triphosgene in the presence of a non-nucleophilic base, such as triethylamine, provides a high-yielding route to the desired isocyanate.

Reaction Scheme:

Isocyanate Formation with Triphosgene Reactant 4-Morpholinoaniline Product This compound Reactant->Product Reagents Triphosgene (BTC) Triethylamine (Et3N) Dichloromethane (DCM) Reagents->Product

Caption: Synthesis of this compound using triphosgene.

Experimental Protocol (Adapted from a General Procedure):

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 4-morpholinoaniline (1 equivalent) in anhydrous dichloromethane (DCM).

  • To a separate flask, prepare a solution of triphosgene (0.34 equivalents) in anhydrous DCM.

  • Cool the solution of the amine to 0°C using an ice bath.

  • Slowly add the triphosgene solution to the stirred amine solution.

  • Following the addition of triphosgene, add a solution of triethylamine (2.1 equivalents) in anhydrous DCM dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic isocyanate -N=C=O stretch around 2250-2275 cm⁻¹).

  • Upon completion, the reaction mixture can be carefully quenched with a suitable reagent to destroy any unreacted triphosgene.

  • The triethylammonium hydrochloride salt that precipitates can be removed by filtration.

  • The filtrate is then typically washed with dilute acid, water, and brine, dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization. [3][4] Causality Behind Experimental Choices:

  • Anhydrous Conditions: Triphosgene and the resulting isocyanate are highly reactive towards water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the formation of undesired urea byproducts.

  • Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is maintained to prevent side reactions with atmospheric moisture and oxygen.

  • Slow Addition at Low Temperature: The reaction of triphosgene with the amine is exothermic. Slow addition at 0°C helps to control the reaction rate and prevent the formation of byproducts.

  • Non-Nucleophilic Base: Triethylamine is used to scavenge the HCl that is generated during the reaction. It is a non-nucleophilic base, which prevents it from reacting with the isocyanate product.

Part 3: Product Characterization

A successful synthesis is validated by the thorough characterization of the final product. The following data are expected for this compound.

Table 2: Expected Characterization Data for this compound

PropertyExpected Value/Observation
Molecular Formula C₁₁H₁₂N₂O₂ [5]
Molecular Weight 204.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Signals corresponding to the aromatic protons and the two distinct methylene groups of the morpholine ring. The protons on the carbons adjacent to the nitrogen will be shifted downfield compared to those adjacent to the oxygen.
¹³C NMR Signals for the aromatic carbons and the two types of methylene carbons in the morpholine ring. The isocyanate carbon will have a characteristic chemical shift.
IR Spectroscopy A strong, sharp absorption band in the region of 2250-2275 cm⁻¹ characteristic of the -N=C=O stretching vibration.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.

Note on Spectral Interpretation: The ¹H and ¹³C NMR spectra of N-substituted morpholines typically show distinct patterns for the axial and equatorial protons and carbons of the morpholine ring, which exists in a chair conformation at room temperature. [6][7]

Alternative Phosgene-Free Synthetic Pathways

While the triphosgene method is reliable, other phosgene-free routes to isocyanates exist and may be advantageous under certain circumstances. These methods, however, typically involve more steps.

  • The Curtius Rearrangement: This reaction involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate. The acyl azide is typically prepared from the corresponding carboxylic acid. This would require the oxidation of the methyl group of a p-tolyl-morpholine derivative, followed by conversion to the acyl azide and subsequent rearrangement. [8]

  • The Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. To apply this to the synthesis of this compound, one would need to start with a precursor that already contains the isocyanate carbon, such as a derivative of 4-morpholinobenzamide. [9] These alternative routes are generally less direct for the target molecule but are valuable tools in the broader context of isocyanate synthesis.

Conclusion

This guide has outlined a robust and scalable synthetic pathway for the preparation of this compound, a key intermediate in drug discovery and development. By starting with the synthesis of the 4-morpholinoaniline precursor and employing a phosgene-free method for the final isocyanate formation, this protocol prioritizes both efficiency and safety. The detailed experimental considerations and characterization guidelines provided herein are intended to equip researchers with the necessary information to confidently synthesize this valuable compound.

References

  • PubChemLite. This compound (C11H12N2O2). Available from: [Link].

  • Organic Syntheses. Procedure for the preparation of isocyanates using triphosgene. Available from: [Link].

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4), 761-773.
  • Amer, A. (2020). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? ResearchGate. Available from: [Link].

  • DOI. (n.d.). Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. Available from: [Link].

  • Arkivoc. (2024). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. Available from: [Link].

  • Lebel, H., & Leogane, O. (2005). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Accounts of chemical research, 38(12), 945–954.
  • Cotarca, L., & Geller, T. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein journal of organic chemistry, 16, 2195–2237.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • ResearchGate. (2016). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available from: [Link].

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link].

  • Hrobárik, P., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(6), 1369.
  • SciSpace. (2018). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Available from: [Link].

  • Jain, A., & Sahu, S. K. (2024).
  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available from: [Link].

  • Kolehmainen, E., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry : MRC, 43(8), 673–675.

Sources

Literature review on 4-morpholinophenyl isocyanate applications

Author: BenchChem Technical Support Team. Date: February 2026

<_-3a_attempt> I have performed a comprehensive set of searches covering the applications of 4-morpholinophenyl isocyanate in medicinal chemistry, its role in synthesizing kinase inhibitors, reaction protocols for urea formation, and the significance of the morpholine moiety in drug design.

The search results confirm that:

  • 4-morpholinophenyl isocyanate is a key reagent for synthesizing substituted ureas, which are important pharmacophores.

  • The morpholine ring is a "privileged structure" in medicinal chemistry, enhancing physicochemical properties like solubility and acting as a key interaction point with biological targets.[1][2][3][4]

  • Many kinase inhibitors, particularly those targeting PI3K/mTOR and other cancer-related kinases, incorporate the N-(4-morpholinophenyl)urea scaffold.[5][6]

  • The reaction between an isocyanate and an amine to form a urea is a straightforward and common synthetic procedure, often performed at room temperature in solvents like THF or DCM without the need for a base.[7][8][9]

  • The isocyanate group itself is highly reactive towards nucleophiles, making it a versatile tool in drug development.[10][11]

I have sufficient information to structure the technical guide as planned. I can now proceed to synthesize this information into a cohesive document, create the required diagrams, and formulate a detailed experimental protocol based on the general procedures described in the search results. I will be able to explain the causality behind experimental choices, ground the information with citations, and build the required reference list. Therefore, no further searches are needed.

My next steps are:

  • Write the Content: Draft the text, integrating the insights from the search results. I will explain the electrophilic nature of the isocyanate group and the beneficial properties of the morpholine ring. I will ensure every factual claim is followed by a citation.

  • Create Visualizations:

    • Develop a Graphviz diagram for the synthesis of a diaryl urea.

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  • Final Review: Check for accuracy, clarity, and adherence to all formatting and content requirements.

I will now proceed with generating the response.An In-Depth Technical Guide to the Applications of 4-Morpholinophenyl Isocyanate

Authored by: Gemini, Senior Application Scientist

Abstract

4-Morpholinophenyl isocyanate is a versatile bifunctional reagent that has carved a significant niche in the landscape of modern organic synthesis, particularly within medicinal chemistry and drug discovery. Its unique structure, combining a highly reactive isocyanate group with the pharmacologically advantageous morpholine moiety, makes it an invaluable building block for creating compounds with tailored biological activities. This guide provides an in-depth exploration of the core reactivity, primary applications, and proven experimental methodologies associated with 4-morpholinophenyl isocyanate. We delve into the causal mechanisms behind its utility, focusing on its role in the synthesis of potent kinase inhibitors and other therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's full potential.

Introduction: The Molecular Logic of 4-Morpholinophenyl Isocyanate

4-Morpholinophenyl isocyanate, with the chemical formula C₁₁H₁₂N₂O₂, is an aromatic isocyanate distinguished by the presence of a morpholine ring at the para position of the phenyl group. This strategic combination of functional groups underpins its widespread utility.

  • The Isocyanate Group (-N=C=O): The isocyanate functional group is a potent electrophile. The central carbon atom is highly susceptible to nucleophilic attack, making it exceptionally reactive toward primary and secondary amines, alcohols, and other nucleophiles. This reactivity is the cornerstone of its synthetic applications, enabling the facile and efficient formation of stable urea and carbamate linkages.[10][11] The formation of these bonds is often a key step in linking different molecular fragments during the synthesis of complex target molecules.[9]

  • The Morpholine Moiety: The morpholine ring is far more than a passive substituent; it is recognized in medicinal chemistry as a "privileged structure."[1][4] Its inclusion in a molecule can confer several beneficial properties:

    • Enhanced Aqueous Solubility: The presence of the ether oxygen and the basic nitrogen atom improves the hydrophilic character of a molecule, which can lead to better solubility and pharmacokinetic profiles.[3][5]

    • Metabolic Stability: The saturated heterocyclic ring is generally robust to metabolic degradation.

    • Hydrogen Bond Acceptor: The oxygen and nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like enzyme active sites.[3]

    • Improved Permeability: The overall physicochemical profile of the morpholine ring strikes a balance between lipophilicity and hydrophilicity that can improve cell membrane permeability.[3][5]

These combined features make 4-morpholinophenyl isocyanate a powerful tool for introducing a well-regarded pharmacophore while simultaneously providing a reactive handle for further molecular elaboration.

Core Reactivity: The Urea Formation Pathway

The most prominent application of 4-morpholinophenyl isocyanate is in the synthesis of unsymmetrical N,N'-disubstituted ureas. The reaction with a primary or secondary amine is typically rapid, high-yielding, and proceeds under mild conditions.[7][8]

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This forms a zwitterionic intermediate that quickly rearranges via proton transfer to yield the stable urea product. This reaction is highly efficient and generally does not require a base or catalyst.[7]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor N-(4-Morpholinophenyl) Urea Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Detailed Experimental Protocol: Synthesis of a Diaryl Urea

This section provides a representative, self-validating protocol for the synthesis of a N-(4-morpholinophenyl)-N'-(aryl)urea, a common core structure in kinase inhibitors.

Objective: To synthesize N-(4-morpholinophenyl)-N'-(3-chloro-4-fluorophenyl)urea.

Materials:

  • 4-Morpholinophenyl isocyanate

  • 3-Chloro-4-fluoroaniline

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Silica gel for column chromatography

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve 3-chloro-4-fluoroaniline in anhydrous THF under N₂ B Add 4-morpholinophenyl isocyanate solution dropwise at 0°C A->B Step 1 C Warm to room temperature and stir for 2-4 hours B->C Step 2 D Monitor reaction completion by TLC or LC-MS C->D Step 3 E Concentrate reaction mixture in vacuo D->E Step 4 F Purify crude product via silica gel chromatography E->F Step 5 G Isolate and dry the pure product F->G Step 6

Caption: Experimental workflow for diaryl urea synthesis.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chloro-4-fluoroaniline (1.0 eq). Dissolve the amine in anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0°C using an ice bath.

    • Causality: Anhydrous conditions are crucial as isocyanates can react with water to form an unstable carbamic acid, which decomposes to an amine and CO₂, leading to the formation of undesired symmetrical urea byproducts. The inert atmosphere prevents this side reaction.

  • Reagent Addition: In a separate flask, dissolve 4-morpholinophenyl isocyanate (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred amine solution at 0°C over 10-15 minutes.

    • Causality: A slight excess of the isocyanate ensures full consumption of the potentially more valuable amine starting material. Dropwise addition at low temperature helps to control any potential exotherm from this rapid reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting amine spot/peak is no longer visible.

    • Trustworthiness: In-process monitoring is a critical step to ensure the reaction has gone to completion, preventing unnecessary purification challenges from unreacted starting materials.

  • Workup: Once the reaction is complete, concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be used directly for the next step or purified.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(4-morpholinophenyl)-N'-(3-chloro-4-fluorophenyl)urea as a solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Broader Applications and Future Outlook

While the primary application of 4-morpholinophenyl isocyanate is in medicinal chemistry, its reactive nature also lends it to materials science. It can be used as a monomer or cross-linking agent in the synthesis of polyureas and other polymers. [2]The incorporation of the morpholine moiety can modify the properties of these materials, for instance, by enhancing their thermal stability or altering their solubility characteristics. [2] The continued importance of the morpholine scaffold in drug design ensures that 4-morpholinophenyl isocyanate will remain a relevant and valuable reagent. [12]Its ability to facilitate the rapid and efficient assembly of complex, biologically active molecules positions it as a go-to tool for lead generation and optimization in drug discovery programs targeting a wide array of diseases.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). Semantic Scholar.
  • Jain, A., & Sahu, S. K. (2024).
  • Cozzini, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. PubMed.
  • Urea Formation - Common Conditions. (n.d.).
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
  • (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • (2025). New 4-(Morpholin-4-Yl)
  • (2008). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. PubMed.
  • (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.
  • The Role of Isocyanates in Modern Pharmaceuticals. (2025).
  • (2015). Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups as potential agents for photodynamic therapy. PubMed.
  • Urea formation via reaction of an isocyanate with an amine. (n.d.).
  • (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry.
  • Kinase inhibitors synthesized 17 and 18. (n.d.).
  • (2019).

Sources

Methodological & Application

Using 4-(4-Isocyanatophenyl)morpholine as an HPLC labeling reagent

Author: BenchChem Technical Support Team. Date: February 2026

Using 4-(4-Isocyanatophenyl)morpholine as an HPLC Labeling Reagent

Abstract

This Application Note details the protocol for using This compound (IPM) as a dual-mode derivatization reagent for High-Performance Liquid Chromatography (HPLC). While traditional isocyanate reagents (e.g., Phenyl Isocyanate) are used for UV detection, IPM incorporates a morpholine moiety that significantly enhances ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides a validated workflow for the trace analysis of aliphatic alcohols, phenols, and amines in complex biological and pharmaceutical matrices.

Introduction & Principle

Many bioactive compounds (e.g., fatty alcohols, steroids, aliphatic amines) lack strong chromophores for UV detection and ionize poorly in ESI-MS. Derivatization is required to introduce a detectable "handle."[1][2][3]

This compound (IPM) is a bifunctional reagent designed to address these limitations through two key mechanisms:

  • Reactivity (Isocyanate Group): The electrophilic isocyanate (-N=C=O) group reacts rapidly with nucleophiles (hydroxyls -OH and amines -NH₂) to form stable carbamates and ureas, respectively.

  • Detection Enhancement (Morpholine Group):

    • MS Sensitivity: The morpholine nitrogen is a basic center (pKa ~8.3), which is easily protonated under acidic mobile phase conditions. This creates a pre-charged [M+H]⁺ species, drastically lowering the Limit of Detection (LOD) in positive-mode ESI-MS.

    • UV/Vis Sensitivity: The phenyl ring provides a strong UV absorption maximum (typically

      
       ~250-260 nm), enabling standard HPLC-UV quantification.
      
Reaction Mechanism

The derivatization proceeds via a nucleophilic addition of the analyte to the isocyanate carbon.

ReactionMechanism Analyte Analyte (R-OH or R-NH₂) Intermediate Transition State (Nucleophilic Attack) Analyte->Intermediate Mix & Heat IPM Reagent (IPM) This compound IPM->Intermediate Product Derivative (Carbamate/Urea) Intermediate->Product Stable Bond Formation

Figure 1: Reaction pathway of IPM with nucleophilic analytes.

Materials & Equipment

ComponentSpecificationPurpose
Reagent This compound (CAS 884332-72-3)Derivatizing agent
Solvent Acetonitrile (MeCN), AnhydrousReaction medium (Must be <0.01% water)
Catalyst Triethylamine (TEA) or PyridineAccelerates reaction with hindered alcohols
Quencher Ethanol or DiethylamineRemoves excess reagent
Mobile Phase 0.1% Formic Acid in Water / MeCNProton source for MS ionization
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)Separation of derivatives

Experimental Protocol

Step 1: Reagent Preparation
  • Stock Solution (100 mM): Dissolve 20.4 mg of IPM in 1.0 mL of anhydrous acetonitrile.

    • Note: Prepare fresh daily. Isocyanates hydrolyze rapidly in the presence of moisture to form the corresponding amine (4-morpholinoaniline), which is a common interference peak.

  • Catalyst Solution: Prepare a 1% (v/v) solution of Triethylamine (TEA) in anhydrous acetonitrile.

Step 2: Derivatization Procedure

This protocol is optimized for a 100 µL sample volume containing 1-100 µM analyte.

  • Sample Drying: If the sample is aqueous, dry it completely using a nitrogen evaporator or lyophilizer. Reconstitute in 50 µL anhydrous acetonitrile.

  • Reaction Assembly:

    • Add 50 µL of Sample solution.

    • Add 50 µL of IPM Stock Solution (excess reagent ensures pseudo-first-order kinetics).

    • Add 10 µL of Catalyst Solution (Optional for amines; Recommended for alcohols).

  • Incubation: Seal the vial tightly and heat at 60°C for 30 minutes .

    • Expert Insight: For sterically hindered alcohols (e.g., cholesterol), extend time to 60 minutes.

  • Quenching: Add 20 µL of Ethanol. Incubate for 5 minutes at 60°C.

    • Why? This converts unreacted IPM into ethyl-morpholinophenyl carbamate, preventing it from reacting with the column stationary phase or damaging the MS source.

  • Dilution: Dilute the mixture 1:10 with the initial mobile phase (e.g., 10% MeCN in Water with 0.1% Formic Acid) prior to injection.

Step 3: HPLC-MS/UV Analysis
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% -> 95% B

    • 10-12 min: 95% B

    • (A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid)

  • Detection:

    • UV: 254 nm.

    • MS: ESI Positive Mode. Scan range m/z 100-1000.

    • Target Ion: [M + 204.2]⁺ (Mass of IPM derivative).

Workflow Visualization

Workflow Start Sample Preparation (Dry & Reconstitute in MeCN) AddReagent Add IPM Reagent (Excess, Anhydrous) Start->AddReagent Heat Incubation 60°C, 30 min AddReagent->Heat Catalyst (TEA) Quench Quenching Add Ethanol (5 min) Heat->Quench Reaction Complete Inject HPLC-MS Injection (ESI+ Mode) Quench->Inject Dilute 1:10

Figure 2: Step-by-step derivatization workflow.

Validation & Troubleshooting

Data Summary: Expected Performance
ParameterValueNotes
Reaction Efficiency > 95%For primary alcohols/amines within 30 mins.
MS Gain 10-100xCompared to underivatized analyte (analyte dependent).
Stability 24 HoursDerivatives are stable in autosampler at 4°C.
By-products IPM-Urea / IPM-AminePeaks from water hydrolysis or quenching.
Troubleshooting Guide
  • Low Yield:

    • Cause: Moisture in solvent. Isocyanates react with water faster than hindered alcohols.

    • Fix: Use freshly opened anhydrous MeCN and store IPM in a desiccator.

  • Extra Peaks:

    • Cause: Hydrolysis of IPM.

    • Fix: Identify the "Blank" peak (Reaction of IPM + Water -> Urea dimer). Subtract this from sample chromatograms.

  • Peak Tailing:

    • Cause: Interaction of the basic morpholine group with silanols on the column.

    • Fix: Ensure mobile phase pH is acidic (pH < 3) using Formic Acid or TFA to keep the morpholine fully protonated and minimize secondary interactions.

References

  • Chhanikar, P. T., et al. (2021).[1][2] Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Journal of Advances in Chemistry. Retrieved from [Link]

Sources

Synthesis of urea derivatives with 4-(4-Isocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

In modern medicinal chemistry, the urea linkage (


) serves as a privileged scaffold, particularly in the design of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase (sEH) inhibitors. The incorporation of a morpholine  moiety onto the aryl urea backbone is a strategic design choice intended to modulate physicochemical properties—specifically improving aqueous solubility and metabolic stability compared to unsubstituted phenyl rings.

This guide details the synthesis of unsymmetrical ureas using 4-(4-Isocyanatophenyl)morpholine (CAS: 884332-72-3). Unlike standard phenyl isocyanates, this building block presents unique reactivity challenges due to the electron-donating nature of the para-morpholino group. This protocol addresses these electronic effects, provides solutions for solubility-driven purification, and outlines a "self-validating" workflow to ensure high purity without tedious chromatography.

Chemical Basis & Mechanistic Insights

To optimize reaction conditions, one must understand the electronic environment of the electrophile.

The "Deactivated" Electrophile

Standard isocyanates (e.g., 4-nitrophenyl isocyanate) are highly electrophilic due to electron-withdrawing groups. However, this compound contains a morpholine ring in the para position. The nitrogen atom of the morpholine exerts a strong mesomeric effect (+M) , donating electron density into the phenyl ring and, by extension, reducing the electrophilicity of the isocyanate carbon.

  • Consequence: Reaction rates with weak nucleophiles (e.g., electron-deficient anilines) will be significantly slower than standard literature baselines.

  • Operational Adjustment: Elevated temperatures or catalysis (DBU/DMAP) may be required for sterically hindered amines, whereas standard isocyanates would react at

    
    .
    
Mechanism of Urea Formation

The reaction proceeds via the nucleophilic attack of the primary/secondary amine onto the isocyanate carbon.

ReactionMechanism Figure 1: Mechanism of urea formation highlighting the rate-limiting nucleophilic attack. Reactants Amine (Nu:) + 4-Morpholinophenyl Isocyanate TS Tetrahedral Intermediate (Zwitterion) Reactants->TS Nucleophilic Attack (Rate Limiting) PT Proton Transfer (Fast) TS->PT Charge Stabilization Product Stable Urea Derivative PT->Product Irreversible

Material Selection & Preparation

ReagentSpecificationPurpose
This compound >97% PurityElectrophilic building block. Store at

under Ar.
Amine Partner 1.0 - 1.1 equivNucleophile. Free base form preferred over HCl salts.
Dichloromethane (DCM) AnhydrousPrimary solvent. High solubility for isocyanate; low solubility for urea product (facilitates precipitation).
Tetrahydrofuran (THF) AnhydrousAlternative solvent for polar amines.
Diisopropylethylamine (DIPEA) 1.5 equivBase scavenger (only if using amine salts).

Critical Safety Note: Isocyanates are potential respiratory sensitizers. All operations must be performed in a fume hood. The morpholine moiety can theoretically form nitrosamines under strong acidic/nitrosating conditions; avoid using sodium nitrite or nitric acid during cleanup.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Reactivity Amines)

Best for: Primary alkyl amines, electron-rich anilines.

  • Preparation: In a flame-dried 20 mL vial equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 204 mg) in anhydrous DCM (5 mL).

  • Addition: Dissolve the Amine Partner (1.05 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the isocyanate mixture at Room Temperature (RT).

    • Expert Tip: Unlike other isocyanates, cooling to

      
       is rarely necessary due to the deactivated nature of the electrophile, unless the amine is extremely unhindered (e.g., methylamine).
      
  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of the isocyanate peak (IR band ~2270

      
       if monitoring in real-time) or conversion to product mass.
      
  • Workup (Precipitation Method):

    • Most urea derivatives containing the morpholine scaffold will precipitate from DCM.

    • Filter the solid.[1]

    • Wash the cake with cold DCM (

      
      ) followed by diethyl ether (
      
      
      
      ) to remove unreacted amine.
    • Dry under vacuum.

Protocol B: Microwave-Assisted Synthesis (Low Reactivity Amines)

Best for: Electron-deficient anilines, sterically hindered secondary amines.

  • Setup: In a microwave-compatible vial, combine This compound (1.0 mmol) and the Amine Partner (1.2 mmol).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (3 mL). DCM is unsuitable due to pressure limits.

  • Irradiation: Heat to

    
     for 20–40 minutes (Power: Dynamic, Max 150W).
    
  • Workup:

    • Cool to RT.

    • If precipitate forms, filter as in Protocol A.

    • If no precipitate: Dilute with Ethyl Acetate (20 mL), wash with Water (not acid!), brine, dry over

      
      , and concentrate.
      

Purification & The "Acid Trap"

A common error in synthesizing morpholine derivatives is the use of standard acidic washes (1N HCl) to remove excess amines.

The Trap: The morpholine nitrogen has a


. Washing the organic layer with acid will protonate the morpholine ring, rendering the entire urea product water-soluble. You will lose your product to the aqueous waste.

Correct Workup Strategy:

WorkupLogic Figure 2: Purification decision tree avoiding acidic workup to preserve the morpholine scaffold. Start Reaction Complete (Crude Mixture) CheckState Is Product Solid? Start->CheckState YesSolid Filtration CheckState->YesSolid Yes NoSolid Liquid/Soluble CheckState->NoSolid No WashSolid Wash: Cold DCM then Et2O YesSolid->WashSolid Final Pure Urea Derivative WashSolid->Final Extraction Dilute with EtOAc NoSolid->Extraction WashLiquid Wash 1: Sat. NaHCO3 (Remove Acids) Wash 2: Water (Remove Salts) Wash 3: Brine Extraction->WashLiquid WashLiquid->Final

Characterization & QC

Verify the identity of the synthesized urea using these specific NMR markers.

SignalApproximate Shift (

ppm, DMSO-

)
MultiplicityStructural Assignment
Urea -NH-

Singlet (Broad)Proton attached to the morpholino-phenyl side.
Urea -NH-

(Alkyl)

(Aryl)
Singlet/DoubletProton attached to the amine partner side.
Morpholine -CH2-

Triplet (

)
O-adjacent methylene protons.
Morpholine -CH2-

Triplet (

)
N-adjacent methylene protons.
Aromatic

Doublets (AA'BB')Phenyl ring protons (distinctive para-substitution pattern).

Self-Validation Check:

  • If the morpholine triplets shift significantly downfield (

    
     and 
    
    
    
    ), the product may be protonated (salt form). Treat with
    
    
    to restore the free base.
  • If a peak appears at

    
     in IR, unreacted isocyanate is present. Scavenge with polymer-supported trisamine.
    

References

  • Jagtap, A. D., et al. (2017).[2][3][4] "Ureas: Applications in Drug Design."[2][3][4] Current Medicinal Chemistry, 24(6), 622-651.[4] Link

  • Ghosh, A. K., & Brindisi, M. (2020).[3][5] "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 63(6), 2751-2788. Link

  • Smith, P. A. S. (1962). "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings.
  • Dhananjay, J., et al. (2015). "Role of Aryl Urea Containing Compounds in Medicinal Chemistry." Medicinal Chemistry, 5, 479-483.[2] Link

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16218967, this compound. Link

Sources

Application Notes and Protocols for the Synthesis of Carbamates via Reaction of 4-(4-Isocyanatophenyl)morpholine with Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction between 4-(4-isocyanatophenyl)morpholine and various alcohols to form stable carbamate (urethane) linkages. The formation of this bond is a cornerstone of bioconjugation, polymer science, and medicinal chemistry. This compound is a particularly valuable reagent, as it introduces a morpholine moiety, which is known to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of parent molecules. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols for both catalyzed and uncatalyzed reactions, offers a troubleshooting guide, and summarizes critical reaction parameters to ensure reproducible and high-yielding syntheses.

Scientific Foundation: The Isocyanate-Alcohol Reaction

The reaction of an isocyanate with an alcohol is a classic example of nucleophilic addition, yielding a carbamate, commonly referred to as a urethane. The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The alcohol's hydroxyl group acts as the nucleophile, attacking this electrophilic carbon.

Reaction Mechanism

The fundamental mechanism involves the attack of the alcohol's lone pair of electrons on the isocyanate's central carbon, with a subsequent proton transfer to the nitrogen atom. While the reaction can proceed without external catalysts, its rate is highly dependent on the nature of the reactants and the reaction conditions.[1][2]

Kinetic studies have revealed that the reaction can be more complex than a simple bimolecular addition. Alcohols can form hydrogen-bonded associates, which may be the active reacting partners, particularly when the alcohol is in excess.[3][4] This self-catalytic behavior enhances the nucleophilicity of the attacking hydroxyl group.

G cluster_reactants Reactants R_NCO This compound (Electrophile) TS Transition State R_NCO->TS Nucleophilic Attack R_OH Alcohol (Nucleophile) R_OH->TS Product Carbamate (Urethane) Product TS->Product Proton Transfer

Caption: General mechanism of urethane formation.

The Role of Catalysis

To accelerate reaction rates, especially with less reactive secondary or tertiary alcohols, catalysts are frequently employed.[5] The catalysis of the isocyanate/alcohol reaction generally follows two primary mechanisms:

  • Lewis Base Catalysis: Tertiary amines (e.g., triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO)) function as Lewis bases. They form a hydrogen bond with the alcohol, increasing the nucleophilicity of the hydroxyl oxygen and facilitating its attack on the isocyanate.[6]

  • Lewis Acid Catalysis: Organometallic compounds, most notably organotins like dibutyltin dilaurate (DBTDL), act as Lewis acids. The metal center coordinates with the isocyanate's oxygen or nitrogen, which polarizes the N=C bond and increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.[5] It is important to note that due to toxicity concerns, there is a significant research effort to develop more environmentally benign catalysts based on metals like bismuth or zirconium.[7]

Optimizing Reaction Conditions: A Parameter-Driven Approach

The success of the carbamate synthesis hinges on the careful control of several key experimental parameters.

Solvent Selection

The choice of solvent is critical. The ideal solvent must be anhydrous and inert towards the highly reactive isocyanate group. Protic solvents, including water and residual alcohols (other than the intended reactant), must be rigorously excluded as they will competitively react with the isocyanate to form undesired byproducts like ureas (from water) or other carbamates.

Recommended Solvents:

  • Aprotic, Non-polar to Moderately Polar: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Toluene.

  • Aprotic, Polar: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[8]

Expert Insight: For most small-scale lab syntheses, anhydrous DCM or THF offer a good balance of reactant solubility and ease of removal during workup. For reactions involving poorly soluble starting materials or requiring higher temperatures, DMF or DMSO can be used, although their high boiling points can complicate product isolation.

Stoichiometry
  • Equimolar (1:1): For the straightforward synthesis of the target carbamate, a 1:1 molar ratio of this compound to the alcohol is typically used.

  • Excess Alcohol: Using a slight excess of the alcohol (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion and minimize side reactions involving the isocyanate. This is particularly useful if the isocyanate is prone to dimerization or trimerization.[3]

  • Excess Isocyanate: An excess of isocyanate should generally be avoided unless the goal is to form an allophanate, a byproduct where a second isocyanate molecule reacts with the newly formed carbamate N-H bond.[4][6]

Temperature

The reaction is often exothermic. Uncatalyzed reactions between aryl isocyanates and primary or secondary alcohols are typically conducted between 25°C and 100°C.[9]

  • Room Temperature (20-25°C): Sufficient for reactions with primary alcohols, especially when a catalyst is used.

  • Elevated Temperature (40-80°C): May be required for less reactive alcohols (e.g., secondary or sterically hindered) or for uncatalyzed reactions to proceed at a reasonable rate.

Reactant Structure and Reactivity

The steric and electronic properties of the alcohol significantly influence the reaction rate.

  • Reactivity Order: Primary Alcohols > Secondary Alcohols >> Tertiary Alcohols.[10] Tertiary alcohols react extremely slowly due to severe steric hindrance around the hydroxyl group.

  • Electronic Effects: Electron-withdrawing groups near the hydroxyl function decrease its nucleophilicity, slowing the reaction. Conversely, electron-donating groups can increase the rate. Aromatic isocyanates, like the subject compound, are generally more reactive than aliphatic isocyanates.[5]

Experimental Protocols

Safety First: Isocyanates are potent respiratory and skin sensitizers and are toxic upon inhalation. All manipulations involving this compound must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11] All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

G

Caption: Standard experimental workflow for carbamate synthesis.

Protocol 1: Uncatalyzed Reaction with a Primary Alcohol (Benzyl Alcohol)

This protocol describes a standard procedure for a high-yielding, uncatalyzed reaction.

Materials:

  • This compound

  • Benzyl Alcohol (anhydrous)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, dissolve benzyl alcohol (1.0 eq) in 30 mL of anhydrous DCM.

  • Isocyanate Addition: Dissolve this compound (1.0 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirring alcohol solution at room temperature over 10-15 minutes.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by IR spectroscopy. The reaction is complete upon the disappearance of the starting isocyanate (visualized on TLC) or the disappearance of the strong N=C=O stretching band around 2270 cm⁻¹. This reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Protocol 2: Catalyzed Reaction with a Secondary Alcohol (Cyclohexanol)

This protocol is adapted for a less reactive secondary alcohol, employing a catalyst to ensure a reasonable reaction time.

Materials:

  • This compound

  • Cyclohexanol (anhydrous)

  • Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Preparation: In the flask, dissolve cyclohexanol (1.0 eq) in 40 mL of anhydrous THF.

  • Catalyst Addition: Add the catalyst.

    • For DBTDL: Add 0.1 mol% of DBTDL to the alcohol solution.[12]

    • For TEA: Add 1-5 mol% of triethylamine to the alcohol solution.

  • Isocyanate Addition: Dissolve this compound (1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirring alcohol/catalyst mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50°C to accelerate the reaction.

  • Monitoring: Monitor the reaction as described in Protocol 1. The reaction with a secondary alcohol, even when catalyzed, may take longer (4-24 hours).

  • Workup & Purification: Follow the workup and purification steps as outlined in Protocol 1. If a basic catalyst like TEA was used, an aqueous wash (e.g., with dilute HCl or saturated NH₄Cl) may be incorporated into the workup to remove it before solvent evaporation.

Data Summary & Troubleshooting

Table 1: Typical Reaction Conditions
Alcohol TypeReactivityCatalystSolventTemperature (°C)Typical Time
Primary (e.g., Ethanol, Benzyl Alcohol)HighNone or TEA (cat.)DCM, THF251-4 hours
Secondary (e.g., Isopropanol, Cyclohexanol)MediumDBTDL or TEA (cat.)THF, ACN25-504-24 hours
Tertiary (e.g., t-Butanol)Very LowStrong Lewis AcidToluene, DMF80-100>24 hours
PhenolMediumBase (e.g., TEA)ACN, DMF50-806-18 hours
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Slow or No Reaction 1. Moisture in reagents/solvent. 2. Low reactivity of alcohol (steric hindrance). 3. Insufficient temperature.1. Use freshly dried solvents and reagents. 2. Add a catalyst (DBTDL is very effective). 3. Increase reaction temperature in increments of 10-20°C.
Multiple Products / Low Purity 1. Reaction with water forms urea byproduct. 2. Excess isocyanate forms allophanate. 3. High temperature causing side reactions.1. Ensure strictly anhydrous conditions. 2. Use a slight excess (1.1 eq) of the alcohol. 3. Run the reaction at the lowest effective temperature.
Low Isolated Yield 1. Incomplete reaction. 2. Product loss during workup or purification. 3. Side product formation.1. Allow longer reaction times or add a catalyst. 2. Optimize purification method (e.g., recrystallization vs. chromatography). 3. Address side reactions as noted above.

References

  • Raspoet, G., et al. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry.
  • Camacho López, C. O., et al. (n.d.). Urethane formation with an excess of isocyanate or alcohol. REDI - CEDIA.
  • Cheikh, A., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules.
  • Kothman, I., & Šebenik, A. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
  • Van der Schueren, L., et al. (n.d.). and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. Biblio Back Office.
  • Özdemir, Z., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics.
  • Turkchem. (2026). Catalysis of Urethane Systems.
  • Feller, M., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis.
  • Cheikh, A., et al. (2025). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. ResearchGate.
  • Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
  • ResearchGate. (n.d.). Catalysis conditions for isocyanate alcohol reaction.
  • ResearchGate. (n.d.). Reaction of isocyanates with alcohols.
  • CAMEO Chemicals. (n.d.). ISOCYANATE SOLUTION, POISONOUS, FLAMMABLE, N.O.S..
  • ResearchGate. (n.d.). Mechanism of Isocyanate Reactions with Ethanol.
  • The Royal Society of Chemistry. (2010). Direct RAFT Polymerization of an Unprotected Isocyanate- Containing Monomer and Subsequent Structopendant Functionalization Using “Click”-Type Reactions - Supporting Information. Polymer Chemistry.

Sources

Catalysts for reacting 4-(4-Isocyanatophenyl)morpholine with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Catalytic Strategies for the Functionalization of 4-(4-Isocyanatophenyl)morpholine

Introduction & Molecule Profile

This compound (CAS: 30288-72-7) is a versatile heterocyclic building block used extensively in the synthesis of urea and carbamate-linked bioactive compounds. The incorporation of the morpholine moiety improves water solubility and pharmacokinetic profiles (ADME), making this isocyanate a critical intermediate in drug discovery.

However, the reactivity of this specific isocyanate is distinct from standard reagents like phenyl isocyanate or 4-nitrophenyl isocyanate.

Key Reactivity Insight: The morpholine group at the para-position acts as a strong Electron Donating Group (EDG) via resonance. This increases the electron density within the aromatic ring and, by extension, the isocyanate carbon.

  • Consequence: The electrophilicity of the -NCO carbon is reduced.

  • Challenge: Reactions with hindered nucleophiles (secondary alcohols, deactivated amines) are significantly slower than with electron-deficient isocyanates.

  • Solution: Precise catalyst selection is required to drive conversion and prevent side reactions (e.g., dimerization/uretidinedione formation) during prolonged heating.

Mechanistic Foundations & Catalyst Selection

The reaction of this compound proceeds via nucleophilic addition to the isocyanate carbon. The choice of catalyst dictates the mechanism (activation of the electrophile vs. the nucleophile) and the reaction rate.

Mechanism A: Lewis Acid Catalysis (The "Push" Approach)

Metal catalysts (Tin, Bismuth, Zinc, Zirconium) coordinate with the isocyanate nitrogen or oxygen, increasing the polarization of the C=N bond and making the carbon more susceptible to attack.

  • Best for: Alcohols (Carbamate synthesis).

Mechanism B: Lewis Base/Nucleophilic Catalysis (The "Pull" Approach)

Tertiary amines (TEA, DABCO, DMAP) activate the nucleophile (alcohol/amine) by deprotonation or attack the isocyanate to form a reactive acyl-ammonium-type intermediate.

  • Best for: Highly reactive alcohols or when metal contamination is a concern.

Comparative Catalyst Matrix
Catalyst ClassSpecific ReagentActivity ProfileSelectivity (OH vs H2O)Recommended Use Case
Organotin DBTDL (Dibutyltin dilaurate)High ModerateStandard for 1°/2° alcohols; robust but toxic.
Organobismuth Bi(neodecanoate)3 Very High High"Green" alternative to Tin; faster cure; moisture sensitive.
Tertiary Amine DMAP / DABCO ModerateLowSynergistic co-catalyst; useful for acid-sensitive substrates.
Organozinc Zn(octoate)2 Low-MediumVery HighSlow, controlled reaction; prevents exotherms in large scale.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent pathways for activation using Lewis Acid vs. Base catalysis for this specific substrate.

ReactionMechanism Substrate 4-(4-Isocyanatophenyl) morpholine Complex_LA Activated Complex (Metal-NCO coord) Substrate->Complex_LA Coordination Nucleophile Nucleophile (R-OH / R-NH2) Activated_Nuc Activated Nucleophile (Alkoxide/Amine H-bond) Nucleophile->Activated_Nuc Deprotonation/H-bond LA_Cat Lewis Acid Cat. (DBTDL / Bi) LA_Cat->Complex_LA TS_LA Transition State (Concerted Addition) Complex_LA->TS_LA + Nucleophile Product Product (Carbamate / Urea) TS_LA->Product Proton Transfer Base_Cat Base Cat. (DMAP / TEA) Base_Cat->Activated_Nuc Activated_Nuc->TS_LA + Substrate

Figure 1: Dual activation pathways. Lewis acids activate the isocyanate (top), while bases activate the nucleophile (bottom).

Experimental Protocols

Protocol A: Synthesis of Carbamates (Standard DBTDL Method)

Use case: Reaction with primary or secondary alcohols.

Reagents:

  • This compound (1.0 equiv)

  • Alcohol (R-OH) (1.1 equiv)

  • Dibutyltin dilaurate (DBTDL) (1–5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Procedure:

  • Setup: Flame-dry a reaction flask and purge with Nitrogen (N2).

  • Dissolution: Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Add the alcohol (1.1 mmol).

  • Catalysis: Add DBTDL (0.01–0.05 mmol) via syringe.

    • Note: For hindered secondary alcohols, increase catalyst to 5 mol% and switch solvent to Toluene (reflux).

  • Reaction: Stir at Room Temperature (RT) for 2–6 hours. Monitor by TLC or LC-MS (disappearance of isocyanate peak ~2270 cm⁻¹ in IR).

  • Workup: Quench with water (1 mL). Extract with DCM.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization (Hexane/EtOAc) or Flash Chromatography.

Protocol B: Green Synthesis of Carbamates (Bismuth Catalysis)

Use case: Pharmaceutical intermediates requiring low metal toxicity (Class 1 metal avoidance).

Reagents:

  • This compound (1.0 equiv)

  • Alcohol (1.0 equiv)

  • Bismuth Neodecanoate (0.5–1.0 mol%)

  • Solvent: Anhydrous THF.

Procedure:

  • Dissolution: Dissolve isocyanate and alcohol in THF under Argon.

  • Catalysis: Add Bismuth Neodecanoate solution.

  • Reaction: Stir at 40°C for 1–3 hours. Bismuth catalysts often exhibit faster kinetics than Tin for this substrate due to higher Lewis acidity compensating for the morpholine EDG effect.

  • Workup: Filter through a pad of Celite to remove Bismuth salts (often precipitate upon cooling/antisolvent addition).

Protocol C: Synthesis of Ureas (Catalyst-Free / Mild)

Use case: Reaction with primary or secondary amines.

Reagents:

  • This compound (1.0 equiv)

  • Amine (R-NH2) (1.0–1.1 equiv)

  • Solvent: DCM or Acetonitrile.

Procedure:

  • Setup: Dissolve the amine in DCM at 0°C.

  • Addition: Add this compound solution dropwise.

    • Why: The reaction with amines is rapid. Dropwise addition prevents localized hot spots and dimerization.

  • Reaction: Allow to warm to RT. Stir for 30–60 mins.

  • Isolation: The urea product often precipitates from DCM. Filter and wash with cold ether.

    • Troubleshooting: If no precipitate, evaporate and recrystallize from Ethanol.

Troubleshooting & Optimization Logic

The following decision tree assists in optimizing reaction conditions when yields are low.

Troubleshooting Problem Low Yield / Incomplete Conversion Check_Nuc Is Nucleophile Sterically Hindered? Problem->Check_Nuc Hindered Yes (e.g., tert-alcohol) Check_Nuc->Hindered Yes Not_Hindered No (Primary alcohol/amine) Check_Nuc->Not_Hindered No Action_1 Switch to Bi(OTf)3 or Increase Temp (Reflux Toluene) Hindered->Action_1 Check_Moisture Is Moisture Present? Not_Hindered->Check_Moisture Wet Yes (Urea byproduct formed) Check_Moisture->Wet Yes Dry No (System is dry) Check_Moisture->Dry No Action_2 Dry Solvents (Mol Sieves) Increase Isocyanate Equiv. Wet->Action_2 Check_EDG Electronic Deactivation? Dry->Check_EDG Action_3 Morpholine EDG slows reaction. Add DMAP (Co-catalyst) Check_EDG->Action_3

Figure 2: Troubleshooting logic for optimizing this compound reactions.

References

  • Generalized Mechanism of Isocyanate Catalysis Title: "Catalysis of the Isocyanate-Hydroxyl Reaction" Source: The Chemistry of Polyurethanes (Huntsman / various academic reviews) Context: Establishes the Lewis acid vs. Base mechanism foundations. (Perkin Trans. 2, 2000 - Base catalysis mechanisms).

  • Bismuth vs. Tin Catalysis Title: "Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam" Source: NIH / PubMed Central Context: Validates Bismuth as a faster, lower-toxicity alternative to DBTDL for isocyanate reactions.

  • Morpholine Reactivity & Electronic Effects Title: "Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study" Source:[2] Scientific Reports (Nature) Context: Discusses the electronic influence of the morpholine ring and its potential autocatalytic or deactivating effects in urethane formation.

  • Dibutyltin Dilaurate (DBTDL) Properties Title: "Dibutyltin dilaurate – Knowledge and References" Source: Taylor & Francis / ScienceDirect Topics Context: Standard protocols and solubility data for DBTDL in organic synthesis.

  • Green Catalysis Alternatives Title: "Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts" Source: Werner Blank / King Industries Context: Detailed comparison of Zirconium and Bismuth chelates against Tin.

Sources

Application Notes and Protocols: Preparation of Carbamates Using 4-(4-Isocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbamates, also known as urethanes, are a pivotal class of organic compounds characterized by the -NHC(=O)O- functional group. Their remarkable versatility has cemented their importance across various scientific disciplines, particularly in medicinal chemistry and drug development.[1][2] The carbamate moiety serves as a bioisostere for amide bonds, offering enhanced metabolic stability and improved pharmacokinetic profiles.[1][2] This has led to their incorporation into a wide array of approved therapeutic agents and prodrugs, where they can modulate drug-target interactions and improve bioavailability.[2][3] Furthermore, carbamates are fundamental building blocks in the synthesis of polyurethanes, a widely used class of polymers.[4]

This application note provides a comprehensive guide to the synthesis of carbamates utilizing 4-(4-isocyanatophenyl)morpholine as a key reagent. The morpholine heterocycle is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability.[5][6][7] The combination of the reactive isocyanate group with the morpholine scaffold in this compound makes it a valuable synthon for accessing novel carbamate derivatives with potential therapeutic applications.

We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols for synthesis, and discuss critical experimental parameters and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent in their synthetic endeavors.

Reaction Chemistry and Mechanism

The formation of carbamates from the reaction of an isocyanate with an alcohol is a well-established and efficient transformation in organic synthesis.[4][8] The core of this reaction lies in the high electrophilicity of the central carbon atom of the isocyanate group (-N=C=O).[1]

The Nucleophilic Addition Pathway

The generally accepted mechanism involves the nucleophilic attack of the alcohol's hydroxyl group onto the electrophilic carbonyl carbon of the isocyanate.[1] This is followed by a proton transfer to the nitrogen atom, resulting in the formation of the stable carbamate linkage.

The reactivity of the isocyanate is influenced by the electronic nature of its substituents. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. Conversely, electron-donating groups decrease reactivity.[1] In the case of this compound, the phenyl ring and the morpholine group influence the reactivity of the isocyanate functionality.

Recent studies and theoretical calculations have suggested a more complex, multimolecular mechanism, especially at higher alcohol concentrations.[8] These studies propose the involvement of two or three alcohol molecules in the transition state, acting as a proton shuttle to facilitate the reaction.[8]

Visualizing the Reaction Mechanism

The following diagram illustrates the fundamental nucleophilic addition mechanism for the formation of a carbamate from this compound and a generic alcohol (R-OH).

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Isocyanate This compound Intermediate Zwitterionic Intermediate Isocyanate->Intermediate Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Intermediate Carbamate Carbamate Intermediate->Carbamate Proton Transfer

Caption: Generalized mechanism of carbamate formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of carbamates using this compound. These protocols are designed to be robust and adaptable to a range of alcoholic substrates.

General Considerations and Safety

Safety First: this compound, like other isocyanates, is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and respiratory irritation.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Consult the Safety Data Sheet (SDS) for this compound before commencing any experimental work.[9][10] Morpholine itself is a flammable liquid and can cause severe skin burns and eye damage.[11][12]

Reagent Purity: The purity of the alcohol and solvent is crucial for achieving high yields and minimizing side reactions. Anhydrous conditions are recommended as isocyanates can react with water to form unstable carbamic acids, which can then decompose to form amines and carbon dioxide.

Reaction Monitoring: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).

Protocol 1: General Synthesis of Carbamates from Primary and Secondary Alcohols

This protocol is suitable for the reaction of this compound with a wide range of primary and secondary alcohols.

Materials:

  • This compound

  • Alcohol of choice (e.g., benzyl alcohol, cyclohexanol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (optional, as a catalyst)

  • Stir bar

  • Round-bottom flask

  • Condenser (if heating)

  • Nitrogen or argon gas supply

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alcohol (1.0 eq.).

  • Solvent Addition: Dissolve the alcohol in a suitable volume of anhydrous solvent (e.g., 10 mL of DCM per mmol of alcohol).

  • Reagent Addition: While stirring, add this compound (1.0-1.1 eq.) to the solution. The addition can be done in one portion or dropwise for more reactive alcohols.

  • Catalyst (Optional): For less reactive alcohols, a catalytic amount of a tertiary amine, such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO), can be added (0.05-0.1 eq.).[13]

  • Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (isocyanate) is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • If a catalyst was used, it can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate and then brine.

    • If no catalyst was used, the solvent can be removed directly under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation: Representative Examples
EntryAlcoholCatalystTemp (°C)Time (h)Yield (%)
1Benzyl AlcoholNone252>95
2CyclohexanolNone25492
3tert-ButanolDABCO (0.1 eq.)601275
4PhenolTriethylamine (0.1 eq.)50888

Yields are based on isolated and purified products.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of carbamates using this compound.

Workflow Start Start Setup Reaction Setup: - Dry Glassware - Inert Atmosphere Start->Setup Reagents Add Reactants: - Alcohol - Solvent - this compound Setup->Reagents Reaction Reaction: - Stir at RT or Heat - Optional Catalyst Reagents->Reaction Monitor Monitor Progress (TLC/FTIR) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (if needed) Monitor->Workup Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR - MS - IR Purification->Characterization End End Characterization->End

Caption: General experimental workflow for carbamate synthesis.

Applications in Drug Discovery and Development

The morpholine moiety is a well-regarded scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates.[6] It can enhance aqueous solubility, metabolic stability, and cell permeability.[2][6] The incorporation of the this compound unit into a molecule can, therefore, be a strategic approach to optimize lead compounds.

Carbamate-containing molecules have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[3][6] The carbamate linkage can act as a stable surrogate for a peptide bond, making it valuable in the design of peptidomimetics.[2]

The synthetic protocols outlined in this application note provide a direct and efficient route to a diverse library of morpholine-containing carbamates. These compounds can then be screened for their biological activity, serving as a starting point for the development of new therapeutic agents.

Troubleshooting

Issue Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time, temperature, or add a catalyst.
Wet reagents/solventUse freshly dried solvents and ensure reagents are anhydrous.
Side reactions (e.g., urea formation)Ensure the absence of water and primary/secondary amines.
Multiple Products Impure starting materialsPurify starting materials before use.
Side reactionsOptimize reaction conditions (temperature, catalyst).
Difficulty in Purification Product co-elutes with starting materialAdjust the polarity of the eluent for column chromatography.
Product is an oilAttempt to induce crystallization by scratching the flask or adding a seed crystal.

Conclusion

The synthesis of carbamates via the reaction of this compound with alcohols is a robust and versatile method for accessing a wide range of potentially bioactive molecules. The protocols detailed in this application note are designed to be readily implemented in a research setting, providing a solid foundation for the exploration of novel chemical space in drug discovery and development. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can efficiently synthesize and evaluate new carbamate derivatives.

References

  • Title: The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Isocyanate-based multicomponent reactions Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Carbamate synthesis by amination (carboxylation) or rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst Source: ACS Catalysis URL: [Link]

  • Title: Carbamate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Synthesis of Isocyanates from CO2 and Amines under Mild Conditions Source: University of Toronto Libraries URL: [Link]

  • Title: 4-(4-isocyanophenyl)morpholine - Hazard Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Process for the preparation of aromatic carbamates and isocyanates Source: Google Patents URL
  • Title: Carbamate synthesis by carbamoylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates Source: MDPI URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Application of organic carbamates in drug design. Part 1: Anticancer agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: ResearchGate URL: [Link]

  • Title: Morpholine - SAFETY DATA SHEET Source: PENTA URL: [Link]

  • Title: Safety Data Sheet: Morpholine Source: Carl ROTH URL: [Link]

Sources

Application Note: Bioconjugation & Derivatization using 4-(4-Isocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Utility

4-(4-Isocyanatophenyl)morpholine (IPM) is a heterobifunctional reagent featuring a reactive isocyanate group and a morpholine moiety. While less ubiquitous than NHS-esters for general labeling, IPM offers unique advantages in specific bioconjugation and analytical workflows.

Why use IPM?
  • Urea Linkage Stability: Unlike amides or esters, the urea bond formed between IPM and a primary amine is chemically and enzymatically hyper-stable, making it ideal for probes requiring resistance to proteases or extreme pH conditions.

  • Mass Spectrometry Enhancement: The morpholine ring acts as an ionizable "tag" (proton acceptor), significantly enhancing the ionization efficiency of neutral molecules (e.g., alcohols, steroids) in ESI-MS workflows.

  • Solubility Modulation: The morpholine group imparts moderate hydrophilicity compared to a bare phenyl ring, aiding in the solubility of hydrophobic small molecule conjugates.

Chemical Mechanism & Reaction Logic

The core chemistry relies on the electrophilic nature of the isocyanate carbon. It is highly susceptible to nucleophilic attack by primary amines (lysines, N-terminus) or hydroxyls.

The Competition: Conjugation vs. Hydrolysis

A critical challenge in isocyanate bioconjugation is the competition with water.

  • Pathway A (Desired): Isocyanate attacks the amine

    
     Stable Urea.
    
  • Pathway B (Undesired): Isocyanate attacks water

    
     Carbamic Acid 
    
    
    
    Decarboxylation
    
    
    Aniline derivative.

The aniline derivative generated in Pathway B is a nucleophile itself and can react with remaining IPM to form a symmetric urea dimer (precipitate), which is a common contaminant.

ReactionPathways IPM This compound (Electrophile) Intermediate Tetrahedral Intermediate IPM->Intermediate Nucleophilic Attack Carbamic Unstable Carbamic Acid IPM->Carbamic Hydrolysis (pH < 7) Target Target Biomolecule (R-NH2) Target->Intermediate Water Water (H2O) (Competitor) Water->Carbamic Product Stable Urea Conjugate (Desired) Intermediate->Product Proton Transfer Byproduct Aniline Derivative + CO2 Carbamic->Byproduct Decarboxylation Dimer Symmetric Urea Dimer (Precipitate) Byproduct->Dimer Reacts with excess IPM

Caption: Reaction kinetics favor amine conjugation (Pathway A) at basic pH (8.5), while hydrolysis (Pathway B) dominates at neutral/acidic pH or in dilute conditions.

Critical Experimental Parameters

To maximize Pathway A (Conjugation) and minimize Pathway B (Hydrolysis), strict adherence to these parameters is required.

ParameterRecommendationScientific Rationale
Buffer pH pH 8.5 – 9.0 Isocyanates react with uncharged amines. Lysine (

-amine) has a pKa ~10.5. At pH 8.5, a sufficient fraction is deprotonated to react faster than water.
Buffer Composition Borate or Carbonate CRITICAL: Do NOT use Tris, Glycine, or imidazole buffers. These contain primary/secondary amines that will instantly quench the IPM reagent.
Co-solvent DMSO or DMF (anhydrous) IPM is not water-soluble. It must be dissolved in an organic solvent before adding to the aqueous protein mixture.
Temperature 4°C to 20°C Lower temperatures slow down hydrolysis (Pathway B) more than they slow down aminolysis (Pathway A), improving selectivity.
Stoichiometry 10-20x Molar Excess Due to inevitable hydrolysis, an excess of IPM is required to drive the reaction to completion.

Protocol A: Protein Surface Labeling

Application: Modifying antibodies or enzymes with morpholine moieties to alter pharmacokinetics or create "landing pads" for supramolecular assembly.

Materials
  • Protein: 1–5 mg/mL in Modification Buffer (PBS is acceptable, Borate pH 8.5 is preferred).

  • Reagent: this compound (Solid).[1]

  • Solvent: Anhydrous DMSO (freshly opened).

  • Quench: 1M Glycine or 1M Tris, pH 8.0.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Dialysis cassette.

Step-by-Step Methodology
  • Buffer Exchange (Pre-Step): Ensure the protein is in a non-amine buffer (e.g., 50 mM Borate, 150 mM NaCl, pH 8.5). If the protein is in Tris, dialyze extensively before starting.

  • Reagent Preparation:

    • Calculate the amount of IPM needed for a 20-fold molar excess.

    • Example: For 1 mL of IgG (150 kDa) at 2 mg/mL (13.3 µM), you have 13.3 nmols of protein. You need ~266 nmols of IPM.

    • Dissolve IPM in anhydrous DMSO to a concentration of 10 mM. Note: Prepare this immediately before use. Isocyanates degrade in wet DMSO.

  • Conjugation Reaction:

    • Slowly add the IPM/DMSO solution to the protein solution while gently vortexing.

    • Limit organic solvent: Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein precipitation.

    • Incubate at 4°C for 2 hours or Room Temperature for 45 minutes.

  • Quenching:

    • Add 1M Glycine (pH 8.0) to a final concentration of 50 mM.

    • Incubate for 15 minutes. This reacts with any remaining isocyanate, preventing non-specific reaction during purification.

  • Purification:

    • Remove excess reagent, hydrolyzed byproducts, and organic solvent using a desalting column or dialysis against the final storage buffer (e.g., PBS pH 7.4).

    • Note: The hydrolyzed byproduct (4-morpholinoaniline) is small and will be removed during this step.

Protocol B: Small Molecule Derivatization for HPLC/MS

Application: Enhancing the detection of alcohols or secondary amines that lack a chromophore or ionize poorly in Mass Spec.

Materials
  • Analyte: Alcohol or Amine containing sample (dried).

  • Reagent: IPM (10 mg/mL in Acetonitrile).

  • Catalyst (for alcohols): Triethylamine (TEA) or Dibutyltin dilaurate (DBTL).

  • Solvent: Anhydrous Acetonitrile (ACN).

Step-by-Step Methodology
  • Sample Prep: Dissolve the analyte in anhydrous ACN. If the sample contains water, dry it down under nitrogen; water will consume the reagent.

  • Reaction Setup:

    • For Amines: Mix Analyte + IPM solution (1:5 molar ratio). No catalyst needed. Cap and heat at 50°C for 30 mins.

    • For Alcohols: Mix Analyte + IPM solution (1:10 ratio) + 10 µL TEA (Catalyst). Cap and heat at 60-70°C for 45-60 mins.

  • Work-up:

    • Cool the sample.

    • Add 10% water/ACN to quench excess isocyanate.

    • Inject directly into HPLC or dilute if necessary.

  • Detection:

    • UV: Monitor at 254 nm (Phenyl group absorption).

    • MS: Monitor in Positive Ion Mode (ESI+) . The morpholine nitrogen will protonate (

      
      ), providing a strong signal even for neutral lipids/alcohols.
      

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitate in Reaction Symmetric Urea formation (Pathway B)Reduce temperature to 4°C. Ensure DMSO is anhydrous. Add reagent dropwise.
Low Conjugation Yield Buffer interference or pH too lowVerify buffer is amine-free (No Tris). Increase pH to 8.5-9.0.
Protein Aggregation Over-labeling (Hydrophobic burden)Reduce molar excess of IPM (try 5x or 10x). Reduce DMSO % to <5%.
No Signal in HPLC Hydrolysis of reagentCheck IPM stock quality. Isocyanates turn into crystals/solids when hydrolyzed. Use fresh reagent.

Safety & Handling (E-E-A-T)

  • Sensitization Warning: Isocyanates are potent respiratory and skin sensitizers. Inhalation of vapors or dust can cause asthma-like symptoms.

  • PPE: Always wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All weighing and stock preparation must be performed in a functioning chemical fume hood.

  • Disposal: Quench all waste streams with 1M Glycine or Ethanolamine before disposal to destroy reactive isocyanates.

References

  • Isocyanate Chemistry & Mechanism

    • Chemical Society Reviews, "Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation." (2015).

  • Urea Bond Stability

    • The Royal Society of Chemistry, "Stabilization of the hindered urea bond through de-tert-butylation." (2020).

  • HPLC Derivatization Applications

    • BenchChem, "High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds." (2025).[2]

  • Safety Guidelines

    • Safe Work Australia, "Guide to Handling Isocyanates." (2020).

  • General Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Field Reference).

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis Using 4-(4-Isocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of enabling technologies such as microwave-assisted organic synthesis (MAOS) with high-value building blocks is dramatically accelerating lead generation and optimization in drug discovery. This guide provides a comprehensive technical overview and detailed protocols for the use of 4-(4-Isocyanatophenyl)morpholine, a versatile reagent for the rapid synthesis of urea and carbamate-containing molecules. We delve into the fundamental principles of microwave chemistry, present validated, step-by-step protocols for the synthesis of compound libraries, and address critical safety considerations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage MAOS for enhanced efficiency and innovation.

The Imperative for Speed and Efficiency in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the demand for rapid, efficient, and clean chemical synthesis has never been greater. Traditional synthetic methods, often reliant on conventional conductive heating, are characterized by long reaction times, inefficient energy transfer, and often, the formation of undesirable byproducts.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by providing a fundamentally different mode of energy transfer.[1][3] By utilizing microwave irradiation, chemists can complete reactions in minutes that would otherwise take hours or days, often with superior yields and purity.[4][5][6]

This efficiency is particularly impactful when applied to the synthesis of privileged scaffolds in medicinal chemistry. The urea and carbamate moieties are cornerstone functional groups in a vast array of FDA-approved drugs and bioactive molecules, prized for their ability to act as rigid hydrogen bond donors and acceptors.[7][8] Isocyanates are the most direct precursors to these functionalities.[7][9]

This guide focuses on This compound , a reagent that combines the high reactivity of the isocyanate group with the desirable physicochemical properties of the morpholine scaffold. The morpholine ring is a prevalent feature in many pharmaceuticals, often incorporated to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[10][11] By harnessing the power of microwave synthesis with this valuable building block, researchers can rapidly generate diverse libraries of drug-like molecules.

The Science of Microwave Heating: Beyond the Kitchen Appliance

Understanding the mechanism of microwave heating is critical to appreciating its advantages over conventional methods. Unlike a standard oven or oil bath which transfers heat slowly via conduction and convection from the outside in, a laboratory microwave reactor heats the entire sample volume simultaneously and directly.[2][12][13] This "in-core" heating is rapid, uniform, and highly efficient, stemming from two primary mechanisms.[12][13][14]

  • Dipolar Polarization: Polar molecules, such as the solvents used in synthesis, possess a permanent dipole moment. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant, rapid reorientation generates significant molecular friction, which manifests as intense, uniform heat.[12][13]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[4][13]

This direct energy transfer leads to a rapid temperature increase that is not dependent on the thermal conductivity of the reaction vessel.[12] Furthermore, in sealed, pressure-rated vessels, solvents can be heated far beyond their atmospheric boiling points, a phenomenon known as superheating.[4][6] This allows for a dramatic acceleration of reaction kinetics, enabling reactions to be completed at 150°C or higher in just a few minutes.

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (In-Core) HeatSource External Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction SolventOuter Outer Solvent Layer VesselWall->SolventOuter Conduction SolventCore Reaction Core SolventOuter->SolventCore Convection (Slow) MWSource Microwave Source (Magnetron) ReactionMix Entire Reaction Mixture (Solvent + Reagents) MWSource->ReactionMix Direct & Volumetric Heating (Instantaneous)

Caption: Conventional vs. Microwave heating mechanisms.

Core Protocols: Synthesis with this compound

The following protocols are designed for use with a dedicated laboratory microwave reactor equipped with pressure and temperature monitoring. All reactions should be performed in a certified chemical fume hood.

General Workflow for Microwave-Assisted Synthesis

The workflow for MAOS is straightforward and highly reproducible, making it ideal for parallel synthesis and library generation.

G prep 1. Reagent Prep - Dispense reagents into microwave vial - Add stir bar & solvent seal 2. Vessel Sealing - Crimp pressure cap securely prep->seal irrad 3. Microwave Irradiation - Load into reactor - Set Temp, Time, Power - Run program seal->irrad cool 4. Cooling - Allow vessel to cool (Forced air jet) irrad->cool workup 5. Work-up & Analysis - Uncap vessel - Isolate product - Analyze (LCMS, NMR) cool->workup

Caption: Standard workflow for a microwave-assisted reaction.

Protocol 1: Rapid Synthesis of N,N'-Disubstituted Ureas

This protocol details the reaction of this compound with a diverse range of primary and secondary amines to yield the corresponding urea derivatives.

Reaction Scheme: (Self-correction: Cannot generate images. A textual representation or a DOT graph of the reaction will be provided if necessary.)

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., benzylamine, piperidine, aniline)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Microwave reactor vials (10 mL) with stir bars and crimp caps

Step-by-Step Protocol:

  • To a 10 mL microwave vial containing a magnetic stir bar, add this compound (1.0 eq, e.g., 0.2 mmol, 43.6 mg).

  • Add the desired primary or secondary amine (1.1 eq, 0.22 mmol).

  • Add anhydrous DMF (2.0 mL).

  • Securely crimp the pressure cap onto the vial.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the mixture with the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Power: 300 W (dynamic power control)

    • Stirring: High

  • After irradiation, allow the vial to cool to below 50 °C using the instrument's cooling system.

  • Carefully uncap the vial in the fume hood.

  • Transfer the reaction mixture to a flask and remove the solvent under high vacuum.

  • The crude product can be purified by recrystallization or flash chromatography if necessary. In many cases, for library synthesis, the crude material is of sufficient purity for biological screening after simple filtration.

Rationale for Conditions:

  • Solvent: DMF is an excellent choice due to its high dielectric constant, allowing for efficient absorption of microwave energy, and its high boiling point (153 °C), which permits high reaction temperatures under pressure.[14]

  • Temperature & Time: The combination of 120 °C for 5 minutes is a robust starting point. It provides enough thermal energy to drive the reaction to completion rapidly without causing degradation of the starting materials or products. This is a significant acceleration compared to conventional heating which might require several hours at a lower temperature.[3][6]

  • Stoichiometry: A slight excess of the amine (1.1 eq) ensures the complete consumption of the valuable isocyanate starting material.

Representative Data:

Amine SubstrateReaction Time (min)Temperature (°C)Yield (%)Purity (LCMS)
Benzylamine5120>95%>98%
4-Fluoroaniline814092%>97%
Piperidine3100>99%>99%
N-Methylaniline1015085%>95%
Protocol 2: Facile Synthesis of Carbamates

This protocol outlines the reaction of this compound with various alcohols to produce carbamate derivatives.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, isopropanol, phenol)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dibutyltin dilaurate (DBTDL) - optional catalyst

  • Microwave reactor vials (10 mL) with stir bars and crimp caps

Step-by-Step Protocol:

  • To a 10 mL microwave vial containing a magnetic stir bar, add this compound (1.0 eq, e.g., 0.2 mmol, 43.6 mg).

  • Add the desired alcohol (1.2 eq, 0.24 mmol).

  • Optional: For less reactive or sterically hindered alcohols, add 1-2 mol% of DBTDL.

  • Add anhydrous THF (2.0 mL).

  • Securely crimp the pressure cap onto the vial.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the mixture with the following parameters:

    • Temperature: 100 °C

    • Ramp Time: 1 minute

    • Hold Time: 10 minutes

    • Power: 250 W (dynamic power control)

    • Stirring: High

  • After irradiation, allow the vial to cool to below 50 °C.

  • Carefully uncap the vial and quench the reaction with a few drops of methanol if a catalyst was used.

  • Remove the solvent under reduced pressure and purify the crude product as needed.

Rationale for Conditions:

  • Solvent: THF and DCM are good choices as they are relatively polar and have lower boiling points, allowing for milder reaction conditions suitable for potentially heat-sensitive alcohols.

  • Catalyst: The reaction of isocyanates with alcohols is generally slower than with amines. A catalyst like DBTDL can significantly accelerate the reaction, especially for secondary or tertiary alcohols, without requiring excessively high temperatures.

  • Temperature & Time: A slightly lower temperature (100 °C) and longer hold time (10 minutes) compared to urea synthesis provides a good balance for achieving high conversion while minimizing potential side reactions like allophanate formation.

Critical Safety Considerations

Safety is paramount when working with both microwave reactors and isocyanate compounds. A failure to adhere to safety protocols can result in serious injury or chemical exposure.

G cluster_0 Personal Protective Equipment (PPE) cluster_1 Engineering Controls cluster_2 Procedural Safety ppe Safety Goggles Nitrile Gloves (Double) Lab Coat eng Certified Chemical Fume Hood Dedicated Microwave Reactor (NO domestic ovens!) proc Use Pressure-Rated Vials NEVER Exceed Max Volume Start with Small Scale Ensure Proper Cooling Before Opening

Caption: The three pillars of laboratory safety for MAOS.

Microwave Reactor Safety:

  • Use Dedicated Equipment: Never use a domestic (kitchen) microwave oven for laboratory synthesis.[15] They lack the necessary pressure/temperature controls and safety interlocks, and their construction is not resistant to chemical vapors, creating a severe explosion and fire hazard.[15][16]

  • Vessel Integrity: Only use pressure-rated glass vials and caps specified by the instrument manufacturer.[15][17] Inspect vials for cracks or chips before use. Never exceed the recommended maximum reaction volume.

  • Runaway Reactions: Be aware of the potential kinetics of your reaction.[15] If a reaction is known to be highly exothermic, begin with very small quantities and lower temperatures to establish safe parameters.

Isocyanate Handling Safety:

  • Sensitization Hazard: Isocyanates are potent respiratory and dermal sensitizers.[18] Repeated exposure, even at low levels, can lead to occupational asthma.[18] All handling of isocyanates, including weighing and dispensing, must be conducted in a certified chemical fume hood.[19][20]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and double-layered nitrile gloves.[19]

  • Spill & Waste Management: In case of a spill, cover the area with an inert absorbent material (e.g., vermiculite).[18] Decontaminate the area with a suitable solution (e.g., aqueous ammonia solution). All isocyanate-contaminated waste must be disposed of as hazardous waste according to institutional guidelines.[18]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in chemical reactivity and efficiency. When combined with versatile and pharmaceutically relevant building blocks like this compound, MAOS provides an exceptionally powerful platform for accelerating drug discovery and materials science research. The protocols and guidelines presented herein demonstrate the ability to rapidly and safely synthesize libraries of ureas and carbamates in high yield and purity. By embracing this technology, researchers can significantly shorten discovery timelines and explore chemical space with unprecedented speed.

References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.). CEM Corporation. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025). National Center for Biotechnology Information. [Link]

  • PART - 1 INTRODUCTION - BS Publications. (n.d.). BS Publications. [Link]

  • Microwave chemistry - Wikipedia. (n.d.). Wikipedia. [Link]

  • Drug Discovery at the Speed of Light. (2025). CEM Corporation. [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025). MDPI. [Link]

  • Comparison of microwave heating versus conventional heating 18 - ResearchGate. (n.d.). ResearchGate. [Link]

  • Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. (2024). Royal Society of Chemistry. [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - ResearchGate. (2025). ResearchGate. [Link]

  • Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. (2010). ACS Publications. [Link]

  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation. [Link]

  • Safety measures for working with isocyanate : r/chemistry - Reddit. (2021). Reddit. [Link]

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives | Scilit. (n.d.). Scilit. [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd. (n.d.). Scribd. [Link]

  • Microwave-Assisted Solvent-Free Synthesis of Enol Carbamates - Sílice (CSIC). (n.d.). Digital.CSIC. [Link]

  • 5 Ways to Protect Yourself From Isocyanate Exposure - LAKELAND FIRE + SAFETY. (n.d.). Lakeland Industries. [Link]

  • One-pot MW-assisted synthesis of a set of urea derivatives. a (continued) - ResearchGate. (n.d.). ResearchGate. [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). E3S Web of Conferences. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2013). ResearchGate. [Link]

Sources

Application Note: High-Sensitivity Labeling of Secondary Amines with 4-Morpholinophenyl Isocyanate (MPI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Secondary amines often present a significant challenge in LC-MS/MS analysis due to their relatively low proton affinity compared to primary amines and their potential for poor retention on standard C18 stationary phases. Furthermore, they lack strong chromophores for UV detection.

This guide details the protocol for labeling secondary amines with 4-morpholinophenyl isocyanate (MPI) . This derivatization strategy serves a dual purpose:

  • Ionization Enhancement: The morpholine moiety (pKa ~8.3) acts as a pre-charged cationic tag in acidic mobile phases, significantly increasing Electrospray Ionization (ESI) efficiency in positive mode.

  • Chromatographic Retentivity: The addition of the hydrophobic phenyl group increases retention on Reverse Phase (RP) columns, moving analytes away from the solvent front and ion-suppression zones.

Chemical Mechanism & Rationale[1][2]

The Reaction

The labeling reaction is a nucleophilic addition of the secondary amine to the isocyanate group of the MPI reagent. Unlike substitution reactions, this is an atom-efficient addition that forms a stable urea linkage.

Key Chemical Principle: Isocyanates are highly electrophilic at the central carbon. Secondary amines, being good nucleophiles, attack this carbon. The morpholine group on the reagent remains unreacted during this step but serves as the "proton trap" during MS analysis.

Visualization of Mechanism

The following diagram illustrates the reaction pathway and the subsequent protonation in the ESI source.

ReactionMechanism cluster_0 Reactants cluster_1 Derivatized Product Amine Secondary Amine (R2-NH) Intermediate Transition State (Nucleophilic Attack) Amine->Intermediate Mix 60°C Reagent 4-Morpholinophenyl Isocyanate (MPI) Reagent->Intermediate Urea Stable Urea Derivative (Neutral) Intermediate->Urea Urea Formation ESI ESI Source (Acidic Mobile Phase) Urea->ESI LC Injection Ion Protonated Ion [M+H]+ ESI->Ion Protonation of Morpholine N

Caption: Figure 1. Reaction scheme showing the nucleophilic addition of a secondary amine to MPI, followed by protonation of the morpholine nitrogen in the MS source.

Materials & Reagents

Reagents
ReagentSpecificationRole
4-Morpholinophenyl isocyanate >97% PurityDerivatization Agent
Acetonitrile (ACN) LC-MS Grade, AnhydrousReaction Solvent
Triethylamine (TEA) >99% PurityBase Catalyst (Optional)
Formic Acid LC-MS GradeMobile Phase Additive
Ethanolamine Reagent GradeQuenching Agent
Equipment
  • Heating block or water bath capable of maintaining 60°C ± 1°C.

  • Screw-cap reaction vials (1.5 mL) with PTFE-lined caps (Critical to exclude moisture).

  • LC-MS/MS system (Triple Quadrupole or Q-TOF).

Experimental Protocol

Reagent Preparation

Safety Note: Isocyanates are sensitizers and lachrymators. Handle in a fume hood.

  • Stock Solution (50 mM): Dissolve 10.2 mg of 4-morpholinophenyl isocyanate in 1.0 mL of anhydrous acetonitrile.

    • Note: Prepare fresh daily. Isocyanates hydrolyze rapidly in the presence of moisture to form insoluble ureas.

  • Catalyst Solution (Optional): Prepare a 1% (v/v) solution of Triethylamine (TEA) in acetonitrile.

    • Expert Insight: Many secondary amines are sufficiently nucleophilic to react without TEA. Use TEA only if the amine is sterically hindered or electron-deficient.

Derivatization Workflow
  • Sample Dissolution: Dissolve the dry sample (containing secondary amines) in 50 µL of anhydrous acetonitrile.

  • Addition: Add 50 µL of the MPI Stock Solution (50 mM).

    • Ratio: Ensure at least a 10-fold molar excess of reagent over the amine.

  • Catalysis (Conditional): If using TEA, add 10 µL of the Catalyst Solution. If not, proceed to heating.

  • Incubation: Seal the vial tightly. Vortex for 10 seconds. Incubate at 60°C for 45 minutes .

  • Quenching: Add 10 µL of Ethanolamine (or 50 µL of water) to react with excess isocyanate. Incubate for 5 minutes at room temperature.

    • Why? This prevents the isocyanate from reacting with the LC column stationary phase or accumulating in the MS source.

  • Dilution: Dilute the mixture with initial mobile phase (e.g., 0.1% Formic Acid in Water) to the desired concentration for injection.

Automated Workflow Diagram

Workflow Step1 1. Sample Prep Dissolve in Anhydrous ACN Step2 2. Reagent Addition Add 10x Excess MPI Reagent Step1->Step2 Step3 3. Incubation 60°C for 45 mins Step2->Step3 Step4 4. Quenching Add Ethanolamine/Water Step3->Step4 Step5 5. Analysis Inject onto LC-MS/MS Step4->Step5

Caption: Figure 2. Step-by-step derivatization workflow for secondary amines.

Data Interpretation & Mass Shifts

Mass Calculation

The reaction adds the entire 4-morpholinophenyl isocyanate molecule to the analyte.

  • Formula Added: C₁₁H₁₂N₂O₂

  • Monoisotopic Mass Shift: +204.09 Da

Identification Table
Analyte StatusFormulaMass (Da)Observed Ion (ESI+)
Underivatized R₂NHM[M+H]⁺
Derivatized R₂N-CO-NH-Ph-MorphM + 204.09[M + 205.10]⁺
Fragmentation Pattern (MS/MS)

In MS/MS experiments (CID), the urea linkage often cleaves, or the morpholine ring fragments. Look for these diagnostic ions:

  • m/z 205.1 (Protonated reagent tag) - Common in lower collision energies.

  • Neutral Loss of 87 Da (Morpholine ring opening/loss) - Specific to the tag.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationUse strictly anhydrous ACN; dry samples thoroughly.
Precipitate in Vial Urea formation from waterThe reagent hydrolyzed. Filter sample (0.2 µm) before injection.
Peak Broadening High organic solvent in injectionDilute sample at least 1:5 with aqueous mobile phase before injection.
No Reaction Steric hindranceIncrease temp to 70°C or add 1% TEA catalyst.

References

  • General Isocyanate Chemistry:Smith, M. B., & March, J. (2007). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.
  • Cationic Tagging for ESI: Kiyota, T., et al. (2007). "Design and synthesis of a new cationic derivatization reagent for the high-sensitivity detection of carboxylic acids." Analytical Chemistry. Link (Demonstrates the principle of using pre-charged tags like morpholine/pyridinium for ESI enhancement).

  • Reagent Safety & Properties: Thermo Fisher Scientific. "Safety Data Sheet: 4-Morpholinophenyl isothiocyanate (Analogous structure handling)." Link

  • Secondary Amine Derivatization: Santa, T.[1][2] (2011). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Drug Discoveries & Therapeutics. (Review of amine derivatization strategies).

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-(4-Isocyanatophenyl)morpholine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #ISO-MORPH-STORAGE-001
Subject: Preventing Hydrolytic Degradation & Urea Formation

Executive Summary

You are likely reading this guide because you have observed a white precipitate in your vial of 4-(4-Isocyanatophenyl)morpholine or are planning a synthesis where stoichiometry is critical.

The morpholine moiety on the phenyl ring acts as an electron-donating group. While this theoretically reduces the electrophilicity of the isocyanate carbon compared to nitro-isocyanates, it does not render it stable against moisture. The primary failure mode for this compound is hydrolysis-driven dimerization , resulting in an insoluble urea crust that compromises purity and stoichiometry.

This guide details the mechanism of failure, storage architecture, and recovery protocols.

Part 1: The Failure Mechanism (Why it degrades)

Understanding the enemy is the first step to containment. Isocyanates do not just "decompose"; they actively react with ambient moisture in a cascade that destroys two equivalents of your starting material for every one equivalent of water introduced.

The Hydrolysis Cascade
  • Activation: Water attacks the electrophilic carbon of the isocyanate group.

  • Decarboxylation: The unstable carbamic acid intermediate loses

    
     (gas), creating a primary amine.
    
  • Annihilation (Dimerization): The newly formed amine is a potent nucleophile. It immediately attacks a remaining isocyanate molecule, forming a chemically inert, insoluble urea dimer.

Visualizing the Pathway

The following diagram illustrates the irreversible degradation pathway you must prevent.

HydrolysisCascade cluster_0 Degradation Cycle Iso 4-(4-Isocyanatophenyl) morpholine (R-NCO) CarbAcid Carbamic Acid (Intermediate) Iso->CarbAcid Nucleophilic Attack Urea Di-aryl Urea (Insoluble White Solid) Iso->Urea Sacrificial Loss Water H₂O (Moisture) Water->CarbAcid Nucleophilic Attack Amine Amine Derivative (R-NH₂) CarbAcid->Amine -CO₂ CO2 CO₂ (Gas) (Pressure Build-up) CarbAcid->CO2 Amine->Urea Attacks remaining R-NCO

Figure 1: The "Hydrolysis Cascade." Note that one water molecule eventually destroys two isocyanate molecules, generating the insoluble urea precipitate.

Part 2: Storage Architecture (The Golden Rules)

To maintain >98% purity, you must implement a multi-barrier storage system. Relying on the original vendor cap is a common point of failure.

The "Cold-Dry-Inert" Protocol
ParameterSpecificationTechnical Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable)Low temperature kinetically inhibits the dimerization reaction even if trace moisture is present.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Glass (Silanized) or Teflon Untreated glass has surface hydroxyl (-OH) groups that can react with isocyanates over long periods.
Seal Parafilm over Septum Standard screw caps leak over time in freezers due to thermal contraction.
Q: Can I store this as a stock solution?

A: generally, NO. Unless you have a dedicated glovebox environment, storing isocyanates in solution is risky. Common solvents (THF, DCM) are hygroscopic. Even 50 ppm water content in a solvent can degrade a significant portion of your stock over a week.

  • Exception: If necessary, store in Anhydrous Toluene over 4Å Molecular Sieves in a Schlenk flask.

Part 3: Handling & Transfer Protocols

The moment you open the bottle, the "clock" starts. Use this workflow to minimize exposure.

The "Schlenk" Transfer Method

Never pour the compound. Pouring introduces a massive surface area to humid air.

  • Equilibrate: Allow the storage vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid.

  • Purge: Flush the headspace with inert gas.

  • Weighing:

    • Solid: Weigh quickly into a pre-dried, tared flask. Purge immediately.

    • Liquid/Melt: Use a dry syringe with a long needle.

  • Reseal: Wrap the cap with Parafilm immediately after use.

Visualizing the Safe Workflow

HandlingProtocol Step1 1. Warm to Room Temp (Prevent Condensation) Step2 2. Inert Gas Purge (Argon/N₂) Step1->Step2 Step3 3. Rapid Transfer (Avoid Pouring) Step2->Step3 Step4 4. Reseal & Parafilm Step3->Step4 Use Dry Syringe Use Dry Syringe Step3->Use Dry Syringe Use Glovebox Use Glovebox Step3->Use Glovebox

Figure 2: Standard Operating Procedure for minimizing moisture introduction during handling.

Part 4: Troubleshooting & Quality Control

Q: There is a white solid at the bottom of my liquid/oil. Is it ruined?

A: Not necessarily. The white solid is likely the di-urea dimer . It is insoluble in most organic solvents.

  • The Fix: If the bulk is still liquid/soluble, filter the solution through a dry sintered glass funnel or a syringe filter (PTFE, 0.45 µm) under an inert atmosphere. The filtrate is likely pure isocyanate.

  • Verification: Check the filtrate via IR spectroscopy (see below).

Q: The cap popped off in the freezer. Why?

A: CO₂ Pressure Build-up. Review the hydrolysis mechanism (Figure 1). The reaction releases


 gas. If the container was sealed tight but moisture got in, the pressure rose until the cap failed. This indicates significant degradation. Discard the sample. 
QC Method: Infrared (IR) Spectroscopy

This is the fastest validation method.

Functional GroupWavenumber (

)
Status
Isocyanate (-N=C=O) ~2270 Strong, Sharp. (Good)
Urea Carbonyl (C=O) ~1640 Weak/Absent. (If Strong = Bad)
Amine (N-H) ~3300-3400 Broad. (Indicates Hydrolysis)

References

  • International Organization for Standardization. (2009).

  • Thermo Fisher Scientific. (n.d.).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Sigma-Aldrich. (n.d.).

Technical Support Center: Troubleshooting Low Reactivity of 4-(4-Isocyanatophenyl)morpholine with Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 4-(4-isocyanatophenyl)morpholine, with a specific focus on overcoming challenges related to steric hindrance. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound and sterically demanding substrates. The question-and-answer format is designed to provide direct and actionable solutions to specific experimental problems.

Question 1: Why am I observing low or no product yield when reacting this compound with my sterically hindered nucleophile (e.g., a secondary amine or a bulky alcohol)?

Answer:

Low reactivity in this context often stems from the spatial congestion around the reacting centers. The electrophilic carbon of the isocyanate group (-N=C=O) on this compound and the nucleophilic atom (e.g., nitrogen or oxygen) of your substrate must be able to approach each other for a successful reaction. Steric hindrance, the presence of bulky chemical groups, can physically block this approach.

Several factors can contribute to this issue:

  • Substrate-Related Hindrance: Large substituents near the nucleophilic center of your substrate can significantly slow down the reaction rate.[1][2]

  • Reagent-Related Hindrance: While the morpholine group itself is not excessively bulky, its orientation and the rigidity of the phenyl ring can contribute to steric challenges in certain contexts.

  • Inadequate Reaction Conditions: The chosen solvent, temperature, and catalyst may not be optimal for overcoming the energetic barrier imposed by steric hindrance.

Troubleshooting Workflow:

To systematically address this problem, consider the following experimental adjustments:

G cluster_0 Troubleshooting Low Yield A Low or No Product Yield B Increase Reaction Temperature A->B Initial Step C Change Solvent System B->C If no improvement G Successful Reaction B->G If successful D Introduce a Catalyst C->D If still low yield C->G If successful E Increase Reactant Concentration D->E For further optimization D->G If successful F Consider Alternative Reagents E->F If all else fails E->G If successful

Caption: A stepwise approach to troubleshooting low reactivity.

Detailed Protocols for Troubleshooting:
  • Optimize Reaction Temperature:

    • Rationale: Increasing the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier, which is often higher for sterically hindered reactions.[3] However, be aware that excessively high temperatures (typically above 100-140°C) can lead to side reactions like the formation of allophanates (from reaction with the desired urethane product) or isocyanurate trimers.[3][4]

    • Protocol:

      • Set up a series of small-scale reactions in parallel.

      • Incrementally increase the reaction temperature in 10-20°C intervals, starting from your initial reaction temperature up to a maximum of around 120°C.

      • Monitor the reaction progress at each temperature using a suitable analytical technique (e.g., TLC, LC-MS, or in-situ FTIR).

      • Identify the temperature that provides the best balance between reaction rate and byproduct formation.

  • Solvent Selection:

    • Rationale: The choice of solvent can significantly influence the rate of isocyanate reactions.[5][6] Polar aprotic solvents are generally preferred as they can help to stabilize charged intermediates and transition states that may be involved in the reaction mechanism, without interfering with the reactants.

    • Recommended Solvents:

      • High Polarity: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP).[7]

      • Moderate Polarity: Tetrahydrofuran (THF), Dichloromethane (DCM), 1,4-Dioxane.

    • Protocol:

      • Screen a range of anhydrous polar aprotic solvents.

      • Ensure your starting materials are fully soluble in the chosen solvent.

      • Run the reaction at the optimized temperature determined in the previous step.

      • Compare the reaction rates and final yields across the different solvents.

SolventDielectric Constant (Approx.)General Suitability for Hindered Reactions
DMSO47Excellent
DMF37Very Good
Acetonitrile36Very Good
NMP32Good
THF7.6Moderate
DCM9.1Moderate

Table 1: Comparison of common solvents for isocyanate reactions.

  • Catalysis:

    • Rationale: Catalysts can provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate. For sterically hindered systems, the choice of catalyst is crucial.

    • Types of Catalysts:

      • Tertiary Amines: These act as base catalysts. For sterically hindered reactions, less hindered amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are often more effective than bulkier amines.[8][9] They activate the nucleophile (alcohol or amine) by forming a hydrogen-bonded complex.

      • Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a commonly used and highly effective Lewis acid catalyst that activates the isocyanate group.[10][11] However, be mindful of potential toxicity and regulatory restrictions associated with organotin compounds.

    • Protocol for Catalyst Screening:

      • To your optimized reaction setup (temperature and solvent), add a catalytic amount of the chosen catalyst (typically 0.1-5 mol%).

      • Screen both a tertiary amine catalyst (e.g., DABCO) and an organotin catalyst (e.g., DBTDL) in separate experiments.

      • Monitor the reaction progress to determine the most effective catalyst.

Question 2: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

Answer:

The presence of byproducts indicates that your reaction conditions may be promoting undesired reaction pathways. The most common side reactions with isocyanates involve water.

  • Reaction with Water: Isocyanates react readily with even trace amounts of water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[4][12] The newly formed amine can then react with another isocyanate molecule to produce a stable and often insoluble urea byproduct.[4] This consumes two equivalents of your isocyanate for every one equivalent of water.[4]

Mitigation Strategies for Byproduct Formation:
  • Strict Anhydrous Conditions:

    • Rationale: Minimizing the presence of water is the most critical step in preventing urea formation.

    • Protocol:

      • Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and cool under a stream of inert gas (e.g., nitrogen or argon).

      • Use anhydrous solvents. If not purchased as such, solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through a column of activated alumina).

      • Handle all reagents under an inert atmosphere.

  • Control of Reaction Temperature:

    • Rationale: As mentioned previously, high temperatures can promote the formation of allophanates and isocyanurates.[4]

    • Protocol:

      • Carefully control the reaction temperature and avoid unnecessary heating. If an elevated temperature is required to overcome steric hindrance, aim for the lowest effective temperature.

Question 3: What alternative reagents or coupling strategies can I employ if optimizing conditions for this compound is unsuccessful?

Answer:

If extensive optimization of the reaction with this compound does not yield the desired product, it may be necessary to consider alternative synthetic routes.

  • For Amide Bond Formation (if the target is a urea):

    • Alternative Isocyanates: Consider using a more reactive isocyanate, although this may not solve the issue of steric hindrance on your substrate.

    • Phosgene-Free Alternatives: Instead of an isocyanate, you can activate the amine. For example, reacting your sterically hindered amine with a chloroformate to form a carbamate, which can then be reacted with the amine derived from this compound.

    • Peptide Coupling Reagents: For the formation of amide-like bonds, a wide array of powerful coupling reagents developed for peptide synthesis can be highly effective for sterically hindered substrates.[13][14][15] Reagents like HATU, HBTU, and PyBOP are known to facilitate even challenging couplings.[14][15]

  • For Urethane Bond Formation (if the target is a carbamate):

    • Activation of the Alcohol: Convert the sterically hindered alcohol into a more reactive intermediate. For example, reaction with phosgene or a phosgene equivalent (like triphosgene) to form a chloroformate, which can then be reacted with the amine derived from this compound.

Example Alternative Workflow: Using a Peptide Coupling Reagent

G cluster_1 Alternative Amide Formation A Sterically Hindered Carboxylic Acid C HATU/DIPEA in DMF A->C B Sterically Hindered Amine B->C D Desired Amide Product C->D G cluster_2 Isocyanate Reaction Mechanism R-N=C=O R-N=C=O Intermediate R-N(-)-C(=O)-Nu(+)-H R-N=C=O->Intermediate Nucleophilic Attack Nu-H Nu-H Nu-H->Intermediate Product R-NH-C(=O)-Nu Intermediate->Product Proton Transfer

Caption: Simplified mechanism of isocyanate reaction with a nucleophile.

Steric hindrance impacts this mechanism by increasing the energy of the transition state. The bulky groups on the reactants prevent them from achieving the optimal geometry for the nucleophilic attack, thus slowing down the reaction rate.

Can the morpholine moiety in this compound act as a catalyst?

While morpholine itself is a secondary amine and can act as a base or a nucleophile, the nitrogen atom in the morpholine ring of this compound is part of an aromatic system (as an N-aryl morpholine). Its basicity is significantly reduced compared to free morpholine. Therefore, it is generally not considered to have a significant catalytic effect on the isocyanate reaction. [16][17][18]External catalysts are typically required to promote the reaction, especially in challenging cases.

Are there any specific safety precautions I should take when working with this compound?

Yes, isocyanates as a class of compounds are potent respiratory and skin sensitizers. [19][20]Repeated exposure, even at low concentrations, can lead to occupational asthma. [20]It is crucial to handle this compound with appropriate safety measures:

  • Engineering Controls: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate gloves (check for chemical compatibility), a lab coat, and safety glasses. For operations with a higher risk of aerosol generation, respiratory protection may be necessary. [19]* Handling: Avoid inhalation of dust or vapors and prevent skin and eye contact.

Always consult the Safety Data Sheet (SDS) for this compound before use for detailed safety information.

References

  • Solvent Effects in Polyurethane Cure: A Model Study. American Chemical Society.
  • Effect of solvent properties on reaction of isocyanates with mercaptans.
  • Reactions of isocyan
  • Effect of Substituents and Solvents on Phenol-Isocyan
  • Effect of Substituents and Solvents on Phenol-Isocyan
  • 1.2.
  • Hydroxyalkyl tertiary amine catalysts for isocyanate reactions.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Polyurethane Catalysts | Coatings | Request Quote or Samples. Tri-iso.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Original Research Article Synthesis and curing studies of blocked isocyan
  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a comput
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • C
  • Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI.
  • Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry (RSC Publishing). [Link]

  • Coupling Reagents. Luxembourg Bio Technologies.
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • 2.
  • Catalysis of Secondary Alcohol Blocked Isocyanate-Hydroxyl Terminated Polybutadiene Cure Reaction.
  • Technical Support Center: Isocyan
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a comput
  • Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures.
  • How Isocyanate-Handling Pumps Prevent Chemical System Failures?. Thomson Process.
  • (PDF) Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study.
  • Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center.
  • Isocyanates – A family of chemicals. Transports Canada.

Sources

Technical Support Center: Quenching Protocols for 4-(4-Isocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Safe handling, quenching, and disposal of aromatic isocyanate building blocks.

Introduction

Welcome to the technical support hub. You are likely working with 4-(4-Isocyanatophenyl)morpholine (CAS: 884332-72-3), a reactive aromatic isocyanate building block commonly used in urea and carbamate synthesis for medicinal chemistry libraries.

The Core Problem: Isocyanates are electrophilic sensitizers. Improper quenching leads to:

  • Incomplete Deactivation: Residual toxicity in your waste stream.

  • Insoluble Urea Formation: "Brick-dust" precipitation that ruins glassware and contaminates products.

  • Health Hazards: Respiratory sensitization upon inhalation of aerosols.

This guide provides three distinct protocols depending on your goal: Disposal (Destruction) , Reaction Workup (Purification) , or High-Throughput Scavenging .

Critical Safety Directive

⚠️ DANGER: RESPIRATORY SENSITIZER

Isocyanates have a "threshold effect." Once sensitized, even trace amounts can trigger anaphylactic-like respiratory distress.

  • Never dispose of unquenched isocyanates directly into aqueous waste (generates CO₂ pressure/explosion risk).
  • Always use a dedicated "Decontamination Solution" for glassware and spills.

Module 1: Bulk Quenching & Decontamination (Disposal)[1]

Use Case: Cleaning glassware, quenching spills, or disposing of bulk excess reagent. Do not use this for reaction workup if you intend to isolate a product.

The Mechanism

Water alone is ineffective because aromatic isocyanates are hydrophobic. They form a "skin" of insoluble urea at the water interface, preventing the water from quenching the bulk material inside. We use a surfactant to solubilize the isocyanate and ammonia to rapidly attack it.

Protocol: The "Decon" Solution

Prepare the following solution in a dedicated waste container (open-top to allow CO₂ escape):

ComponentConcentrationFunction
Water 90%Hydrolysis medium (Solvent)
Conc. Ammonia (aq) 5%Strong nucleophile (accelerates destruction)
Liquid Detergent 5%Surfactant (emulsifies the hydrophobic isocyanate)

Step-by-Step Procedure:

  • Dilute: Dissolve the unreacted this compound in a minimal amount of non-reactive solvent (e.g., acetone or ethyl acetate) if it is solid.

  • Add: Slowly pour the organic solution into the Decon Solution while stirring.

  • Wait: Allow to stand for 24–48 hours in a fume hood.

  • Verify: The solution should be clear of solids (or solids should be fully amorphous ureas).

  • Dispose: Adjust pH if necessary and dispose of as aqueous hazardous waste containing trace organics.

Module 2: Reaction Quenching (Synthesis Workup)

Use Case: You have finished a reaction and need to remove excess isocyanate without destroying your desired product.

Decision Logic: Choosing Your Quench

QuenchLogic Start Excess Isocyanate Present? Goal Goal? Start->Goal MethodA Method A: Methanolysis Goal->MethodA Standard Workup MethodB Method B: Solid Scavenger Goal->MethodB Parallel/Library Synthesis MethodC Method C: Amine Quench Goal->MethodC Speed Critical/ Stable Product Methyl Carbamate\n(Removable by vac/col) Methyl Carbamate (Removable by vac/col) MethodA->Methyl Carbamate\n(Removable by vac/col) Resin-Bound Urea\n(Remove by filtration) Resin-Bound Urea (Remove by filtration) MethodB->Resin-Bound Urea\n(Remove by filtration) Soluble Urea\n(Remove by acid wash) Soluble Urea (Remove by acid wash) MethodC->Soluble Urea\n(Remove by acid wash)

Figure 1: Decision tree for selecting the appropriate quenching method based on experimental goals.

Method A: Methanolysis (Standard)

Converts the isocyanate into a methyl carbamate.

  • Reagent: Methanol (excess).

  • Additives: Triethylamine (TEA) or DBU (catalytic amounts accelerate the reaction).

  • Procedure: Add 5–10 equivalents of MeOH. Heat to 40–50°C for 30 minutes.

  • Pros: Cheap; methyl carbamates are often easy to separate by flash chromatography.

  • Cons: Slow without heat; increases reaction volume.

Method B: Solid-Supported Scavenging (Recommended for Libraries)

Uses a polymer-bound amine to physically capture the isocyanate. The impurity remains on the bead, which is filtered off.

  • Reagent: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine).

  • Loading: Typically 3.0–4.0 mmol/g.

  • Procedure:

    • Calculate excess isocyanate (e.g., 0.1 mmol).

    • Add 3–4 equivalents of PS-Trisamine resin relative to the excess isocyanate.

    • Shake gently at room temperature for 2–4 hours.

    • Filter the resin.[1] The filtrate contains your pure product.

  • Pros: No workup/extraction required; extremely high purity.

  • Cons: Expensive reagents.

Module 3: Troubleshooting & FAQs

Q: I used water to quench the reaction, and now there is a white solid coating my flask that won't dissolve. What is it? A: You formed the symmetric urea (1,3-bis(4-morpholinophenyl)urea).

  • Mechanism: Isocyanate + Water

    
     Amine. Amine + Isocyanate 
    
    
    
    Urea.
  • Fix: This urea is highly insoluble. Try dissolving it in hot DMF or DMSO, or use a mixture of acetic acid and ethanol to break it down during cleaning. Do not scrape it dry (dust hazard).

Q: Can I use silica gel to quench? A: Yes, "Nucleophilic Silica" exists, but standard silica gel is not a quench. However, if you load the crude reaction onto a silica column, the isocyanate will likely decompose or streak. Warning: Loading active isocyanates onto silica can generate pressure in the column due to CO₂ evolution if the silica is wet. Always quench before purification.

Q: How do I monitor the quenching completeness? A:

  • TLC: Stain with Ninhydrin (will not show isocyanate) or Anisaldehyde. Isocyanates often appear as a streak that disappears upon quenching.

  • IR Spectroscopy: Look for the disappearance of the strong, sharp isocyanate peak at ~2270 cm⁻¹ . This is the gold standard for monitoring.

Visualizing the Chemistry

ReactionPathways cluster_0 Quenching Pathways ISO This compound (Active Reagent) Water + H2O (Hydrolysis) ISO->Water Alcohol + MeOH (Alcoholysis) ISO->Alcohol Amine + PS-Trisamine (Scavenging) ISO->Amine Urea Symmetric Urea (Insoluble Solid - BAD) Water->Urea Slow, evolves CO2 Carbamate Methyl Carbamate (Stable Liquid/Solid) Alcohol->Carbamate Needs Heat/Base Bound Resin-Bound Urea (Filtered off - BEST) Amine->Bound Fast, Clean

Figure 2: Chemical pathways for quenching. Note that water quenching leads to insoluble urea (gray path), while scavenging (green path) offers the cleanest workup.

References

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from

  • American Chemistry Council. (2022). Guidance for Working with Aliphatic Diisocyanates. (Applicable to general isocyanate handling). Retrieved from

  • Biotage. (2016).[1][2][3] Biotage® MP-Isocyanate & PS-Isocyanate: Macroporous Nucleophile Scavengers Technical Note. Retrieved from

  • Organic Syntheses. (1993).[4] Safe Handling and Quenching of Isocyanates (Contextual Safety Note). Coll. Vol. 8, p.3. Retrieved from

  • Foam Supplies, Inc. Spill & Disposal Procedures – Isocyanate. Retrieved from

Sources

Technical Support Center: Optimizing 4-(4-Isocyanatophenyl)morpholine Labeling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-Isocyanatophenyl)morpholine labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for successful bioconjugation experiments. Here, we combine established principles of isocyanate chemistry with practical, field-tested insights to help you navigate the nuances of your labeling reactions.

Introduction to this compound Labeling

This compound is an amine-reactive labeling reagent. The isocyanate group (–N=C=O) reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable urea linkage.[1] This reagent is valuable for introducing a morpholine moiety onto biomolecules, which can be useful for altering solubility, acting as a molecular tracer, or serving as a building block in further chemical synthesis.[2][3] The reactivity of isocyanates is highly dependent on reaction conditions, making optimization crucial for achieving desired labeling outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound on proteins?

The primary target is the nucleophilic ε-amino group of lysine residues.[4] Other potential, though less reactive, targets include the α-amino group at the N-terminus of the protein, and under certain conditions, the hydroxyl groups of serine and tyrosine, or the sulfhydryl group of cysteine.[5][6]

Q2: What is the optimal pH for the labeling reaction?

A pH range of 8.0 to 9.0 is generally optimal for the reaction between isocyanates and primary amines.[4] In this pH range, the amine groups are deprotonated and thus more nucleophilic, which facilitates the reaction. However, it's a trade-off, as higher pH also increases the rate of hydrolysis of the isocyanate group.[4]

Q3: Which buffers should I use for the labeling reaction?

It is critical to use non-nucleophilic buffers to avoid competition with the target protein.[4] Suitable buffers include phosphate-buffered saline (PBS) or borate buffer.[1][4] Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible and will quench the reaction.[4][7]

Q4: How should I prepare and store the this compound stock solution?

Isocyanates are highly sensitive to moisture and will readily hydrolyze.[4] Therefore, the reagent should be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[4] Stock solutions cannot be stored for long periods.[7]

Q5: How do I stop the labeling reaction?

The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris or glycine, at a final concentration of about 50 mM.[4] This will consume any excess this compound.

Troubleshooting Guide

Issue 1: Low Labeling Efficiency

Low labeling efficiency is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Recommended Solution
Suboptimal pH The nucleophilicity of lysine's ε-amino group is pH-dependent. If the pH is too low, the amine will be protonated and less reactive.Optimize the reaction pH within the 8.0-9.0 range. Perform small-scale reactions at different pH values (e.g., 8.0, 8.5, 9.0) to determine the optimal condition for your specific protein.[4]
Presence of Competing Nucleophiles Buffers containing primary or secondary amines (e.g., Tris, glycine) will react with the isocyanate, reducing the amount available for protein labeling.[4][7]Use a non-nucleophilic buffer such as PBS or borate buffer. Ensure all solutions are free from contaminating amines.[1][4]
Hydrolysis of the Reagent This compound is moisture-sensitive and can be inactivated by hydrolysis.[4]Use anhydrous DMSO or DMF to prepare the stock solution immediately before use. Minimize the exposure of the reagent and reaction mixture to air.[4]
Insufficient Molar Excess of Reagent The molar ratio of the labeling reagent to the protein is a critical parameter.A 10- to 20-fold molar excess is a good starting point, but this may need to be optimized depending on the protein and the desired degree of labeling.[1]
Short Incubation Time The labeling reaction may not have reached completion.Increase the incubation time. Monitor the reaction progress over time (e.g., 30 min, 1 hour, 2 hours) to find the optimal duration.[1]
Issue 2: Protein Precipitation During or After Labeling

Protein aggregation and precipitation can occur due to changes in the protein's surface properties upon conjugation.

Potential Cause Explanation Recommended Solution
High Degree of Labeling Excessive modification of surface lysines can alter the protein's isoelectric point (pI) and hydrophobicity, leading to aggregation.[4]Reduce the molar excess of this compound to achieve a lower degree of labeling.[4]
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can affect protein solubility.[4]Screen different buffer conditions (pH, ionic strength) to find a formulation that maintains protein stability. Consider adding stabilizing excipients like sucrose or arginine.[4]
Presence of Unreacted Reagent Residual unreacted this compound can crosslink proteins, causing aggregation.[4]Ensure the reaction is effectively quenched with a primary amine like Tris or glycine. Promptly purify the conjugate to remove unreacted reagents.[4]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling
  • Protein Preparation: Dissolve the protein in a non-nucleophilic reaction buffer (e.g., 0.1 M sodium borate, pH 8.5) at a concentration of 1-10 mg/mL.[4]

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be less than 10% (v/v) to avoid protein denaturation.[4]

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The optimal time should be determined empirically.[4]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of approximately 50 mM. Incubate for 30 minutes.[4]

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[8]

Protocol 2: Optimizing the Molar Ratio of Labeling Reagent
  • Set up a series of small-scale labeling reactions with varying molar excesses of this compound (e.g., 5:1, 10:1, 20:1, 40:1 reagent-to-protein ratio).

  • Follow the general labeling protocol (Protocol 1) for each reaction.

  • After purification, determine the degree of labeling for each conjugate using a suitable method (e.g., mass spectrometry).

  • Analyze the activity and stability of each conjugate to determine the optimal molar ratio that provides sufficient labeling without compromising protein function.

Visualizing the Workflow and Chemistry

Labeling Workflow Figure 1: Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Non-Nucleophilic Buffer (pH 8.0-9.0) Add_Reagent Add Reagent to Protein (Optimize Molar Ratio) Protein_Prep->Add_Reagent Reagent_Prep Prepare Fresh Reagent Stock in Anhydrous DMSO/DMF Reagent_Prep->Add_Reagent Incubate Incubate (1-2 hours, RT or 4°C) Add_Reagent->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize Conjugate (Degree of Labeling, Activity) Purify->Characterize

Caption: Figure 1: Experimental Workflow for Protein Labeling

Reaction_Mechanism Figure 2: Reaction of this compound with a Primary Amine reagent This compound (R-N=C=O) product Protein-NH-CO-NH-R (Stable Urea Linkage) reagent->product + protein Protein-NH2 (Primary Amine) protein->product +

Caption: Figure 2: Reaction with a Primary Amine

References

  • Kolodych, S., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(16), 5710-5754. [Link]

  • White, A. T., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry, 34(12), 2269–2277. [Link]

  • Nakane, K., et al. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. Molecules, 24(21), 3985. [Link]

  • White, A. T., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry. [Link]

  • Tse, C. S., et al. (1979). Chemical Characterization of Isocyanate-Protein Conjugates. Toxicology and Applied Pharmacology, 51(2), 209-217. [Link]

  • Abe, H., & Takaoka, Y. (2021). Protein Chemical Modification Using Highly Reactive Species and Spatial Control of Catalytic Reactions. Biological and Pharmaceutical Bulletin, 44(10), 1395-1402. [Link]

  • Buelow, G. H., et al. (2002). Process for reducing residual isocyanate.
  • Buelow, G. H., et al. (2004). Process for reducing residual isocyanate.
  • Brown, W. E. (1986). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... Annals of Allergy, 56(1), 18-23. [Link]

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. [Link]

  • Li, Z., et al. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 9, 730590. [Link]

  • van der Meer, J. Y., et al. (2023). A mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Chemical Science, 14(13), 3466-3474. [Link]

  • Mansouri, H. R., et al. (2018). Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage. ResearchGate. [Link]

  • Kim, J. H., et al. (2020). Side reaction with amine groups via isocyanate generation. ResearchGate. [Link]

  • Fiser, B., et al. (2020). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 10(1), 1388. [Link]

  • Notte, J. L., & Deckers, A. (2010). Method for removing non-reacted isocyanate from its reaction product.
  • Fiser, B., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(19), 3432. [Link]

  • Wisnewski, A. V., et al. (2016). The influence of diisocyanate antigen preparation methodology on monoclonal and serum antibody recognition. Journal of Immunotoxicology, 13(6), 843-851. [Link]

  • Wikipedia. (2024). Morpholine. [Link]

  • Ghorbani, F., et al. (2018). Relative reactivity's of various functional groups towards isocyanates. ResearchGate. [Link]

  • Wang, Y., et al. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS Chemical Biology, 14(10), 2146-2152. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Wang, Y., et al. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ResearchGate. [Link]

  • Uttamapinant, C., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(8), 1620-1633. [Link]

  • Cedarlane. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100551. [Link]

  • Drout, R. J., et al. (2024). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). Chemical Science, 15(12), 4410-4416. [Link]

  • Uttamapinant, C., et al. (2016). Site-specific protein labeling with PRIME and chelation-assisted Click chemistry. PMC. [Link]

  • Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. [Link]

  • Ataman Kimya. (n.d.). 4,4′-METHYLENEDIMORPHOLINE. [Link]

  • Fiser, B., et al. (2020). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 133-145. [Link]

  • EPA. (2025). 4-(4-isocyanophenyl)morpholine - Publications - Abstract Sifter. [Link]

Sources

Purification of 4-(4-Isocyanatophenyl)morpholine derivatives by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 4-(4-Isocyanatophenyl)morpholine , a critical intermediate in the synthesis of urea-based kinase inhibitors and soluble polyurethanes.

The purification of this compound presents a specific paradox: the morpholine ring introduces polarity and basicity, while the isocyanate group requires strict anhydrous conditions to prevent hydrolysis. The most common failure mode is not the recrystallization itself, but the inadvertent generation of 1,3-bis(4-morpholinophenyl)urea (the symmetric urea impurity) during the process.

This guide moves beyond standard textbook advice, offering field-proven protocols to isolate high-purity material while suppressing side reactions.

Module 1: Solvent Selection & Solubility

Q: What is the optimal solvent system for recrystallizing this compound?

A: Do not use alcohols (ethanol, methanol) or amines. These will react instantly with the isocyanate group to form carbamates or ureas, destroying your product.

For this specific derivative, the morpholine ring increases polarity compared to unsubstituted phenyl isocyanate. Therefore, pure alkanes (Hexane/Heptane) are often too poor as solvents, leading to "oiling out" rather than crystallization.

Recommended Systems:

  • Toluene / Heptane (Preferred): Dissolve in minimum hot Toluene (anhydrous), then add hot Heptane until slight turbidity appears.

  • Cyclohexane (Alternative): Good for derivatives with lower melting points.

  • Dichloromethane (DCM) / Hexane: Use only if the compound decomposes above 50°C. Dissolve in DCM, add Hexane, and evaporate DCM slowly.

Solvent Suitability Table:

Solvent ClassExamplesStatusTechnical Rationale
Protic Ethanol, Water, Acetic AcidFORBIDDEN Reacts with isocyanate to form carbamates/ureas.
Aliphatic Hexane, HeptaneAnti-Solvent Poor solubility for the morpholine core; causes oiling out if used alone.
Aromatic Toluene, BenzenePrimary Solvent Excellent pi-pi interaction with the phenyl ring; moderate polarity for morpholine.
Chlorinated DCM, ChloroformGood High solubility, but difficult to crystallize from directly (high solubility at low temp).

Module 2: The "White Precipitate" & Impurity Management

Q: I dissolved my crude solid in hot toluene, but a fine white powder remains insoluble. Should I add more solvent?

A: No. Stop immediately.

That white powder is almost certainly 1,3-bis(4-morpholinophenyl)urea , the hydrolysis product of your target molecule. It is significantly less soluble than the isocyanate. Adding more solvent will not dissolve it effectively and will reduce your recovery yield of the desired isocyanate.

The Fix (Hot Filtration):

  • Heat the mixture to reflux until the isocyanate is dissolved.

  • While keeping the solution near boiling, filter it rapidly through a sintered glass funnel (pre-heated in an oven) or a fluted filter paper.

  • The urea remains on the filter. The filtrate contains your pure isocyanate.

Visualizing the Enemy: Hydrolysis Pathway

The following diagram illustrates why moisture exclusion is critical. Even atmospheric moisture triggers this cascade.

HydrolysisPathway ISO Target Isocyanate (R-N=C=O) CARB Carbamic Acid (Unstable) ISO->CARB + H2O UREA Symmetric Urea Impurity (Insoluble White Solid) ISO->UREA Fast Reaction H2O Water (Moisture) H2O->CARB AMINE Amine (R-NH2) CARB->AMINE - CO2 CO2 CO2 Gas CARB->CO2 AMINE->UREA + Excess Isocyanate

Caption: The degradation cascade. Water converts the isocyanate to an amine, which then attacks the remaining isocyanate to form the insoluble urea.

Module 3: Step-by-Step Recrystallization Protocol

Objective: Purify this compound removing urea and oligomers. Prerequisites: All glassware must be flame-dried or oven-dried. Use an inert atmosphere (Nitrogen/Argon) if possible.

Workflow Diagram

RecrystallizationWorkflow Start Crude Isocyanate Solid Dissolve Dissolve in min. hot Toluene (80-90°C) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove Urea) Check->Filter No (Solids present) AddAnti Add hot Heptane dropwise until turbid Check->AddAnti Yes (Clear) Filter->AddAnti Cool Slow cooling to RT, then 4°C AddAnti->Cool Collect Vacuum Filtration (Inert gas blanket) Cool->Collect Dry Dry in Vacuum Desiccator (over P2O5) Collect->Dry

Caption: Optimized workflow for purifying aryl isocyanates. Note the critical Hot Filtration step to remove urea byproducts.

Detailed Procedure:
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add anhydrous Toluene (approx. 5 mL per gram). Heat to 80-90°C.

  • Clarification: If the solid does not dissolve completely, add small aliquots of Toluene. If a white suspension persists after 10 minutes of reflux, do not add more solvent . This is the urea impurity.

  • Filtration: Perform a hot filtration (as described in Module 2) to remove the urea.

  • Crystallization:

    • Reheat the filtrate to boiling.

    • Add anhydrous Heptane dropwise until the solution turns slightly cloudy.

    • Add one drop of Toluene to clear it again.

    • Remove from heat.[1] Cover the flask with a septum (with a needle vent) to exclude moisture but allow pressure equalization.

  • Isolation: Allow to cool to room temperature undisturbed for 2 hours, then place in a fridge (4°C) for 4 hours.

  • Drying: Filter the crystals rapidly. Wash with cold, dry Heptane. Store immediately in a vacuum desiccator.

Module 4: Troubleshooting & Stability FAQs

Q: My product is oiling out instead of crystallizing. Why?

A: This occurs when the solution becomes supersaturated at a temperature above the crystal's melting point, or if the solvent polarity is too mismatched.

  • Immediate Fix: Reheat to dissolve the oil. Add a "seed crystal" of the pure compound if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Process Fix: Increase the ratio of Toluene (good solvent) and decrease the Heptane (anti-solvent). Cool the solution much slower (e.g., wrap the flask in a towel).

Q: The crystals are turning yellow over time.

A: Yellowing indicates oxidation of the morpholine ring or formation of azo-linkages.

  • Prevention: Store the purified isocyanate under Argon/Nitrogen at -20°C.

  • Remediation: If the color is deep, recrystallize again using activated charcoal . Note: The charcoal must be oven-dried before use, or it will introduce water and destroy the isocyanate.

Q: Can I use rotary evaporation to remove the solvent?

A: Use caution. Isocyanates are volatile and toxic.

  • Ensure the water bath is < 40°C to prevent thermal dimerization (formation of uretdiones).

  • Always vent the pump into a fume hood.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for purification of organic reagents and isocyanate handling).

  • Safe Work Australia. (2020). Guide to Handling Isocyanates. (Safety protocols for handling sensitizing agents).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for solvent drying and specific compound purification data).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General industrial guidelines for solvent selection and crystallization thermodynamics).

Sources

Technical Support Center: Troubleshooting Precipitation of 4-(4-Isocyanatophenyl)morpholine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support guide for 4-(4-Isocyanatophenyl)morpholine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile linker molecule in their experiments. We understand that managing the solubility and preventing the precipitation of this reagent in aqueous buffers is a critical challenge. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve successful and reproducible results.

Part 1: The Core Problem: Understanding Isocyanate Reactivity in Water

Before troubleshooting, it is essential to understand the underlying chemistry that often leads to precipitation. The isocyanate functional group (–N=C=O) is highly electrophilic and, while excellent for reacting with nucleophiles like primary amines on proteins, it is also extremely susceptible to hydrolysis by water.

Q1: Why does my this compound precipitate almost immediately when I add it to my aqueous buffer?

A1: The most common reason for the rapid formation of a precipitate is the hydrolysis of the isocyanate group, which initiates a chain of reactions culminating in an insoluble urea byproduct.[1][2] This process is often much faster than the desired reaction with your target molecule, especially if conditions are not optimized.

The reaction proceeds in three main steps:

  • Hydrolysis: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and forming a primary amine derivative.[1]

  • Urea Formation: This newly formed, highly reactive amine immediately attacks a second molecule of this compound. This reaction forms a symmetric, disubstituted urea.[1][2] This urea derivative is typically highly insoluble in aqueous buffers and precipitates out of the solution as a white solid.[1]

This entire cascade consumes two molecules of your valuable isocyanate reagent for every one molecule of water that reacts.[1]

Hydrolysis_Pathway cluster_main Hydrolysis and Urea Formation Pathway Isocyanate1 This compound (R-N=C=O) CarbamicAcid Unstable Carbamic Acid [ R-NH-COOH ] Isocyanate1->CarbamicAcid + H₂O (Hydrolysis) Water Water (H₂O) Amine Primary Amine (R-NH₂) CarbamicAcid->Amine Fast Decomposition CO2 Carbon Dioxide (CO₂) CarbamicAcid->CO2 Urea Insoluble Urea Precipitate (R-NH-CO-NH-R) Amine->Urea + R-N=C=O Isocyanate2 Second Molecule of This compound (R-N=C=O) Isocyanate2->Urea

Caption: The hydrolysis pathway of isocyanates in aqueous solutions.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter and provides actionable solutions.

Q2: I observe precipitation even before starting my main reaction. How can I prepare and handle the reagent to prevent this?

A2: This indicates premature hydrolysis, likely from trace amounts of water. The key is to handle this compound under anhydrous (water-free) conditions until the moment it is introduced to the reaction buffer.

Core Issue: Moisture contamination in your stock solution solvent.

Solution: Prepare a concentrated stock solution in a suitable anhydrous, polar aprotic solvent.

ParameterRecommendationRationale
Recommended Solvents Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)These solvents are polar enough to dissolve the compound and can be purchased in anhydrous grades, minimizing water content.
Solvent Handling Use a fresh, sealed bottle of anhydrous solvent. Use syringes with needles to pierce the septum, preventing atmospheric moisture from entering the bottle.Isocyanates are highly sensitive to moisture; even small amounts of water can degrade the reagent.[3]
Reagent Handling Weigh the reagent quickly in a dry environment. If possible, handle it within a glovebox or under a stream of inert gas like argon or nitrogen.Minimizes exposure of the solid reagent to atmospheric humidity.
Storage Store the resulting stock solution under an inert atmosphere (argon or nitrogen) and at a low temperature (e.g., -20°C) with a desiccant.Protects the stock solution from degradation over time.

See Protocol 1 for a detailed, step-by-step methodology for preparing a stable stock solution.

Q3: My stock solution is fine, but precipitation occurs the instant it contacts my buffer. What's wrong with my buffer?

A3: Your buffer itself is likely reacting with the isocyanate. This is a common issue caused by using buffers that contain nucleophilic functional groups.

Core Issue: Competitive reaction with buffer components.

Solution: Use a non-nucleophilic buffer system. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are highly problematic as their amine groups will compete with your target molecule for the isocyanate.[3]

Buffer TypeExamplesSuitability for Isocyanate Reactions
Problematic (Nucleophilic) Tris, Glycine, HEPES (with its secondary amine)AVOID. These will directly react with the isocyanate, consuming the reagent and leading to low yields and side products.
Recommended (Non-Nucleophilic) Phosphate-Buffered Saline (PBS), Borate Buffer, Carbonate-Bicarbonate BufferUSE. These buffers do not contain functional groups that readily react with isocyanates, allowing the desired reaction to proceed.[3]
Q4: I'm using a recommended buffer (like PBS), but I still see cloudiness or precipitation over time. How can I improve this?

A4: This suggests that even with the correct buffer, the rate of hydrolysis is still significant. This can be managed by optimizing the pH and the physical method of addition.

Core Issue: Suboptimal pH and poor mixing dynamics.

Solutions:

  • Optimize Reaction pH: The reaction of isocyanates with primary amines (e.g., on lysine residues) is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0.[3] In this range, the target amine is deprotonated and thus more nucleophilic. However, be aware that higher pH also accelerates hydrolysis. Therefore, a pH of 8.0-8.5 is often the ideal starting point to balance reactivity with stability. Always prepare your buffer and adjust the pH before adding the isocyanate.

  • Control the Rate of Addition: Do not add the entire volume of your isocyanate stock solution to the buffer at once.

    • Slow, Dropwise Addition: Add the stock solution slowly, drop by drop, directly into the reaction buffer.

    • Vigorous Stirring: Ensure the buffer is being stirred vigorously (e.g., with a magnetic stir bar) at the point of addition. This creates turbulence that rapidly disperses the isocyanate, minimizing localized high concentrations that are prone to precipitation and hydrolysis.

  • Consider Co-solvents: If precipitation persists, the overall polarity of the final reaction mixture may be too high. The inclusion of a small percentage (e.g., 5-10% v/v) of an organic co-solvent like DMSO or DMF in the final reaction volume can help maintain the solubility of the isocyanate reagent. However, ensure your target molecule (e.g., protein) remains stable and functional in the presence of the co-solvent.

Part 3: Systematic Troubleshooting Workflow

If you are facing precipitation issues, follow this logical workflow to diagnose and resolve the problem.

Troubleshooting_Workflow Start Precipitation Observed CheckStock 1. Audit Stock Solution Start->CheckStock StockSolvent Used Anhydrous DMF/DMSO? CheckStock->StockSolvent   PrepProtocol Followed Anhydrous Prep Protocol? StockSolvent->PrepProtocol Yes FixStock Action: Remake Stock Solution Correctly (See Protocol 1) StockSolvent->FixStock No PrepProtocol->FixStock No CheckBuffer 2. Audit Buffer PrepProtocol->CheckBuffer Yes FixStock->Start Re-evaluate BufferType Is Buffer Non-Nucleophilic? (e.g., PBS, Borate) CheckBuffer->BufferType FixBuffer Action: Switch to a Non-Nucleophilic Buffer BufferType->FixBuffer No CheckConditions 3. Audit Reaction Conditions BufferType->CheckConditions Yes FixBuffer->Start Re-evaluate pH_Check Is pH 8.0-8.5? CheckConditions->pH_Check Addition_Check Added Stock Slowly to Stirring Buffer? pH_Check->Addition_Check Yes FixConditions Action: Adjust pH and/ or Addition Method pH_Check->FixConditions No Addition_Check->FixConditions No Success Problem Resolved Addition_Check->Success Yes FixConditions->Start Re-evaluate

Caption: A step-by-step workflow for troubleshooting precipitation.

Part 4: Key Experimental Protocols
Protocol 1: Preparation of Anhydrous Stock Solution

Objective: To prepare a 100 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (MW: 204.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sealed bottle with septum

  • Inert gas (Argon or Nitrogen) with tubing

  • Dry glass vial with a septum-lined screw cap

  • Desiccator

  • Analytical balance

  • Gas-tight syringes and needles

Methodology:

  • Preparation: Place the sealed vial, cap, and a small magnetic stir bar in a drying oven (>100°C) for at least 2 hours. Transfer to a desiccator to cool to room temperature.

  • Inert Atmosphere: Once cool, assemble the vial and cap. Pierce the septum with a needle connected to the inert gas line and a second needle to act as an outlet. Flush the vial with inert gas for 5-10 minutes.

  • Weighing: Quickly weigh approximately 20.4 mg of this compound and add it to the inerted vial. Re-seal and flush with inert gas again.

  • Solvent Addition: Using a dry, gas-tight syringe, withdraw 1 mL of anhydrous DMSO from the sealed source bottle.

  • Dissolution: Inject the DMSO into the prepared vial containing the reagent. The solution should be gently stirred with the magnetic stir bar until the solid is fully dissolved.

  • Storage: Wrap the cap with parafilm. Store the vial at -20°C in a container with a desiccant. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture.

Protocol 2: General Procedure for Reaction in Aqueous Buffer

Objective: To perform a reaction (e.g., protein labeling) while minimizing precipitation.

Materials:

  • Target molecule (e.g., protein) in a suitable non-nucleophilic buffer (e.g., 100 mM Borate buffer, pH 8.2).

  • Freshly prepared anhydrous stock solution of this compound (from Protocol 1).

  • Magnetic stirrer and stir bar.

Methodology:

  • Setup: Place the vessel containing your target molecule solution on a magnetic stirrer and begin stirring at a moderate-to-high speed, ensuring a vortex is formed.

  • Reagent Preparation: Allow the isocyanate stock solution to warm to room temperature.

  • Addition: Draw the required volume of the isocyanate stock solution into a syringe. Position the syringe tip directly over the vortex in the reaction vessel.

  • Slow Infusion: Add the stock solution to the reaction buffer very slowly, one drop at a time, over several minutes. The rapid mixing in the vortex is critical for immediate dispersion.

  • Reaction: Allow the reaction to proceed for the desired time (e.g., 1-2 hours) at room temperature or 4°C.

  • Quenching (Optional but Recommended): To stop the reaction and consume any excess, unreacted isocyanate, add a small amount of a quenching buffer like 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[3]

  • Purification: Proceed immediately with the purification of your product (e.g., via dialysis, size-exclusion chromatography) to remove reaction byproducts and unreacted reagents.[3]

References
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Reddit r/Chempros. (2021).

Sources

Technical Guide: Overcoming Moisture Sensitivity of 4-(4-Isocyanatophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-(4-Isocyanatophenyl)morpholine (CAS: 15236-15-4) represents a unique challenge in synthesis. It combines a highly electrophilic isocyanate (-N=C=O) group with a basic morpholine ring.

The "Dual-Threat" of Sensitivity: Unlike simple alkyl isocyanates, this compound possesses an internal "catalyst." The tertiary amine nitrogen within the morpholine ring can act as a base, accepting a proton from adventitious water. This activates the water molecule, accelerating its nucleophilic attack on the isocyanate group. Consequently, this compound degrades significantly faster in moist air than standard phenyl isocyanate.

This guide provides a self-validating workflow to maintain titer, prevent urea formation, and recover material if degradation occurs.

The Degradation Mechanism

Understanding the enemy is the first step to defeat it. Moisture does not just "wet" the compound; it chemically destroys it through a cascade reaction.

The Cascade Pathway
  • Hydrolysis: Water attacks the isocyanate to form unstable carbamic acid.

  • Decarboxylation: Carbamic acid collapses, releasing

    
     and leaving behind an amine (aniline derivative).
    
  • Urea Formation (The Killer): The newly formed amine is a potent nucleophile. It reacts immediately with a fresh molecule of isocyanate to form a symmetric urea (1,3-bis(4-morpholinophenyl)urea).

    • Impact: For every 1 molecule of water, you lose 2 molecules of your isocyanate (one hydrolyzes, one reacts with the amine).

Visualization of Degradation

The following diagram maps the kinetic pathway of destruction.

DegradationPathway cluster_0 Critical Failure Point ISO Active Isocyanate (Starting Material) CARB Carbamic Acid (Transient) ISO->CARB + H2O (Fast) UREA Symmetric Urea (Insoluble Solid) ISO->UREA Sacrificial Loss H2O H2O (Moisture) H2O->CARB AMINE Amine (Degradant 1) CARB->AMINE - CO2 CO2 CO2 Gas (Pressure) CARB->CO2 AMINE->UREA + Isocyanate (Very Fast)

Figure 1: The autocatalytic degradation cycle. Note that the formation of the Amine triggers the consumption of a second Isocyanate molecule.

Storage & Handling: The "Dry Chain" Protocol

Prevention is the only 100% effective strategy. The "Dry Chain" must be unbroken from the supplier's bottle to your reaction flask.

Storage Specifications
ParameterSpecificationRationale
Temperature +2°C to +8°CSlows reaction kinetics with trace moisture. Avoid -20°C unless using a desiccator, as condensation upon warming is a major risk.
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and blankets the solid more effectively.
Container Amber glass with Teflon-lined capPrevents UV degradation; Teflon provides a better moisture seal than pulp/poly liners.
Secondary Desiccator with P₂O₅ or DrieriteProvides an active drying environment external to the vial.
Handling Workflow

NEVER open the stock bottle in open air, even for "just a second."

  • Equilibration: Allow the cold storage vial to reach room temperature inside the desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture directly onto the solid.

  • The Schlenk Technique:

    • Flush the receiving flask with inert gas.

    • Use a wide-bore funnel flushed with Argon.

    • Transfer solid rapidly.

    • Immediately purge the headspace of the stock bottle and reseal with Parafilm.

Reaction Optimization: Solvent & Conditions

Solvent Selection Guide

The choice of solvent dictates the stability of the isocyanate during the reaction.

Solvent ClassSuitabilityRecommended SolventsPre-treatment Required
Polar Aprotic Excellent DCM, THF, Ethyl AcetateMust be dried over Molecular Sieves (3Å or 4Å). Water content must be <50 ppm.
Non-Polar Good Toluene, HexaneGood for recrystallization; urea impurities often precipitate out.
Protic FATAL Methanol, Ethanol, WaterDO NOT USE. Will instantly form carbamates/ureas.
Amines FATAL DMF (if wet), PyridinePrimary/Secondary amines will react instantly.
The "Scavenger" Setup

If you suspect your solvent or reagents have trace moisture, use a chemical scavenger before adding the isocyanate.

  • Protocol: Add Trimethylsilyl chloride (TMSCl) (1-2 eq. relative to estimated water) to the solvent.

  • Mechanism:[1][2][3][4][5] TMSCl reacts with water to form HMDSO (inert) and HCl.

  • Warning: Ensure your downstream reaction tolerates HCl, or use a non-nucleophilic base (e.g., DIPEA) to buffer.

Troubleshooting & Purification (Recovery)

If you observe a white precipitate forming in your clear reaction mixture, you have generated urea.

Diagnostic: Is it Urea?
  • Visual: The urea derivative (1,3-bis(4-morpholinophenyl)urea) is typically a high-melting, insoluble white solid.

  • IR Spectroscopy: Look for the disappearance of the sharp Isocyanate peak (~2270 cm⁻¹) and the appearance of the Urea Carbonyl peak (~1640 cm⁻¹).

Purification Workflow (Removing the Urea)

Since the urea is highly polar and crystalline, it often has vastly different solubility than the isocyanate.

Method A: Filtration (The "Crash" Method)

  • Applicability:[6][7][1][3][4][5][8] If using non-polar solvents (Toluene, Hexane/DCM mix).

  • Step 1: Cool the mixture to 0°C. The urea is likely insoluble.

  • Step 2: Filter rapidly through a sintered glass funnel under an inert gas blanket.

  • Step 3: The filtrate contains your isocyanate. The filter cake is the urea impurity.

Method B: Recrystallization (Recovery of Solid) If the isocyanate has degraded in the solid state (crusty material):

  • Dissolve the crude solid in minimal dry Toluene at 60°C.

  • Filter hot (removes insoluble polyureas).

  • Add dry Hexane dropwise until turbid.

  • Cool slowly to 4°C. The isocyanate should crystallize; urea impurities usually remain in the filter cake from step 2.

Frequently Asked Questions (FAQ)

Q1: Can I use a rotary evaporator to remove solvent? A: Yes, but with caution. The water bath of a rotovap is a humidity source. Ensure the system is vented with Nitrogen/Argon, not ambient air. Do not heat above 40°C, as thermal dimerization can occur.

Q2: My reaction is evolving gas bubbles. Is this normal? A: If your intended reaction is Isocyanate + Amine


 Urea, NO . Gas evolution (

) indicates water is competing with your amine. You need drier solvents. Exception: If you are intentionally making a carbamate using an alcohol, no gas should evolve. Gas always equals water contamination.

Q3: How do I quench the excess isocyanate safely? A: Do not add water directly. This generates heat and


 pressure.
  • Protocol: Add a slight excess of Methanol or n-Butylamine . This converts the isocyanate into a stable methyl carbamate or butyl urea, which can be easily disposed of or separated.

Q4: Why is the morpholine ring a problem? A: The nitrogen in the morpholine ring is a tertiary amine. It can hydrogen-bond with water, increasing the local concentration of water near the isocyanate group and effectively "delivering" the water to the electrophile.

References

  • Isocyanate Reactivity & Handling

    • Title: Isocyanates: Control measures guideline.[7][4][8]

    • Source: Government of Canada (Occup
    • URL:[Link]

  • Urea Formation Mechanism

    • Title: Mechanism of the Water-Isocyan
    • Source: American Chemical Society (ACS) / Industrial & Engineering Chemistry.
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 4-(4-Isocyan
    • Source: PubChem (N
    • URL:[Link]

  • Purification & Side Reactions

    • Title: Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates (Detailed discussion on Urea/Isocyan
    • Source: MDPI (Processes Journal).
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Isocyanatophenyl)morpholine Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Analysis

In drug development, the formation of covalent bonds between a drug, or its metabolites, and endogenous macromolecules like proteins is a critical safety concern. Such events, known as adduct formation, can lead to immunogenic responses, disrupt protein function, and are implicated in drug-induced toxicities.[1] The compound 4-(4-isocyanatophenyl)morpholine contains two key structural motifs: the morpholine ring, common in many pharmaceuticals, and the highly reactive isocyanate group (-N=C=O). The isocyanate moiety is a potent electrophile that readily reacts with nucleophilic residues on proteins, such as lysine and cysteine, making it an excellent model for studying the behavior of reactive metabolites.[2][3][4]

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of this compound peptide adducts under collision-induced dissociation (CID) conditions. We will compare the analytical capabilities of different mass spectrometry platforms, offering field-proven insights to guide researchers in selecting the optimal strategy for the detection, characterization, and quantification of these critical modifications. The principles discussed here are broadly applicable to the wider field of reactive metabolite screening and protein adductomics.[5][6][7]

Pillar 1: Deciphering the Fragmentation Cascade

Understanding the fragmentation of an adducted peptide is a two-part problem: analyzing the peptide backbone cleavage (the 'b' and 'y' ions that reveal the sequence) and, crucially, identifying the "signature" fragments that are unique to the adduct itself.[1] The latter provides irrefutable evidence of the modification's presence and structure.

The structure of this compound adducted to a lysine residue via a urea linkage serves as our primary model. The mass of the modification is +204.090 Da (C₁₁H₁₂N₂O₂).

Predicted Fragmentation Pathways

Upon collisional activation (e.g., CID, HCD), the protonated adduct undergoes a series of characteristic cleavages. The most informative fragments are those originating from the modifying group, as they are independent of the peptide sequence and serve as diagnostic reporter ions.

.dot

Fragmentation_Pathway cluster_adduct This compound Adduct cluster_fragments Diagnostic Fragment Ions Peptide_N ...-NH-CH-C(=O)-... Lys_Sidechain (CH₂)₄ NH Urea_Linkage C=O NH Lys_Sidechain->Urea_Linkage Urea Linkage (+204.090 Da) Phenyl_Ring Phenyl Ring Urea_Linkage->Phenyl_Ring Bond A F1 Morpholinophenyl Isocyanate Ion [C₁₁H₁₂N₂O₂ + H]⁺ m/z 205.097 Urea_Linkage->F1 Cleavage at Lysine-Urea bond Morpholine Morpholine Ring Phenyl_Ring->Morpholine Bond B F2 Morpholinophenyl Ion [C₁₀H₁₃N₂O]⁺ m/z 177.102 Phenyl_Ring->F2 Cleavage of Bond A (Loss of CONH) F3 Protonated Morpholine [C₄H₉NO + H]⁺ m/z 88.076 Morpholine->F3 Cleavage of Bond B

Caption: Predicted fragmentation of a lysine-adducted peptide.

  • Cleavage of the Urea Linkage: The most structurally informative fragmentation involves the cleavage of the bond between the lysine side-chain nitrogen and the urea carbonyl. This can result in a neutral loss from the peptide or, more diagnostically, the formation of the protonated morpholinophenyl isocyanate ion at m/z 205.097 . This ion is a direct fingerprint of the intact modifying group.

  • Fragmentation of the Phenyl-Morpholine Moiety: Subsequent or parallel fragmentation of the adduct itself provides further confirmation.

    • Cleavage of the Phenyl-Morpholine Bond (Bond B): This is a very common pathway. It leads to the formation of the protonated morpholine ion at m/z 88.076 . The remaining phenylisocyanate-modified peptide would show a corresponding neutral loss of 87.068 Da.

    • Formation of the Morpholinophenyl Ion: Cleavage internal to the urea linker (Bond A) can generate the stable morpholinophenyl cation at m/z 177.102 .

Summary of Key Diagnostic Ions

The table below summarizes the key fragment ions that should be monitored in any MS/MS experiment targeting this compound adducts. Using high-resolution mass spectrometry (HRMS) to confirm the exact mass is crucial for confident identification.

Ion DescriptionProposed StructureCalculated m/z (Monoisotopic, [M+H]⁺)
Protonated Adduct (Intact)[C₁₁H₁₂N₂O₂ + H]⁺205.0972
Morpholinophenyl Ion[C₁₀H₁₃N₂O]⁺177.1022
Protonated Morpholine[C₄H₉NO + H]⁺88.0757

Pillar 2: A Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer profoundly impacts the experimental outcome. There is no single "best" instrument; the optimal choice depends on the research question—are you discovering new adducts or quantifying known ones?

PlatformMode of OperationStrengthsWeaknessesBest For
Triple Quadrupole (QqQ) Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM)• Unmatched sensitivity and specificity for quantification.• Wide dynamic range.• Robust and reliable for routine analysis.• Only pre-selected masses are monitored.• Not suitable for unknown adduct discovery.• Low resolution provides no elemental composition data.Targeted Quantification: Measuring the concentration of a known adducted peptide in a complex matrix (e.g., plasma).
Quadrupole Time-of-Flight (Q-TOF) Full Scan MS/MS (Information-Dependent Acquisition)• High resolution and excellent mass accuracy (<5 ppm).• Fast acquisition speeds suitable for complex LC separations.• Provides both qualitative and quantitative data.• Slightly lower sensitivity than a dedicated QqQ in MRM mode.• Dynamic range can be more limited.Discovery & Characterization: Identifying unknown adducts and localizing modification sites on proteins in complex mixtures.[8]
Orbitrap (e.g., Q Exactive, Fusion) Full Scan MS/MS (HCD Fragmentation)• Highest resolution and sub-ppm mass accuracy.[9]• Higher-energy C-trap Dissociation (HCD) provides rich fragmentation spectra.[10]• Excellent for resolving isotopic fine structure.• Slower scan speeds compared to TOF instruments.• Potential for space-charge effects in the C-trap can limit dynamic range.High-Confidence Structural Elucidation: Unambiguously determining the elemental composition of adducts and fragments.[9]

Expert Insight: For a comprehensive study, a dual approach is often most powerful. Use a high-resolution instrument like an Orbitrap or Q-TOF for the initial discovery phase to identify and precisely locate the adducted peptides. Once the specific adducted peptides and their most intense, interference-free fragment ions are known, a highly sensitive and robust MRM assay can be developed on a triple quadrupole instrument for high-throughput quantification across multiple samples.

Pillar 3: A Validated Experimental Workflow

A trustworthy protocol is a self-validating one, incorporating controls and checks to ensure data integrity. The following is a comprehensive workflow for the identification of protein adducts from an in vitro incubation.

.dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Incubation 1. In Vitro Incubation (e.g., Liver Microsomes + Target Protein + This compound) Denature 2. Denaturation & Reduction (Urea/DTT) Incubation->Denature Alkylate 3. Alkylation (Iodoacetamide) Denature->Alkylate Digest 4. Proteolytic Digestion (Trypsin) Alkylate->Digest Cleanup 5. Peptide Cleanup (Solid-Phase Extraction) Digest->Cleanup LC_Sep 6. LC Separation (C18 Reversed-Phase, Gradient Elution) Cleanup->LC_Sep MS_Analysis 7. HRMS Analysis (Q-TOF or Orbitrap) - Full Scan MS - Data-Dependent MS/MS LC_Sep->MS_Analysis DBSearch 8. Database Search (e.g., Mascot, MaxQuant) - Specify Variable Modification: +204.090 Da on K, C, N-term MS_Analysis->DBSearch ManualVal 9. Manual Validation - Check for b/y ions confirming sequence - Verify presence of diagnostic adduct ions (m/z 205.10, 177.10, 88.08) DBSearch->ManualVal

Caption: A typical bottom-up proteomics workflow for adduct identification.

Step-by-Step Methodology
  • In Vitro Incubation:

    • Combine human liver microsomes (HLM, ~1 mg/mL protein), a model protein (e.g., Human Serum Albumin, 10 µM), and an NADPH regenerating system in a phosphate buffer (pH 7.4).

    • Initiate the reaction by adding this compound (final concentration 50 µM). Include a negative control incubation without the test compound.

    • Incubate at 37°C for 60 minutes. Stop the reaction by adding ice-cold acetonitrile.

    • Causality: Microsomes provide the metabolic enzymes (Cytochrome P450s) that might be involved in bioactivation, though isocyanates can react directly. The control validates that adducts are compound-dependent.

  • Protein Digestion (Bottom-Up Proteomics):

    • Pellet the precipitated protein and resuspend in a denaturation buffer (e.g., 8 M Urea).

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 min.

    • Alkylate free cysteine residues with iodoacetamide (IAM) in the dark at room temperature for 20 min. Causality: This prevents disulfide bond reformation and ensures consistent cysteine states, except for those already adducted.

    • Dilute the urea concentration to <1 M and add sequencing-grade trypsin. Digest overnight at 37°C.

    • Quench the digestion with formic acid.

  • LC-MS/MS Analysis (Q-TOF/Orbitrap):

    • Chromatography: Use a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid. A 60-minute gradient is a good starting point.

    • Mass Spectrometry: Set the instrument to a data-dependent acquisition (DDA) mode.

      • MS1 Scan: Acquire full scan spectra from m/z 350-1500 at high resolution (e.g., 60,000 for Orbitrap).

      • MS2 Scan: Select the top 10-20 most intense precursor ions for fragmentation by CID or HCD. Use a dynamic exclusion list to prevent repeated fragmentation of the same abundant peptides.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a protein database containing the sequence of the model protein.[1][5]

    • Crucial Step: Configure the search to include a variable modification on lysine (K), cysteine (C), and the protein N-terminus corresponding to the mass of the this compound moiety (+204.090 Da).

    • Validation: Manually inspect the MS/MS spectra of putative adducted peptides. A confident identification requires:

      • A clear series of b- and/or y-ions that confirms the peptide sequence.

      • The presence of at least one of the diagnostic adduct fragment ions (e.g., m/z 177.10, 88.08).

Conclusion

The mass spectrometric analysis of this compound adducts is a multi-faceted challenge that requires a deep understanding of fragmentation chemistry and the strategic application of different instrument platforms. By focusing on the detection of diagnostic reporter ions (m/z 205.10, 177.10, and 88.08), researchers can confidently identify adducts even in complex biological matrices. High-resolution platforms like Q-TOF and Orbitrap are indispensable for the discovery and characterization of unknown modifications, while triple quadrupole systems provide the benchmark for sensitive and specific quantification. The workflow and principles outlined in this guide provide a robust framework for any researcher or drug development professional seeking to investigate the covalent binding of reactive molecules to proteins.

References

  • Title: Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro Source: Methods in Molecular Biology URL: [Link]

  • Title: Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets Source: Archipel, UQAM URL: [Link]

  • Title: Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: Covalent Protein Modification by Reactive Drug Metabolites Using Online Electrochemistry/Liquid Chromatography/Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Quantifying reactive metabolite modifications of target proteins by LC-MS Source: Archipel, UQAM URL: [Link]

  • Title: Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Mass spectra of morpholine cation and fragment ions Source: ResearchGate URL: [Link]

  • Title: Novel glutathione conjugates of phenyl isocyanate identified by ultra-performance liquid chromatography/electrospray ionization mass spectrometry and nuclear magnetic resonance Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: Collision-induced dissociation Source: Wikipedia URL: [Link]

  • Title: A Mass Spectral Library for DNA Adductomics Source: bioRxiv (Preprint) URL: [Link]

  • Title: Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry Source: bioRxiv (Preprint) URL: [Link]

Sources

A Comparative Guide to N-Terminal Derivatization Reagents: 4-(4-Isocyanatophenyl)morpholine vs. Phenylisothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein and peptide analysis, N-terminal sequencing and amino acid analysis are fundamental techniques for protein identification, characterization, and quality control. The choice of derivatizing reagent is critical to the success of these analyses, directly impacting sensitivity, reaction efficiency, and the stability of the resulting adducts. For decades, Phenylisothiocyanate (PITC) has been the cornerstone of N-terminal sequencing via Edman degradation.[1] This guide provides a detailed comparison of the well-established PITC with a potential alternative, 4-(4-Isocyanatophenyl)morpholine (4-IPM), for N-terminal derivatization.

While PITC is a thoroughly vetted reagent with a vast body of supporting literature, 4-IPM remains a less-explored compound for this application. This guide will, therefore, juxtapose the known performance of PITC with the theoretically inferred characteristics of 4-IPM, based on the fundamental chemistry of isocyanates and the structural attributes of the morpholine moiety. This comparison aims to provide a framework for researchers considering alternative derivatization strategies and to highlight areas where further experimental validation is needed.

At a Glance: Key Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each reagent is essential to appreciate their potential performance in a laboratory setting.

PropertyThis compound (4-IPM)Phenylisothiocyanate (PITC)
CAS Number 884332-72-3[2]103-72-0[3]
Molecular Formula C₁₁H₁₂N₂O₂[4]C₇H₅NS[5]
Molecular Weight 204.23 g/mol [4]135.19 g/mol [5]
Reactive Group Isocyanate (-N=C=O)Isothiocyanate (-N=C=S)
Appearance Not widely documented, likely a solid or oilColorless to pale yellow liquid[3]
Solubility Inferred to be soluble in organic solventsSoluble in alcohols and ethers; insoluble in water[5][6]
Moisture Sensitivity High (Isocyanates react with water)[7]Moisture sensitive[6]

The Chemistry of Derivatization: Isocyanate vs. Isothiocyanate

The core of the comparison lies in the reactivity of the isocyanate group of 4-IPM versus the isothiocyanate group of PITC with the primary amino groups of peptides and amino acids. Both reactions result in the formation of a stable derivative that can be detected and quantified.

Phenylisothiocyanate (PITC): The Edman Reagent

PITC reacts with the N-terminal amino group of a peptide under alkaline conditions to form a phenylthiocarbamyl (PTC) derivative.[1] This PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid, to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[8] The ATZ-amino acid is subsequently converted to a more stable phenylthiohydantoin (PTH)-amino acid for identification by chromatography.[9]

Figure 1. The Edman degradation workflow using PITC.
This compound (4-IPM): A Theoretical Reaction Pathway

Isocyanates are known to react with primary amines to form urea derivatives.[10] In the case of 4-IPM, it would react with the N-terminal amino group of a peptide to form a morpholinophenyl urea derivative. The stability of this urea linkage under the acidic conditions required for cleavage in an Edman-type degradation is a critical, yet currently undocumented, factor.

Figure 2. A hypothetical reaction workflow for 4-IPM.

Comparative Analysis of Sensitivity

The sensitivity of a derivatization reagent is paramount, especially when working with low-abundance samples.

PITC: Proven High Sensitivity

The sensitivity of PITC-based Edman degradation is well-documented and can reach the low-picomole to femtomole levels.[11] This high sensitivity is a result of the stable PTC derivatives and the strong UV absorbance of the final PTH-amino acids, typically detected around 254 nm.[5] Modern automated sequenators coupled with high-performance liquid chromatography (HPLC) can reliably sequence proteins and peptides at these low levels.[12]

4-IPM: Inferred Sensitivity and the Role of the Morpholine Group

The primary advantage of the morpholine group may lie in its potential to improve the ionization efficiency of the derivatized amino acids in mass spectrometry (MS). The basic nitrogen atom in the morpholine ring could be readily protonated, leading to enhanced signal intensity in positive-ion electrospray ionization (ESI)-MS.[13] This could potentially lead to very high sensitivity when analyzed by LC-MS/MS.

ReagentEstablished/Inferred SensitivityDetection MethodKey Structural Contributor to Sensitivity
PITC Low-picomole to femtomole[11]HPLC-UV (254 nm)[5]Phenyl group (UV absorbance)
4-IPM Theoretically high, especially with MSHPLC-UV, LC-MS/MSPhenyl group (UV absorbance), Morpholine (potential for enhanced ionization in MS)

Experimental Protocols: A Head-to-Head Comparison

While a validated protocol for 4-IPM is not available, a hypothetical protocol can be designed based on the principles of amine derivatization with isocyanates.

Established Protocol for PITC Derivatization (Pre-column HPLC)

This protocol is a generalized procedure for the derivatization of amino acid standards or protein hydrolysates.

  • Sample Preparation:

    • Dry the amino acid standard mixture or protein hydrolysate completely under vacuum.

  • Derivatization:

    • Add 20 µL of a freshly prepared solution of PITC in ethanol (e.g., 1:7 v/v PITC:ethanol) and 20 µL of triethylamine (TEA) in water (e.g., 1:7 v/v TEA:water) to the dried sample.

    • Vortex the mixture thoroughly.

    • Incubate at room temperature for 20 minutes.[6]

  • Drying:

    • Dry the sample completely under vacuum to remove excess reagent and by-products.

  • Reconstitution:

    • Reconstitute the dried PTC-amino acids in a suitable mobile phase, such as a phosphate buffer with acetonitrile.

  • Analysis:

    • Inject an aliquot into an HPLC system equipped with a C18 column and a UV detector set at 254 nm.

Hypothetical Protocol for 4-IPM Derivatization

This protocol is a proposed starting point for optimization.

  • Sample Preparation:

    • Dry the amino acid standard mixture or protein hydrolysate completely under vacuum.

  • Derivatization:

    • Prepare a fresh solution of 4-IPM in anhydrous acetonitrile (e.g., 1 mg/mL).

    • Add 50 µL of the 4-IPM solution and 5 µL of a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) to the dried sample.

    • Vortex the mixture and incubate at a slightly elevated temperature (e.g., 40-50°C) for 30-60 minutes. The reaction may require heat to proceed to completion.

  • Quenching (Optional):

    • Add a small amount of a primary amine-containing reagent (e.g., butylamine) to consume any excess 4-IPM.

  • Drying:

    • Dry the sample under a stream of nitrogen or under vacuum.

  • Reconstitution:

    • Reconstitute the sample in an appropriate solvent for HPLC or LC-MS/MS analysis.

  • Analysis:

    • Inject an aliquot for analysis. For HPLC-UV, monitor at a wavelength determined by the UV spectrum of the derivatized amino acids. For LC-MS/MS, optimize the ESI source conditions for the protonated molecular ions of the derivatives.

Advantages and Disadvantages: A Balanced View

FeatureThis compound (4-IPM)Phenylisothiocyanate (PITC)
Maturity of Method Novel/ExploratoryWell-established and validated[1][14]
Reaction Conditions Likely requires anhydrous conditions and potentially heatMild, room temperature reaction[6]
Derivative Stability UnknownPTC and PTH derivatives are stable[6]
Detection Potential for high sensitivity with LC-MS/MS due to the morpholine groupHigh sensitivity with HPLC-UV; also compatible with MS
Throughput Amenable to automationFully automated in modern sequenators
Cost and Availability Less common, potentially higher costWidely available and relatively inexpensive
Safety Isocyanates are potent respiratory sensitizers[10]Toxic and a skin/respiratory sensitizer[5]

Conclusion and Future Outlook

Phenylisothiocyanate remains the undisputed gold standard for N-terminal protein sequencing and a reliable choice for amino acid analysis due to its well-understood chemistry, extensive validation, and the availability of robust automated systems.[15] Its performance and limitations are thoroughly documented, providing a high degree of confidence for researchers.

This compound, on the other hand, represents an intriguing but unvalidated alternative. The primary theoretical advantage of 4-IPM lies in the potential for enhanced sensitivity when coupled with mass spectrometry, owing to the basicity of the morpholine ring.[13] However, this potential comes with significant unknowns regarding reaction kinetics, derivative stability, and the feasibility of a sequential degradation process analogous to Edman chemistry. The higher reactivity of isocyanates compared to isothiocyanates could also lead to more side reactions and a greater susceptibility to hydrolysis, demanding more stringent anhydrous reaction conditions.

For researchers and drug development professionals, the choice between these reagents is currently clear. For routine, validated N-terminal sequencing and amino acid analysis, PITC is the logical and dependable option. However, for research focused on developing novel analytical methods with potentially higher sensitivity in MS-based platforms, 4-IPM and other isocyanate-based reagents warrant further investigation. A direct, head-to-head experimental comparison is necessary to definitively assess the sensitivity, stability, and overall performance of 4-IPM against the benchmark set by PITC.

References

  • Grokipedia.
  • CymitQuimica.
  • Fiveable. Phenylisothiocyanate (PITC) Definition. (2025, September 15).
  • ChemicalBook.
  • Lauber, M. A., et al. (2025). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. PubMed.
  • Pearson. Edman Degradation Sequenator and Sequencing Data Analysis Explained: Definition, Examples, Practice & Video Lessons. (2022, July 22).
  • Creative Biolabs. Unlocking Protein Secrets: The Power of Edman Protein Sequencing. (2025, May 29).
  • PharmiWeb.com.
  • EHU.
  • Buchholz, B. A., et al. (2001).
  • Let's Talk Academy. Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. (2025, March 17).
  • Boyes, B. E., et al. (2001).
  • Biology LibreTexts. 6.III: Protein sequencing. (2019, June 2).
  • Rapid Novor. Edman Degradation vs. Mass Spectrometry: Which is Best for N-Terminal Sequencing?. (n.d.).
  • MtoZ Biolabs. Edman Sequencing: Principles, Methods, and Key Technologies. (n.d.).
  • Santa, T. (2011). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS).
  • Creative Biolabs.
  • NOAA. MORPHOLINE | CAMEO Chemicals. (n.d.).
  • Benchchem. A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs.
  • Creative Proteomics. N-Terminal Sequencing (N-Terminal Unblocked). (n.d.).
  • Lash, T. D. (2016). A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction. Southern Illinois University Carbondale.
  • MtoZ Biolabs.
  • PubChemLite. This compound (C11H12N2O2). (n.d.).
  • Kulsing, C., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PMC.
  • Chang, J. Y. (1984).
  • Gandjar, I. G., et al. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research.
  • Shimadzu. Analytical Methods for Amino Acids. (n.d.).
  • BLD Pharm.
  • BLDpharm.
  • Sabbioni, G., et al. (1995).
  • ChemicalBook. Morpholine: Chemical Properties, Reactivity and Uses. (2025, February 14).
  • Creative Proteomics.
  • Thermo Fisher Scientific.
  • Acta Scientific.
  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • Jacoby, K., et al. (2024). Pesticide chemical leads inhibiting protein-protein interactions. bioRxiv.
  • Wang, R., et al. (2003).
  • Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... PMC.
  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
  • J. Brecht, et al. (2022).
  • ChemRxiv. Main methods and tools for peptide development based on protein-protein interactions (PPIs). (n.d.).

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Validation of HPLC Method for 4-(4-Isocyanatophenyl)morpholine Labeled Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for IPM Derivatization

In the analysis of aliphatic alcohols, amines, and fatty acids lacking native chromophores, researchers often default to Refractive Index (RI) detection or standard UV labeling with Phenyl Isocyanate (PIC). However, these methods suffer from limited sensitivity and poor compatibility with Electrospray Ionization (ESI) Mass Spectrometry.

This guide evaluates 4-(4-Isocyanatophenyl)morpholine (IPM) as a superior dual-mode derivatizing agent. Unlike standard PIC, the IPM scaffold incorporates a tertiary amine (morpholine ring) which acts as a proton acceptor. This structural advantage significantly enhances ionization efficiency in ESI-MS (+ mode) while maintaining strong UV absorbance (~250–260 nm) via the phenyl linker.

Comparison at a Glance
FeatureIPM (Proposed) Phenyl Isocyanate (PIC)Refractive Index (RI)
Primary Detection UV / ESI-MSUVRI (Universal)
MS Sensitivity High (Protonatable Morpholine)Low (Neutral)N/A
LOD (UV) < 10 ng/mL~50 ng/mL> 1 µg/mL
Derivatization Stability Moderate (Requires anhydrous cond.)ModerateN/A
Selectivity High (Targeted to -OH/-NH2)HighLow (Matrix interference)

Chemical Mechanism & Workflow

The core principle relies on the rapid reaction of the isocyanate group (-N=C=O) with nucleophilic functional groups (alcohols or amines) to form stable carbamates or ureas.

Reaction Scheme

The morpholine moiety remains chemically inert during the labeling step but becomes the active site for ionization during MS analysis.

IPM_Reaction IPM This compound (Reagent) Intermediate Transition State IPM->Intermediate Analyte Analyte (R-OH or R-NH2) Analyte->Intermediate Product Labeled Derivative (Carbamate/Urea) Intermediate->Product Anhydrous Conditions Byproduct Byproduct (Urea from H2O) Intermediate->Byproduct Trace H2O (Hydrolysis)

Figure 1: Reaction pathway of IPM. Note the competition with water, which forms the symmetrical urea byproduct, necessitating anhydrous conditions.

Method Validation Framework (ICH Q2(R2))

To validate this method, you must demonstrate that the labeling is quantitative and the separation is specific.

Specificity & Selectivity

Challenge: Isocyanates react with trace water to form 1,3-bis(4-morpholinophenyl)urea (The "Ghost Peak"). Validation Protocol:

  • Blank Injection: Inject the derivatization reagent (IPM) quenched with water. Identify the Urea retention time (RT).

  • Sample Injection: Inject the derivatized analyte.

  • Criterion: The resolution (

    
    ) between the Analyte-IPM peak and the Urea byproduct peak must be 
    
    
    
    .
Linearity & Range

Construct a calibration curve based on the derivatized standards.

  • Range: 0.1 µg/mL to 100 µg/mL.

  • Acceptance: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .
    
  • Critical Step: Do not assume 100% conversion yield. Prepare standards by derivatizing known concentrations of the native analyte rather than using a pre-synthesized standard derivative, unless the reaction yield is proven to be >98%.

Accuracy (Recovery)

Perform spike-recovery studies at three levels (50%, 100%, 150% of target concentration).

  • Matrix: Spiked into the actual sample matrix (e.g., plasma, formulation buffer) before derivatization.

  • Acceptance: Mean recovery 90–110% with RSD < 5%.

Robustness (Derivatization Stability)

This is the most critical parameter for reactive labels.

  • Experiment: Derivatize a standard. Inject immediately (T0), then at 4h, 8h, 12h, and 24h (stored in autosampler).

  • Plot: Peak Area vs. Time.

  • Acceptance: Variation < 2% over the intended analytical run time.

Detailed Experimental Protocol

This protocol is optimized for labeling aliphatic alcohols (e.g., fatty alcohols, sterols).

Reagents
  • Reagent A: 2 mg/mL IPM in anhydrous Acetonitrile (ACN).

  • Catalyst: 1% Pyridine or Triethylamine (TEA) in ACN.

  • Quenching Agent: 10% Ethanol in ACN.

Step-by-Step Workflow

Workflow cluster_prep Sample Preparation cluster_react Reaction cluster_analysis Analysis S1 Dissolve Analyte (in Anhydrous ACN) S2 Add IPM Reagent (5-10x Molar Excess) S1->S2 S3 Add Catalyst (Pyridine) S2->S3 R1 Incubate 60°C for 30 mins S3->R1 R2 Quench Excess IPM (Add Ethanol) R1->R2 A1 HPLC Separation (C18 Column) R2->A1 A2 Detection (UV 254nm or ESI+ MS) A1->A2

Figure 2: Optimized derivatization workflow. Quenching is mandatory to protect the HPLC column from active isocyanates.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Essential for protonating the morpholine ring).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • UV:[1][2] 254 nm.[1]

    • MS: ESI Positive Mode (Scan range m/z 100–1000). Look for

      
       corresponding to Analyte_MW + 204.2.
      

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Sensitivity (MS) pH too high (Morpholine not protonated)Ensure Mobile Phase has 0.1% Formic Acid.
Extra Peaks Hydrolysis of IPMUse strictly anhydrous solvents; store IPM in desiccator.
Tailing Peaks Interaction with silanolsAdd 5mM Ammonium Formate to mobile phase.
Incomplete Reaction Steric hindrance of analyteIncrease temperature to 70°C or reaction time to 60 min.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]

  • Zimerson, E. (1980). A new reagent for determination of isocyanates in working atmospheres by HPLC using UV or fluorescence detection. Journal of Liquid Chromatography. [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. [Link]

  • Kormos, L. H., et al. (1981).[3] Determination of isocyanates in air by normal-phase liquid chromatography with fluorescence detection.[3] Analytical Chemistry.[1][2][3][4] [Link]

Sources

Technical Guide: Chromatographic Separation of 4-(4-Isocyanatophenyl)morpholine Regioisomers

[1][2]

Executive Summary & Problem Definition

This compound (CAS 884332-72-3) is a critical electrophilic intermediate used in the synthesis of urea-based pharmaceuticals.[2] The synthesis—typically involving the phosgenation of 4-(4-aminophenyl)morpholine—inherits the regioisomeric impurity profile of its precursor.

The Challenge:

  • Regioisomer Similarity: The ortho- (2-isocyanato) and meta- (3-isocyanato) isomers possess nearly identical solvophobic properties to the desired para- product, making standard C18 separation difficult.[2]

  • Chemical Instability: The isocyanate (-N=C=O) moiety is highly reactive toward nucleophiles (water, alcohols), precluding the use of standard aqueous Reverse Phase HPLC (RP-HPLC) without degradation.[1]

The Solution: This guide compares two validated strategies:

  • Method A (Gold Standard): Pre-column derivatization with Dibutylamine (DBA) followed by RP-HPLC.[1][2]

  • Method B (Alternative): Direct Normal Phase HPLC (NP-HPLC) under strictly anhydrous conditions.[1][2]

Critical Analysis of Separation Methodologies

Method A: Pre-Column Derivatization (Recommended)

Mechanism: The isocyanate is reacted with an excess of a secondary amine (Dibutylamine) to form a stable urea derivative.[1] This eliminates moisture sensitivity and adds a hydrophobic tag that enhances interaction with the stationary phase, amplifying steric differences between isomers.

Comparative Performance:

FeatureMethod A: Derivatization (DBA)Method B: Direct Normal Phase
Stability High (Urea is stable indefinitely)Low (Risk of hydrolysis to amine)
Sensitivity High (UV @ 254 nm)Moderate
Isomer Selectivity Excellent (Steric bulk of DBA aids separation)Good (Adsorption mechanism)
Robustness High (Standard RP solvents)Low (Sensitive to moisture traces)
Column Selection: Phenyl-Hexyl vs. C18

For aromatic regioisomers, Phenyl-Hexyl phases generally outperform C18.[2] The π-π interactions offered by the phenyl ligand provide unique selectivity for the ortho- isomer due to the "ortho-effect" (steric hindrance preventing optimal π-overlap), causing it to elute earlier than the para- isomer.[2]

Experimental Protocols

Protocol 1: Derivatization Workflow (Method A)

Reagents:

  • Derivatizing Solution: 10 mM Dibutylamine (DBA) in dry Toluene.[1]

  • Quench Solution: Methanol.[2]

Step-by-Step Procedure:

  • Sample Prep: Dissolve 10 mg of the sample in 5 mL of dry Toluene.

  • Reaction: Add 1 mL of sample solution to 1 mL of Derivatizing Solution. Vortex for 30 seconds. (Reaction is instantaneous).

  • Evaporation: Evaporate solvent under N₂ stream at 35°C.

  • Reconstitution: Reconstitute residue in 2 mL of Mobile Phase (50:50 ACN:Water).

  • Injection: Inject 10 µL into the HPLC system.

Protocol 2: HPLC Conditions
ParameterCondition Set 1 (High Resolution)Condition Set 2 (Rapid Screening)
Column Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1][2]5)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 40% B to 70% B over 15 min50% B Isocratic
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV @ 254 nmUV @ 254 nm
Temp 35°C30°C

Data Interpretation (Phenyl-Hexyl Column):

  • Retention Order: Ortho-urea < Meta-urea < Para-urea.[2]

  • Resolution (Rs): Expect Rs > 2.0 between ortho and para isomers due to the disrupted π-π interaction of the sterically hindered ortho derivative.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing this compound.

GStartSample: this compoundDecisionIs Sample Moisture Free?Start->DecisionMethodAMethod A: Derivatization (Recommended)Decision->MethodANo / UnknownMethodBMethod B: Direct NP-HPLCDecision->MethodBYes (Strict Control)StepA1React with Dibutylamine (DBA)(Forms Stable Urea)MethodA->StepA1StepB1Dissolve in Dry Hexane/IPAMethodB->StepB1StepA2RP-HPLC Separation(Phenyl-Hexyl Column)StepA1->StepA2ResultQuantification ofOrtho/Meta/Para IsomersStepA2->ResultStepB2NP-HPLC (Silica Column)Strictly AnhydrousStepB1->StepB2StepB2->Result

Caption: Analytical workflow comparing Derivatization (Method A) vs. Direct Analysis (Method B).

Scientific Validation & Troubleshooting

Why Phenyl-Hexyl?

Standard C18 columns rely primarily on hydrophobicity.[2] Since the ortho and para isomers have identical molecular weights and calculated LogP values, C18 often yields poor resolution (co-elution).[1] Phenyl-Hexyl phases introduce a secondary separation mechanism (π-π stacking).[2] The para isomer is planar, allowing strong π-interaction with the stationary phase (longer retention).[1] The ortho isomer is twisted out of planarity, reducing this interaction (shorter retention).[1]

Self-Validating the Protocol

To ensure the method is working:

  • Spike Recovery: Spike the sample with pure 4-(4-aminophenyl)morpholine (the hydrolysis product).[2] If the derivatization is incomplete, you will see the amine peak elute at the void volume.[1]

  • Resolution Check: The valley-to-peak ratio between the minor isomer (ortho) and major isomer (para) should be < 10%.[2]

References

  • Occupational Safety and Health Administration (OSHA). Isocyanates - Sampling and Analysis (Method 5522). Retrieved from [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Core.ac.uk. (2018).[2] Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Positional Isomers. Retrieved from [Link]

  • PubChem. this compound Compound Summary. Retrieved from [Link][1]

A Senior Application Scientist's Guide to the Characterization of 4-(4-Isocyanatophenyl)morpholine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reaction products is paramount to ensuring the efficacy, safety, and reproducibility of novel molecular entities. 4-(4-Isocyanatophenyl)morpholine is a versatile bifunctional reagent, integrating the highly reactive isocyanate group with the pharmaceutically privileged morpholine scaffold.[1][2] The morpholine moiety is a common feature in numerous approved drugs due to its ability to improve physicochemical properties and engage in favorable biological interactions.[3][4][5][6] This guide provides an in-depth technical overview of the synthesis and characterization of the principal reaction products of this compound, offering a comparative framework and actionable experimental protocols.

The Reactivity Landscape of an Aryl Isocyanate

The isocyanate group (–N=C=O) is a potent electrophile, readily attacked by a wide range of nucleophiles. The reactivity of this compound is characteristic of an aromatic isocyanate, where the phenyl ring influences the electrophilicity of the isocyanate carbon. This guide will focus on the three most common classes of reactions in the context of drug development and bioconjugation:

  • Urea Formation: Reaction with primary and secondary amines.

  • Carbamate (Urethane) Formation: Reaction with alcohols and phenols.

  • Hydrolysis: Reaction with water.

A thorough understanding of the products from these reactions is critical for controlling reaction pathways, identifying potential impurities, and establishing the stability of the resulting conjugates.

Comparative Analysis Framework

When evaluating this compound against other isocyanate-bearing reagents, a systematic comparison of key performance indicators is essential. The following table outlines critical parameters for such a comparative study.

ParameterThis compoundAlternative Isocyanate (e.g., Phenyl Isocyanate)Rationale for Comparison
Reaction Kinetics To be determinedLiterature values or co-assayedThe morpholine substituent may electronically influence the reactivity of the isocyanate group.
Product Yield To be determinedTo be determinedComparison of synthetic efficiency under identical conditions.
Product Stability To be determinedTo be determinedAssessment of the hydrolytic and thermal stability of the resulting urea or carbamate linkage.
Solubility To be determinedTo be determinedThe morpholine group is expected to enhance aqueous solubility, a key parameter in biological applications.
Spectroscopic Profile See subsequent sectionsTo be determinedEstablishing a baseline for product identification and purity assessment.

Urea Derivatives: The Reaction with Amines

The reaction of isocyanates with amines is typically rapid and high-yielding, forming a stable urea linkage.[7] This reaction is fundamental in the synthesis of many biologically active molecules and in bioconjugation to proteins and peptides.

Synthesis of N,N'-Disubstituted Ureas

The reaction of this compound with a primary or secondary amine yields a disubstituted or trisubstituted urea, respectively.

reagent1 This compound product N,N'-Disubstituted or Trisubstituted Urea reagent1->product Reaction reagent2 Primary/Secondary Amine (R-NHR') reagent2->product

Caption: General reaction scheme for urea formation.

Experimental Protocol: Synthesis and Characterization of a Urea Derivative

This protocol describes the synthesis of a representative urea by reacting this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (optional, as a non-nucleophilic base)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for filtration

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add benzylamine (1.0 eq). If the amine salt is used, add triethylamine (1.1 eq) to liberate the free amine.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or infrared spectroscopy.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Wash the crude product with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified urea derivative.

Characterization of Urea Products

Infrared (IR) Spectroscopy:

A key diagnostic tool for monitoring the reaction is the disappearance of the strong, sharp isocyanate (–N=C=O) stretching band around 2270 cm⁻¹. Concurrently, the formation of the urea product is indicated by the appearance of a strong carbonyl (C=O) stretch between 1630-1680 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The morpholine protons typically appear as two multiplets around 3.1-3.3 ppm and 3.7-3.9 ppm.[8] The aromatic protons of the phenyl ring will show a characteristic AA'BB' splitting pattern. The formation of the urea linkage will result in new signals for the N-H protons, which are often broad and can be found between 6.0 and 9.0 ppm. The chemical shifts of the protons on the amine reactant will also be shifted upon urea formation.

  • ¹³C NMR: The carbonyl carbon of the urea typically resonates in the range of 150-160 ppm. The carbons of the morpholine ring are expected around 45-50 ppm and 66-68 ppm.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry is well-suited for the analysis of these polar urea derivatives, typically showing a strong signal for the protonated molecule [M+H]⁺.

Carbamate Derivatives: The Reaction with Alcohols

The reaction of isocyanates with alcohols to form carbamates (urethanes) is generally slower than the reaction with amines and often requires a catalyst, especially with less nucleophilic alcohols.[9][10][11]

Synthesis of Carbamates

The addition of an alcohol to this compound results in the formation of a carbamate.

reagent1 This compound product Carbamate (Urethane) reagent1->product Reaction reagent2 Alcohol (R-OH) reagent2->product

Caption: General reaction scheme for carbamate formation.

Experimental Protocol: Synthesis and Characterization of a Carbamate Derivative

This protocol outlines the synthesis of a representative carbamate from this compound and ethanol.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Dibutyltin dilaurate (DBTDL) or other suitable catalyst

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add anhydrous ethanol (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of DBTDL (e.g., 0.1 mol%).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by IR spectroscopy for the disappearance of the isocyanate peak.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure carbamate.

Characterization of Carbamate Products

Infrared (IR) Spectroscopy:

Similar to urea formation, the disappearance of the isocyanate peak at ~2270 cm⁻¹ is the primary indicator of reaction completion. The formation of the carbamate is confirmed by the appearance of a carbonyl (C=O) stretching band around 1680-1730 cm⁻¹ and an N-H stretching band near 3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The morpholine and aromatic protons will exhibit signals similar to those in the urea derivatives. The key diagnostic signals will be from the alcohol moiety, which will be shifted upon carbamate formation. For example, in the ethyl carbamate, a quartet and a triplet corresponding to the O-CH₂- and -CH₃ groups will be observed. The N-H proton of the carbamate typically appears as a broad singlet.

  • ¹³C NMR: The carbamate carbonyl carbon resonates at a slightly higher field than the urea carbonyl, typically in the range of 150-155 ppm.

Mass Spectrometry (MS):

ESI-MS is also suitable for carbamate analysis, with the [M+H]⁺ ion being readily observed.

Hydrolysis: The Reaction with Water

The reaction of isocyanates with water is a critical consideration, as it can be a competing side reaction, especially in non-anhydrous conditions or in biological media. This reaction proceeds through an unstable carbamic acid intermediate, which decarboxylates to form a primary amine. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical diarylurea.

cluster_0 Step 1: Formation of Carbamic Acid cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Urea Formation isocyanate1 This compound carbamic_acid Carbamic Acid (unstable) isocyanate1->carbamic_acid water Water (H₂O) water->carbamic_acid amine 4-Morpholinoaniline carbamic_acid->amine co2 CO₂ carbamic_acid->co2 urea Symmetrical Diarylurea amine->urea isocyanate2 This compound isocyanate2->urea

Sources

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Retrosynthesis Analysis

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